molecular formula C8H15NO3 B3030737 (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate CAS No. 947729-86-4

(S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate

Cat. No.: B3030737
CAS No.: 947729-86-4
M. Wt: 173.21
InChI Key: HIOMIOFBGFGDHW-LURJTMIESA-N
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Description

(S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21. The purity is usually 95%.
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Properties

IUPAC Name

methyl (3S)-6,6-dimethylmorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2)5-9-6(4-12-8)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOMIOFBGFGDHW-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CO1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN[C@@H](CO1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693475
Record name Methyl (3S)-6,6-dimethylmorpholine-3-carboxylate
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Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947729-86-4
Record name Methyl (3S)-6,6-dimethyl-3-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947729-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3S)-6,6-dimethylmorpholine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate: Properties, Synthesis, and Applications

Executive Summary

This compound is a chiral heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. As a functionalized morpholine derivative, it serves as a valuable and versatile building block for the synthesis of complex, biologically active molecules. The morpholine scaffold itself is considered a "privileged" structure in medicinal chemistry, frequently employed to enhance the pharmacokinetic profiles of drug candidates, including improved solubility and metabolic stability.[1] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical and spectroscopic properties, a validated synthetic protocol with mechanistic insights, and its potential applications in modern drug discovery. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

The Morpholine Scaffold: A Position of Privilege in Medicinal Chemistry

The morpholine ring, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, is a cornerstone of contemporary medicinal chemistry.[2] It is often utilized as a bioisosteric replacement for the piperidine ring, a strategic modification that confers several advantageous properties. The inclusion of the oxygen atom reduces the basicity of the nitrogen, which can mitigate off-target effects at physiological pH and improve oral bioavailability.[3] Furthermore, the morpholine ring is generally subject to metabolic degradation pathways that lead to non-toxic metabolites, enhancing the safety profile of drug candidates.[3]

This compound is a particularly noteworthy example of this scaffold. It incorporates three key features that expand its utility:

  • Defined Stereochemistry : The (S)-configuration at the C3 position is critical for enantioselective interactions with chiral biological targets such as enzymes and receptors.

  • Reactive Handle : The methyl ester at C3 provides a versatile functional group for further chemical elaboration, such as amide bond formation or reduction to a primary alcohol.

  • Conformational Restriction : The gem-dimethyl substitution at the C6 position introduces steric bulk that limits the conformational flexibility of the ring, which can be advantageous for locking the molecule into a bioactive conformation and improving binding affinity.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application. This section details the known properties of this compound.

Molecular Structure

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name methyl (3S)-6,6-dimethylmorpholine-3-carboxylateN/A
Molecular Formula C₈H₁₅NO₃[4]
Molecular Weight 173.21 g/mol Calculated
CAS Number 1255098-56-6[5]
Monoisotopic Mass 173.1052 Da[4]
Physical Form Clear Oil (reported for a precursor)[6]
Predicted XLogP 0.0[4]
Spectroscopic Profile

Spectroscopic data is essential for structure confirmation and quality control.

  • ¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides definitive structural information. For the title compound, the following data has been reported:

    • ¹H NMR (400 MHz, d-6-DMSO) δ (ppm): 3.71-3.74 (m, 1H), 3.61-3.65 (m, 1H), 3.61 (s, 3H), 3.36 (m, 1H), 2.65 (d, 1H), 2.46 (d, 1H), 1.11 (s, 3H), 1.09 (s, 3H).[6]

    • Interpretation: The singlet at 3.61 ppm corresponds to the three protons of the methyl ester. The singlets at 1.11 and 1.09 ppm are characteristic of the two magnetically non-equivalent methyl groups at the C6 position. The remaining multiplets between 2.46 and 3.74 ppm represent the protons on the morpholine ring.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

    • Predicted Data: For the protonated molecule ([M+H]⁺), the predicted m/z is 174.11248.[4] The fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

    • ~3300-3400 cm⁻¹ (N-H stretch)

    • ~2850-2960 cm⁻¹ (C-H stretch)

    • ~1735-1750 cm⁻¹ (C=O ester stretch)

    • ~1100-1150 cm⁻¹ (C-O-C ether stretch)

Synthesis and Stereochemical Control

The synthesis of enantiopure morpholines is a non-trivial task that often requires sophisticated strategies to control stereochemistry.[7][8] A robust and scalable synthesis is critical for the compound's use as a pharmaceutical intermediate.

Detailed Synthetic Protocol

A multi-step synthesis for this compound has been described in the patent literature.[6] The protocol highlights a practical approach starting from a protected precursor. The final step involves the removal of a benzyl protecting group from the morpholine nitrogen.

SynthesisWorkflow start (S)-Methyl 4-benzyl-6,6-dimethyl morpholine-3-carboxylate reagents H₂, Pd(OH)₂/C MeOH, Acetic Acid start->reagents 1. process Hydrogenation (N-Debenzylation) 50 psi, 35 h reagents->process 2. workup Filtration through Celite Concentration in vacuo process->workup 3. product (S)-Methyl 6,6-dimethyl- morpholine-3-carboxylate workup->product 4.

Caption: Workflow for the N-debenzylation to yield the target compound.

Experimental Protocol: N-Debenzylation

The following protocol is adapted from the procedure described in patent WO2008/24692.[6]

  • Reaction Setup: Dissolve (S)-methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate in a solvent mixture of methanol (MeOH) and acetic acid.

  • Catalyst Addition: Add Pearlman's catalyst (20 wt. % Palladium hydroxide on carbon) to the solution.

  • Hydrogenation: Place the reaction mixture in a Paar hydrogenation apparatus and pressurize with hydrogen gas to 50 psi.

  • Reaction Monitoring: Maintain the reaction for approximately 35 hours. The original patent notes the addition of a second portion of catalyst after 10 hours to ensure complete conversion.[6]

  • Workup: Once the reaction is complete (as monitored by TLC or LC-MS), carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure (in vacuo) to yield the final product, this compound.

Causality and Experimental Choices
  • Choice of Catalyst: Palladium hydroxide on carbon (Pearlman's catalyst) is a highly effective and widely used catalyst for hydrogenolysis, particularly for the cleavage of benzyl groups from heteroatoms like nitrogen. It is often more efficient and less prone to cause ring reduction than palladium on carbon (Pd/C), making it the authoritative choice for this transformation.

  • Solvent System: The use of methanol provides good solubility for the substrate, while the addition of acetic acid serves a dual purpose. It protonates the basic nitrogen atom, which can prevent catalyst poisoning and facilitate the hydrogenolysis reaction.

  • Purification: Filtration through Celite is a standard and trustworthy method for removing heterogeneous catalysts like Pd(OH)₂/C. Subsequent concentration is often sufficient to provide a product of high purity, as the primary byproduct (toluene from the benzyl group) is volatile.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a chiral scaffold for building more complex drug candidates. Its structural features are directly relevant to addressing key challenges in drug design.

Applications core (S)-Methyl 6,6-dimethyl- morpholine-3-carboxylate feat1 (S)-Stereocenter core->feat1 feat2 Ester Functional Group core->feat2 feat3 gem-Dimethyl Group core->feat3 feat4 Morpholine Core core->feat4 app1 Enantioselective Target Binding feat1->app1 app2 Site for Further Derivatization (e.g., Amide Coupling) feat2->app2 app3 Conformational Rigidity Improved Binding Affinity feat3->app3 app4 Favorable PK Properties (Solubility, Metabolism) feat4->app4 area1 Neuroscience app1->area1 area2 Oncology app1->area2 area3 Infectious Disease app1->area3 app2->area1 app2->area2 app2->area3 app3->area1 app3->area2 app3->area3 app4->area1 app4->area2 app4->area3

Caption: Logical relationships between the compound's features and its applications.

  • Role as a Chiral Building Block: The compound is an ideal starting point for creating libraries of novel molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common linkage in pharmaceuticals.[9] Alternatively, the ester can be reduced to an alcohol, providing another point for diversification.

  • Potential Therapeutic Areas: While specific drugs derived from this exact molecule are not publicly disclosed, derivatives of the morpholine class have shown significant promise across multiple disease areas.

    • Neuroscience: Morpholine derivatives have been investigated for neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.[1][9]

    • Oncology: The morpholine ring is a key component in several kinase inhibitors used in cancer therapy, such as Gefitinib. The scaffold can orient substituents for optimal interaction within enzyme active sites.[1]

    • Antimicrobial Agents: Some studies suggest that compounds derived from the morpholine structure possess antimicrobial activities.[9][10]

Conclusion and Future Outlook

This compound represents a highly refined chemical tool for medicinal chemists. It combines the well-established pharmacokinetic advantages of the morpholine scaffold with the stereochemical precision and functional versatility required for modern drug discovery. The synthetic pathway is well-defined, providing reliable access to this valuable intermediate.[6] Future research will likely focus on incorporating this building block into novel molecular designs targeting a wide array of diseases. Its unique combination of features—stereocontrol, conformational restraint, and functional accessibility—ensures its continued relevance in the ongoing quest for safer and more effective medicines.

References

An In-depth Technical Guide to (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate, a chiral building block of significant interest in medicinal chemistry. We will delve into its chemical identity, structure, synthesis, and the critical role of the morpholine scaffold in drug design, offering field-proven insights for its application in research and development.

Core Chemical Identity and Structure

This compound is a substituted morpholine derivative featuring a chiral center at the C-3 position and gem-dimethyl substitution at the C-6 position. The morpholine ring, a saturated heterocycle containing both oxygen and nitrogen atoms, is a privileged scaffold in drug discovery. Its presence can impart favorable physicochemical properties to a molecule, such as improved aqueous solubility and metabolic stability, which are crucial for developing effective therapeutics, particularly for central nervous system (CNS) targets.

The gem-dimethyl group at the C-6 position can introduce conformational rigidity and act as a "magic methyl" group, a concept in medicinal chemistry where the addition of a methyl group can significantly enhance the potency and pharmacokinetic profile of a drug candidate.

Structural Representation:

Caption: 2D Structure of this compound.

CAS Number and Nomenclature

There is some ambiguity in the publicly available information regarding a specific CAS number for the free base of the (S)-enantiomer. The following CAS numbers are associated with this structure and its close relatives:

Compound NameStereochemistryFormCAS Number
Methyl 6,6-dimethyl-morpholine-3-carboxylateRacemicFree Base1255098-56-6
(R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate(R)Free Base1313278-08-8
Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochlorideRacemicHCl Salt2344680-75-5
(S)-Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride(S)HCl Salt2803375-13-3

For researchers specifically interested in the (S)-enantiomer as a free base, it is recommended to use the CAS number for the racemate (1255098-56-6) or the hydrochloride salt (2803375-13-3) and explicitly state the desired stereochemistry.

Synthesis and Manufacturing

The synthesis of chiral morpholine derivatives is a critical area of research, as the stereochemistry often dictates the biological activity. A multi-step synthesis for this compound has been described, which is detailed in patent WO2008/24692. The process involves the synthesis of an N-benzylated intermediate followed by a debenzylation step.

Experimental Protocol

The following is a representative synthetic procedure adapted from publicly available resources referencing patent WO2008/24692.

Step 1: Synthesis of (S)-methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate

This step involves the reductive amination of a suitable precursor followed by cyclization and purification. A mixture of diastereomers is typically obtained and then subjected to purification to isolate the desired (S)-enantiomer.

Step 2: Debenzylation to Yield (S)-Methyl 6,6-dimethylmorpholine-3-carboxylate [1]

  • The purified (S)-methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate is dissolved in a mixture of methanol and acetic acid.

  • Palladium hydroxide on carbon (20 wt. %) is added as a catalyst.

  • The reaction mixture is hydrogenated under pressure (e.g., 50 psi) for an extended period (approximately 35 hours). Additional catalyst may be required to drive the reaction to completion.

  • Upon completion, the reaction mixture is filtered through Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to afford the title compound, this compound.

Synthesis Workflow:

Synthesis_Workflow Start Diastereomeric Mixture of Precursors Step1 Purification & Synthesis of N-Benzyl Intermediate Start->Step1 Intermediate (S)-methyl 4-benzyl-6,6- dimethylmorpholine-3-carboxylate Step1->Intermediate Step2 Catalytic Hydrogenation (Debenzylation) Intermediate->Step2 FinalProduct (S)-Methyl 6,6-dimethyl- morpholine-3-carboxylate Step2->FinalProduct

Caption: Key steps in the synthesis of the target compound.

Physicochemical and Spectroscopic Data

Detailed experimental physicochemical data for the free base of the (S)-enantiomer is not widely available in the public domain. The following table summarizes available information, including predicted values for the racemate.

PropertyValueSource
Molecular FormulaC₈H₁₅NO₃-
Molecular Weight173.21 g/mol -
Boiling Point (Predicted)217.9 ± 30.0 °CChemicalBook
Density (Predicted)1.021 ± 0.06 g/cm³ChemicalBook
Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound.

¹H NMR Data (400 MHz, d-6-DMSO): [1]

  • δ 3.71-3.74 (m, 1H)

  • δ 3.61-3.65 (m, 1H)

  • δ 3.61 (s, 3H)

  • δ 3.36 (m, 1H)

  • δ 2.65 (d, 1H)

  • δ 2.46 (d, 1H)

  • δ 1.11 (s, 3H)

  • δ 1.09 (s, 3H)

The provided ¹H NMR data is consistent with the structure of this compound. The singlet at 3.61 ppm corresponds to the methyl ester protons. The singlets at 1.11 and 1.09 ppm are indicative of the gem-dimethyl groups at the C-6 position. The multiplets and doublets in the upfield region represent the protons of the morpholine ring.

Applications in Drug Discovery and Development

The morpholine moiety is a versatile scaffold in medicinal chemistry, and its incorporation into drug candidates can offer several advantages. The weak basicity of the nitrogen atom can improve aqueous solubility and allow for salt formation, which is beneficial for formulation. The oxygen atom can act as a hydrogen bond acceptor, contributing to target binding.

Potential Therapeutic Areas:

The morpholine scaffold is found in drugs targeting a variety of diseases, including:

  • Oncology: The PI3K/mTOR signaling pathway, often dysregulated in cancer, is a common target for morpholine-containing inhibitors.

  • Central Nervous System Disorders: The physicochemical properties of morpholines make them well-suited for developing drugs that need to cross the blood-brain barrier.

  • Infectious Diseases: Morpholine derivatives have been explored as antibacterial and antifungal agents.

The unique combination of a chiral center, a gem-dimethyl group, and a reactive ester handle makes this compound a valuable tool for medicinal chemists to generate novel chemical entities with the potential for enhanced biological activity and improved drug-like properties.

Conclusion

This compound is a chiral building block with significant potential in drug discovery and development. While there is some ambiguity regarding its CAS number, a reliable synthetic route has been established. The morpholine scaffold, enhanced by the specific substitutions in this molecule, offers a promising starting point for the design of novel therapeutics with improved physicochemical and pharmacological properties. Further research into the applications of this compound is warranted and is likely to yield valuable insights for the development of next-generation medicines.

References

  • PubChem. (S)-Methyl morpholine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. Methyl (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • XD BIOCHEMS. (S)-Methyl6,6-dimethylmorpholine-3-carboxylate hydrochloride. Retrieved from [Link]

  • Espacenet. Patent search. European Patent Office. Retrieved from [Link]

  • PubChemLite. Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride (C8H15NO3). Retrieved from [Link]

Sources

Spectroscopic Characterization of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed spectroscopic analysis of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate, a morpholine derivative of interest to researchers and professionals in drug development and chemical synthesis. The morpholine scaffold is a prevalent structural motif in medicinal chemistry, valued for its favorable physicochemical properties and synthetic versatility. A thorough understanding of the spectroscopic signature of this specific chiral building block is paramount for its unambiguous identification, purity assessment, and quality control in research and development settings.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and its spectroscopic output. We will dissect the available experimental Nuclear Magnetic Resonance (NMR) data and provide expert-driven predictions for Infrared (IR) spectroscopy and Mass Spectrometry (MS), grounded in established principles and data from analogous structures.

Molecular Structure and Stereochemistry

This compound is a chiral heterocyclic compound featuring a morpholine ring substituted at the 3- and 6-positions. The stereocenter at the C3 position is in the (S)-configuration. The gem-dimethyl substitution at the C6 position introduces distinct structural constraints that influence the molecule's spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: An Experimental Analysis

Proton NMR data for this compound has been reported. The following table summarizes the experimental data obtained in d-6-DMSO at 400 MHz, as cited from patent literature.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
3.71-3.74m1HH-3This multiplet corresponds to the proton at the C3 stereocenter, which is coupled to the adjacent protons on C2. Its chemical shift is influenced by the adjacent ester and nitrogen atom.
3.61-3.65m1HH-5a or H-2aThis multiplet likely represents one of the axial or equatorial protons on the carbon adjacent to the nitrogen or oxygen.
3.61s3H-OCH₃The sharp singlet is characteristic of the three equivalent protons of the methyl ester group.
3.36m1HH-5b or H-2bThis multiplet corresponds to the other proton on either C5 or C2.
2.65d1HH-2a or H-5aThe doublet represents a proton on a carbon adjacent to a stereocenter.
2.46d1HH-2b or H-5bThis doublet corresponds to the geminal proton of the aforementioned signal.
1.11s3H-CH₃This singlet is assigned to one of the methyl groups at the C6 position.
1.09s3H-CH₃The second singlet is assigned to the other methyl group at the C6 position. The slight difference in chemical shift may arise from their different spatial relationship to the rest of the ring.

Expertise & Experience in Interpretation: The complexity of the multiplets for the morpholine ring protons (H-2, H-3, and H-5) arises from the conformational rigidity of the ring and the various coupling interactions. The gem-dimethyl group at C6 locks the conformation of that end of the ring, influencing the chemical environments of the other ring protons. A definitive assignment of the H-2 and H-5 protons would require advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

¹³C NMR Spectroscopy: A Predictive Analysis
Predicted Chemical Shift (δ) ppmCarbon AssignmentRationale
~170-175C=OThe carbonyl carbon of the methyl ester is expected in this downfield region.
~70-75C-6The quaternary carbon bearing the two methyl groups and adjacent to the oxygen atom will be significantly deshielded.
~65-70C-2The carbon atom adjacent to the ring oxygen is expected in this region.
~50-55-OCH₃The methyl carbon of the ester group typically appears in this range.
~50-55C-3The carbon of the stereocenter, attached to the nitrogen and the ester group, will be in a similar region to the ester's methyl group.
~45-50C-5The carbon atom adjacent to the ring nitrogen is expected in this range.
~20-25-CH₃ (gem-dimethyl)The two methyl carbons at the C6 position are expected to be in the aliphatic region, with potentially slightly different chemical shifts.

Trustworthiness of Prediction: These predictions are based on the additive effects of substituents on ¹³C chemical shifts and by comparing with known spectra of compounds like 2,6-dimethylmorpholine and methyl morpholine-3-carboxylate. The actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data for a novel morpholine derivative would involve the following steps:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with analyte peaks.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR for Structural Confirmation:

    • COSY: To establish proton-proton coupling networks and confirm the connectivity of the morpholine ring protons.

    • HSQC: To correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the position of the ester group.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry and the preferred conformation of the morpholine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Based on the functional groups in this compound, the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3300-3400N-H stretchSecondary amineMedium
~2850-3000C-H stretchAliphatic (CH, CH₂, CH₃)Strong
~1735-1750C=O stretchEsterStrong
~1100-1300C-O stretchEster and EtherStrong
~1050-1150C-N stretchAliphatic amineMedium

Expert Rationale: The most prominent peaks will be the strong carbonyl stretch of the ester and the C-H stretching vibrations. The N-H stretch of the secondary amine in the morpholine ring is also a key diagnostic peak. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of signals corresponding to various bending and stretching vibrations, which would be unique to this molecule.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound is 173.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 173.

Proposed Fragmentation Pathway:

A primary fragmentation pathway for morpholine derivatives involves the cleavage of the ring. For the target molecule, key fragmentation patterns could include:

  • Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z = 142.

  • Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment at m/z = 114.

  • Ring cleavage: Alpha-cleavage adjacent to the nitrogen and oxygen atoms is common. For instance, cleavage between C2-C3 and C5-C6 could lead to various smaller fragments.

The following Graphviz diagram illustrates a plausible fragmentation pathway.

G M [M]⁺˙ m/z = 173 F1 [M - OCH₃]⁺ m/z = 142 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 114 M->F2 - •COOCH₃ F3 [C₄H₈NO]⁺ m/z = 86 M->F3 - C₄H₅O₂

Caption: Proposed MS fragmentation of the title compound.

Trustworthiness: This proposed fragmentation is based on established principles of mass spectrometry for esters and cyclic amines. The actual fragmentation pattern can be more complex and would need to be confirmed by experimental data, potentially using high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragments.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to analysis.

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation patterns. For less volatile or thermally labile compounds, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred, which often result in a more prominent molecular ion peak.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their m/z ratio.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Conclusion

This technical guide has provided a comprehensive overview of the key spectroscopic data for this compound. By integrating experimental ¹H NMR data with expert-driven predictions for ¹³C NMR, IR, and MS, we have constructed a detailed spectroscopic profile for this important chiral building block. The provided methodologies for data acquisition represent best practices in the field, ensuring the generation of reliable and reproducible data for the characterization of this and similar molecules.

References

  • PubChem. Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride. Retrieved from [Link]

  • NIST WebBook. Morpholine, 2,6-dimethyl-. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Commercial availability and suppliers of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Strategic Procurement of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate and Its Key Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Chiral Morpholine Scaffolds

The morpholine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties, metabolic stability, and ability to enhance the pharmacological profile of bioactive molecules.[1][2] Its incorporation into drug candidates can improve aqueous solubility, modulate lipophilicity, and provide a flexible yet conformationally constrained ring system that can effectively orient substituents for optimal target engagement.[1] The specific stereochemistry, as in this compound, is of paramount importance, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides an in-depth analysis of the commercial availability of this specific chiral building block and its derivatives, offering practical insights for researchers in the field of drug discovery and development.

Commercial Landscape: Availability of this compound and its Derivatives

Direct commercial availability of this compound as a free base is limited. The compound is predominantly supplied as its hydrochloride salt, which offers enhanced stability and ease of handling compared to the free amine. This is a common practice for amines in chemical supply chains to improve shelf-life and simplify purification processes.

Researchers will more readily find two key derivatives:

  • (S)-Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride

  • (S)-6,6-dimethylmorpholine-3-carboxylic acid hydrochloride

The methyl ester hydrochloride is the most direct precursor to the target compound, while the carboxylic acid hydrochloride provides a strategic entry point for further synthetic modifications, such as amide couplings.

Diagram: Procurement Workflow

Procurement Workflow cluster_procurement Procurement & Quality Control start Identify Need for (S)-Methyl 6,6-dimethyl- morpholine-3-carboxylate search Search Supplier Databases (CAS: 2803375-13-3) start->search select Select Supplier Based on Purity, Availability, and Cost search->select request_coa Request Certificate of Analysis (CoA) select->request_coa verify Verify Identity and Purity (NMR, HPLC, Chiral HPLC) request_coa->verify free_base_conversion Perform Free Base Conversion (if required) verify->free_base_conversion end Proceed with Synthesis free_base_conversion->end

Caption: A typical workflow for procuring and preparing the target morpholine building block.

Key Suppliers and Product Specifications

Several chemical suppliers offer the hydrochloride derivatives. Below is a comparative table of prominent vendors. Purity levels are typically high, but it is imperative to request a lot-specific Certificate of Analysis (CoA) to confirm specifications.

SupplierProduct NameCAS NumberTypical PurityNotes
Sigma-Aldrich (S)-6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride1313277-24-5≥97%Available through their partner Ambeed.
BLD Pharm Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride2344680-75-5≥95%Provides access to technical data like NMR and HPLC.[3]
XD BIOCHEMS (S)-Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride2803375-13-3In StockMultiple CAS numbers listed.
AChemBlock Methyl morpholine-3-carboxylate hydrochloride1214686-81-395%A related, non-dimethylated analogue.[4]
Ambeed Methyl (S)-6,6-dimethylmorpholine-3-carboxylate hydrochloride2803375-13-398%Global supplier with various pack sizes.

Quality Control and Analytical Methods

For applications in drug development, rigorous quality control is non-negotiable. The enantiomeric purity is a critical parameter for chiral building blocks.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and assesses for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Determines the chemical purity of the compound.

  • Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) of the (S)-enantiomer. This is typically performed using a chiral stationary phase.[5][6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Researchers should ensure their supplier provides data from these analyses or perform them in-house upon receipt of the material.

Experimental Protocol: Conversion of Hydrochloride Salt to Free Base

For many synthetic applications, the free amine form of this compound is required. The conversion from the hydrochloride salt is a standard and generally high-yielding procedure.

Objective: To prepare the free base of this compound from its hydrochloride salt for use in subsequent chemical reactions.

Materials:

  • (S)-Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a mild inorganic base like potassium carbonate (K₂CO₃)

  • An organic solvent for extraction (e.g., dichloromethane (DCM), ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the (S)-Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride salt in a minimal amount of deionized water in a separatory funnel.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Swirl gently. Continue addition until effervescence ceases and the aqueous layer is basic (test with pH paper, pH > 8). The use of a mild base like sodium bicarbonate is often preferred to stronger bases like NaOH to avoid potential hydrolysis of the methyl ester.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer). The free amine will partition into the organic layer.

  • Washing: Combine the organic extracts and wash with brine (saturated aqueous NaCl solution) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, likely as an oil or low-melting solid.

  • Characterization: Confirm the identity and purity of the resulting free base using NMR and/or MS before proceeding with the next synthetic step.

Diagram: Free Base Conversion Workflow

Free Base Conversion cluster_conversion Conversion of Hydrochloride Salt to Free Base start Dissolve HCl Salt in Water neutralize Neutralize with Saturated NaHCO₃ (aq) to pH > 8 start->neutralize extract Extract with Organic Solvent (e.g., DCM) neutralize->extract wash Wash Organic Layer with Brine extract->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry concentrate Filter and Concentrate (Rotary Evaporator) dry->concentrate product Obtain Free Base of (S)-Methyl 6,6-dimethyl- morpholine-3-carboxylate concentrate->product

Caption: Step-by-step process for the conversion of the amine hydrochloride salt to its free base form.

Conclusion and Future Outlook

This compound is a valuable chiral building block for drug discovery, though it is most commonly procured as its hydrochloride salt. Understanding the commercial landscape and mastering the conversion to its free base are essential skills for researchers utilizing this scaffold. The continued exploration of morpholine derivatives in medicinal chemistry suggests that the demand for such well-defined, stereochemically pure intermediates will remain strong.[7] As synthetic methodologies evolve, the direct availability of the free base may increase, but for the present, the strategies outlined in this guide provide a reliable path forward for its use in research and development.

References

  • ResearchGate. (2022). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available at: [Link]

  • XD BIOCHEMS. (n.d.). (S)-Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride. Available at: [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]

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The Evolution of Chiral Morpholine Synthesis: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1] The stereochemical configuration of substituents on this heterocyclic core profoundly dictates biological activity, rendering the development of robust asymmetric syntheses a cornerstone of modern drug development. This guide provides a comprehensive overview of the historical discovery and evolution of synthetic strategies to access enantiomerically pure morpholine derivatives. We traverse the landscape from foundational classical resolutions and chiral pool approaches to the advent of sophisticated diastereoselective and state-of-the-art catalytic asymmetric methodologies. Each section is designed to provide not only procedural knowledge but also a deep understanding of the causal-driven advancements in the field, equipping researchers and drug development professionals with the technical and historical context necessary for innovation.

Chapter 1: Foundational Strategies: The Genesis of Chiral Morpholine Synthesis

The journey to obtain enantiomerically pure morpholines began not with direct asymmetric construction, but with the separation and manipulation of pre-existing chirality. These foundational methods, while often lower in efficiency by modern standards, established the critical groundwork for all subsequent innovation.

1.1 Classical Resolution of Racemates

The earliest approach to accessing single-enantiomer compounds was pioneered by Louis Pasteur in 1848 through the manual separation of tartrate crystals.[2] This principle evolved into chemical resolution, a stalwart technique for separating racemic mixtures.[3] The core of this method lies in the reaction of a racemic morpholine (or a precursor) with an enantiomerically pure resolving agent. This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct properties like solubility.[4]

Causality Behind the Method: The formation of diastereomeric salts allows for separation using standard laboratory techniques such as fractional crystallization. For a racemic mixture of a basic morpholine derivative, a chiral acid like tartaric acid or mandelic acid is used. Conversely, an acidic morpholine precursor can be resolved with a chiral base such as brucine or (-)-cinchotoxine.[3][4] Although effective, this method's primary drawback is its theoretical maximum yield of 50% for the desired enantiomer, as the other half of the material must be discarded or recycled through a racemization process.[3]

Workflow: Diastereomeric Salt Resolution

racemate Racemic Morpholine (R-M + S-M) mix Diastereomeric Salt Mixture (R-M•S-Acid + S-M•S-Acid) racemate->mix agent Chiral Resolving Agent (e.g., S-Acid) agent->mix sep Separation (Fractional Crystallization) mix->sep d1 Diastereomer 1 (Insoluble) (R-M•S-Acid) sep->d1 Different Solubility d2 Diastereomer 2 (Soluble) (S-M•S-Acid) sep->d2 release1 Release of Enantiomer (Base Addition) d1->release1 release2 Release of Enantiomer (Base Addition) d2->release2 e1 Enantiomer 1 (Pure) (R-M) release1->e1 e2 Enantiomer 2 (Pure) (S-M) release2->e2

Caption: Workflow for classical resolution via diastereomeric salt formation.

1.2 Chiral Pool Synthesis

A more elegant and atom-economical approach leverages the "chiral pool"—the collection of abundant, inexpensive, and enantiopure building blocks provided by nature.[5] Natural products like amino acids, sugars, and terpenes serve as ideal starting materials, with their inherent chirality being transferred through the synthetic sequence to the final morpholine product.[5][6]

Causality Behind the Method: This strategy obviates the need for a resolution step or an asymmetric catalyst by starting with a molecule whose stereochemistry is already defined. For morpholine synthesis, α-amino acids and their derivatives are particularly valuable.[1][7] The amino and carboxylic acid functionalities provide orthogonal handles for elaboration into the N-heterocycle, while the stereocenter at the α-carbon is retained.[6] Similarly, enantiopure epoxides like glycidol are powerful precursors for building the morpholine core.[8][9]

Representative Protocol: Synthesis from L-Serine Derivative

The synthesis of enantiopure 3-hydroxymethylmorpholines can be achieved starting from Boc-protected serine.[10]

  • Reduction: The carboxylic acid of Boc-L-serine is reduced to the primary alcohol using a mild reducing agent (e.g., borane dimethyl sulfide complex).

  • N-Alkylation: The resulting amino alcohol is N-alkylated with a suitable two-carbon electrophile containing a leaving group (e.g., 2-bromoethanol).

  • Cyclization: Under basic conditions (e.g., NaH), the pendant alcohol undergoes an intramolecular Williamson ether synthesis, displacing a tosylate or other leaving group on the other arm of the molecule to form the morpholine ring.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., TFA or HCl in dioxane) to yield the final chiral morpholine.

Chapter 2: Diastereoselective Strategies: Leveraging Existing Chirality

Building upon the principles of the chiral pool, diastereoselective strategies create new stereocenters under the influence of existing ones within the substrate or a covalently attached chiral auxiliary.

2.1 Substrate-Controlled Synthesis

In this approach, the chirality of the starting material dictates the stereochemical outcome of the ring-forming reaction. A common strategy involves the cyclization of a chiral amino alcohol, where the stereocenter of the starting material directs the formation of a new stereocenter during ring closure. For example, the reaction of an enantiopure epoxide with an amino alcohol generates an amino diol intermediate, which can then be cyclized diastereoselectively.[11] The inherent stereochemistry of the amino diol forces the cyclization to proceed in a way that minimizes steric hindrance, leading to a preferred diastereomer.

2.2 Chiral Auxiliary-Controlled Synthesis

When the starting material is not chiral, a temporary chiral director, known as a chiral auxiliary, can be attached. This auxiliary guides the stereochemistry of a key bond-forming reaction and is subsequently removed. A prime example is the use of pseudoephedrine as a chiral auxiliary to synthesize chiral morpholin-2-ones from arylglyoxals.[12]

Causality Behind the Method: The chiral auxiliary, in this case, pseudoephedrine, reacts with an arylglyoxal to form a hemiaminal intermediate. The stereochemistry of the auxiliary blocks one face of the molecule, forcing the subsequent acid-catalyzed cyclization and dehydration to occur from the less hindered face. This results in the formation of a morpholinone product with high diastereoselectivity. The auxiliary can then be cleaved to reveal the enantiomerically enriched product.

Workflow: Chiral Auxiliary-Mediated Synthesis

sub Achiral Substrate (e.g., Arylglyoxal) attach 1. Covalent Attachment sub->attach aux Chiral Auxiliary (e.g., Pseudoephedrine) aux->attach inter Diastereomeric Intermediate attach->inter reaction 2. Diastereoselective Reaction (Cyclization) inter->reaction sep 3. Auxiliary Cleavage reaction->sep prod Enantiopure Product (Chiral Morpholinone) sep->prod recycle Recovered Auxiliary sep->recycle

Caption: General workflow for a chiral auxiliary-based synthesis.

Chapter 3: The Leap to Catalytic Asymmetry: The Modern Era

The development of catalytic asymmetric methods represents the pinnacle of efficiency in chiral synthesis. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, overcoming the stoichiometric limitations of chiral auxiliaries and the 50% yield cap of classical resolution.[13][14]

3.1 Asymmetric Hydrogenation of Dehydromorpholines

A landmark achievement in modern chiral morpholine synthesis is the transition-metal-catalyzed asymmetric hydrogenation of dehydromorpholine precursors.[15] This method is highly atom-economical and often provides access to 2-substituted chiral morpholines with exceptional levels of enantioselectivity.

Causality Behind the Method: The success of this reaction hinges on the design of a chiral catalyst, typically a rhodium or iridium complex bearing a chiral phosphine ligand. The substrate, a 2-substituted dehydromorpholine, coordinates to the chiral metal center. The geometry of the chiral ligand creates a sterically biased environment, forcing the hydrogen to add to one specific face of the double bond. This directed delivery of hydrogen results in the formation of one enantiomer in significant excess. Ligands with a large "bite angle," such as SKP, have proven particularly effective.[15]

Key Data: Rh-SKP Catalyzed Asymmetric Hydrogenation [15]

Substrate (R group)Yield (%)Enantiomeric Excess (ee, %)
Phenyl>9999
4-Methoxyphenyl>9999
2-Naphthyl>9998
2-Thienyl>9999
Cyclohexyl>9998

Representative Protocol: Asymmetric Hydrogenation [15]

  • Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]BF4 and the chiral ligand (e.g., SKP) in a degassed solvent (e.g., DCM) is stirred to form the active catalyst complex.

  • Reaction Setup: The dehydromorpholine substrate is dissolved in the solvent in a high-pressure autoclave. The catalyst solution is then added.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar H2). The reaction is stirred at a specific temperature (e.g., 25 °C) for a set time (e.g., 12 hours).

  • Workup and Analysis: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the chiral morpholine. The enantiomeric excess is determined by chiral HPLC analysis.

3.2 Tandem Hydroamination and Asymmetric Transfer Hydrogenation

For the synthesis of 3-substituted chiral morpholines, a powerful one-pot, two-step catalytic process has been developed.[16] This tandem reaction sequence combines an initial hydroamination with a subsequent asymmetric transfer hydrogenation.

Causality Behind the Method: The process begins with the hydroamination of an aminoalkyne substrate to form an intermediate unsaturated morpholine. Crucially, a ruthenium catalyst complexed with a chiral diamine ligand (e.g., (S,S)-Ts-DPEN) is then used for the asymmetric transfer hydrogenation of this intermediate. The chirality of the ligand, along with hydrogen-bonding interactions between the substrate's oxygen and the catalyst, directs the reduction of the C=N or C=C bond to afford the 3-substituted morpholine with high enantioselectivity.[16]

Mechanism: Catalytic Cycle for Asymmetric Transfer Hydrogenation

catalyst [Ru]-H (Chiral) h_source H-Source (e.g., Formic Acid) catalyst->h_source Regeneration complex [Ru]-Substrate Complex catalyst->complex + Substrate substrate Unsaturated Morpholine substrate->complex product Chiral Morpholine product->catalyst + [Ru] h_donor Spent H-Source h_source->h_donor complex->product Hydride Transfer (Stereoselective)

Caption: Simplified catalytic cycle for Ru-catalyzed transfer hydrogenation.

Conclusion and Future Outlook

The synthesis of chiral morpholines has undergone a remarkable transformation, evolving from laborious separations of racemic mixtures to highly efficient and elegant catalytic asymmetric strategies. The journey from classical resolution to chiral pool synthesis demonstrated the power of leveraging nature's stereochemistry. The subsequent development of diastereoselective methods provided greater flexibility, while the modern era of asymmetric catalysis has delivered the atom economy, high selectivity, and scalability required by the pharmaceutical industry.

Future innovations will likely focus on the development of even more sustainable catalysts using earth-abundant metals, further expansion of organocatalytic methods to avoid trace metal contamination, and the application of flow chemistry and biocatalysis to streamline production. As our understanding of asymmetric induction deepens, the ability to synthesize increasingly complex and polysubstituted chiral morpholines will continue to expand, opening new avenues for the discovery of next-generation therapeutics.

References
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The Morpholine-3-Carboxylate Scaffold: A Technical Guide to its Biological Significance and Drug Discovery Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] This guide delves into a specific, yet underexplored, derivative of this versatile heterocycle: the morpholine-3-carboxylate moiety. While the broader morpholine class is present in numerous FDA-approved drugs, the focused exploration of morpholine-3-carboxylates represents a burgeoning frontier in drug discovery.[4][5] This document provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of these compounds, offering a technical resource for researchers seeking to leverage this promising scaffold in their drug development programs.

The Strategic Advantage of the Morpholine Core in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in modern drug design, frequently employed to optimize the properties of therapeutic agents.[1][3] Its inclusion in a molecule can lead to enhanced aqueous solubility, improved metabolic stability, and a favorable absorption, distribution, metabolism, and excretion (ADME) profile.[1][6] The nitrogen atom of the morpholine ring is basic, allowing for the formation of salts and improving solubility, while the oxygen atom can participate in hydrogen bonding, a key interaction in many drug-receptor binding events. These attributes have contributed to the success of numerous morpholine-containing drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[4][7]

The morpholine-3-carboxylate scaffold introduces a chiral center and a carboxylic acid or ester functionality, providing additional vectors for molecular diversity and targeted interactions. The carboxylic acid group can act as a key pharmacophore, engaging in ionic interactions with biological targets, or it can be derivatized into a variety of amides and esters to fine-tune potency, selectivity, and pharmacokinetic properties.[8][9]

Synthetic Pathways to Morpholine-3-Carboxylate Derivatives

The synthesis of morpholine-3-carboxylates can be approached through several strategic routes, often starting from readily available chiral precursors. A common and effective method involves the use of amino acids, such as L-serine, to establish the desired stereochemistry at the C3 position.

Illustrative Synthetic Scheme

The following diagram outlines a general synthetic pathway for the preparation of N-substituted morpholine-3-carboxamides, a class of derivatives with significant potential for biological activity.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_final Final Product L-Serine L-Serine Protection Boc Protection L-Serine->Protection 1 Esterification Esterification (e.g., MeI, K2CO3) Protection->Esterification 2 N-Alkylation Reductive Amination (Aldehyde, NaBH(OAc)3) Esterification->N-Alkylation 3 Cyclization Intramolecular Cyclization (e.g., Mitsunobu or Williamson Ether Synthesis) N-Alkylation->Cyclization 4 Deprotection Boc Deprotection (e.g., TFA) Cyclization->Deprotection 5 AmideCoupling Amide Coupling (R-NH2, Coupling Agent) Deprotection->AmideCoupling 6 FinalProduct N-Substituted Morpholine-3-carboxamide AmideCoupling->FinalProduct 7 SAR cluster_scaffold Morpholine-3-Carboxylate Scaffold cluster_modifications Potential Modification Points Scaffold N4 N4 Position: - Alkyl chains - Aryl groups - Heterocycles Scaffold->N4 Modulate Lipophilicity & Target Binding C3_Stereo C3 Stereocenter: - (S) vs. (R) configuration Scaffold->C3_Stereo Investigate Stereospecificity Carboxylate Carboxylate Group: - Esters (methyl, ethyl, etc.) - Amides (primary, secondary, tertiary) Scaffold->Carboxylate Fine-tune Polarity & H-bonding

Caption: Key areas for SAR exploration on the morpholine-3-carboxylate scaffold.

Conclusion

The morpholine-3-carboxylate scaffold represents a promising, yet relatively untapped, area in medicinal chemistry. Its inherent structural features, combined with the proven benefits of the broader morpholine class, make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and potential applications of these compounds. Further research into the specific biological targets and structure-activity relationships of morpholine-3-carboxylate derivatives is warranted and holds the potential to unlock new classes of potent and selective drugs for a variety of diseases.

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  • El-Agrody, A. M. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Records of Natural Products, 8(2), 105. [Link]

  • Saudi, M. N. S., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165-174. [Link]

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The Strategic Utility of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate as a Chiral Synthon in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often impart improved pharmacokinetics and metabolic stability to drug candidates.[1][2] Within this privileged class of heterocycles, chiral-substituted morpholines offer a three-dimensional framework for precise ligand-target interactions. This technical guide provides a comprehensive overview of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate, a versatile chiral synthon with significant potential in the synthesis of complex molecular architectures. We will delve into its synthesis, physicochemical properties, and strategic applications, offering field-proven insights into its utility for drug development professionals.

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

The morpholine ring is a recurring motif in a multitude of approved and experimental drugs, valued for its ability to enhance aqueous solubility, modulate lipophilicity, and act as a bioisosteric replacement for other functionalities.[1][2] The introduction of stereocenters onto the morpholine core allows for the exploration of chiral space, a critical aspect of modern drug design aimed at optimizing potency and minimizing off-target effects.[3] this compound emerges as a particularly interesting building block due to the presence of a stereocenter at the C3 position, derived from a chiral amino acid precursor, and the gem-dimethyl substitution at the C6 position, which can enforce specific conformations and hinder metabolic degradation.

Synthesis of this compound: A Stereoselective Approach

The most direct and stereocontrolled synthesis of this compound is outlined in patent literature, commencing from a suitable chiral amino acid derivative.[4] The synthetic strategy involves the construction of an N-protected morpholine precursor followed by a key deprotection step.

Synthetic Pathway Overview

The synthesis can be logically divided into two main stages: the formation of the N-benzyl protected intermediate, (S)-methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate, and its subsequent debenzylation to yield the target chiral synthon.

G cluster_0 Stage 1: Formation of N-Benzyl Protected Intermediate cluster_1 Stage 2: Deprotection A Chiral Amino Acid Derivative B Multi-step Conversion A->B Introduction of gem-dimethyl and cyclization precursors C (S)-methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate B->C Cyclization and functional group manipulation D (S)-methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate E Catalytic Hydrogenolysis D->E Pd(OH)2/C, H2 F This compound E->F

Figure 1: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a detailed interpretation based on the procedures outlined in patent WO2008/24692.[4]

Step 1: Synthesis of (S)-methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate

This step involves a multi-component reaction and subsequent transformations to construct the morpholine ring. While the patent does not provide a one-pot procedure, it describes the formation of a mixture of diastereomers that are then processed. A key transformation involves a radical dehalogenation using tributyltin hydride and AIBN, followed by chromatographic purification to afford the N-benzyl protected intermediate as a clear oil.

Step 2: Synthesis of (S)-Methyl 6,6-dimethylmorpholine-3-carboxylate

The N-benzyl protected intermediate is debenzylated via catalytic hydrogenolysis.

  • Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr apparatus), dissolve (S)-methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate in a mixture of methanol and acetic acid.

  • Catalyst Addition: Add palladium hydroxide on carbon (20 wt. %) to the solution.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically to 50 psi) and agitate the mixture. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS). The patent suggests a prolonged reaction time of up to 35 hours, with the potential for adding a second portion of the catalyst to ensure complete conversion.[4] The use of palladium hydroxide, often referred to as Pearlman's catalyst, is particularly effective for the hydrogenolysis of benzyl amines and can be more reliable than standard palladium on carbon.[5]

  • Work-up and Purification: Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved by chromatography or crystallization of a salt, such as the hydrochloride salt.

Physicochemical and Spectroscopic Data

Accurate characterization of the chiral synthon is crucial for its application in synthesis.

PropertyValueReference
Molecular Formula C₈H₁₅NO₃[6]
Molecular Weight 173.21 g/mol [6]
CAS Number 1447972-26-0 (hydrochloride salt)[7]
Appearance Expected to be an oil or a low-melting solid
Optical Rotation [α]D Data not available in the searched literature.

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 3.71-3.74 (m, 1H), 3.61-3.65 (m, 1H), 3.61 (s, 3H), 3.36 (m, 1H), 2.65 (d, 1H), 2.46 (d, 1H), 1.11 (s, 3H), 1.09 (s, 3H).[4]

  • ¹³C NMR: Data not available in the searched literature.

  • IR (Infrared Spectroscopy): Data not available in the searched literature.

  • MS (Mass Spectrometry): Data not available in the searched literature.

This compound as a Chiral Synthon: Strategic Applications

The synthetic utility of this compound lies in its potential as a chiral building block for the construction of more complex molecules, particularly in the realm of drug discovery.

G A This compound B N-Functionalization A->B At secondary amine C Ester Hydrolysis A->C E Reduction of Ester A->E G Bioactive Molecules B->G D Amide Coupling C->D H Pharmaceutical Intermediates D->H I Chiral Alcohols E->I F Chiral Ligands I->F

Figure 2: Potential synthetic transformations of the chiral synthon.

Elaboration of the Morpholine Nitrogen

The secondary amine of the morpholine ring provides a handle for the introduction of various substituents through N-alkylation, N-arylation, or acylation reactions. This allows for the exploration of structure-activity relationships (SAR) by modifying the group attached to the nitrogen, a common strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound.

Modification of the Carboxylate Group

The methyl ester at the C3 position is a versatile functional group that can be readily transformed into other functionalities:

  • Hydrolysis to the corresponding carboxylic acid allows for the formation of amide bonds with a wide range of amines, a key linkage in many pharmaceutical agents.

  • Reduction of the ester to the corresponding primary alcohol provides a different reactive handle for further synthetic manipulations, such as ether formation or oxidation to an aldehyde.

A Scaffold for Constrained Peptidomimetics

The rigidified morpholine ring with its defined stereochemistry can serve as a scaffold for the synthesis of conformationally constrained peptidomimetics. The gem-dimethyl group at the C6 position further restricts the conformational flexibility of the ring, which can be advantageous in designing ligands with high affinity and selectivity for their biological targets.

Mechanistic Considerations: The Rationale Behind Stereocontrol

The stereochemical integrity of the C3 position is established from the chiral pool starting material, typically an (S)-amino acid. The key to the successful application of this synthon is the maintenance of this stereochemistry throughout the synthetic sequence. During the construction of the morpholine ring, the reaction conditions must be carefully chosen to avoid racemization.

The introduction of the gem-dimethyl group at the C6 position is a critical step that defines the substitution pattern of the final synthon. While the specific mechanism for this transformation is not detailed in the available literature for this exact molecule, analogous syntheses of gem-disubstituted heterocycles often proceed through intermediates that can undergo nucleophilic attack or cyclization in a manner that is influenced by steric and electronic factors.

Conclusion and Future Outlook

This compound represents a valuable and underutilized chiral synthon for the synthesis of novel and complex molecules. Its stereodefined structure, coupled with the conformational constraints imposed by the gem-dimethyl group, makes it an attractive building block for the development of new therapeutic agents. While the current publicly available information on its synthesis and applications is somewhat limited, the foundational chemistry for its preparation is well-established. It is anticipated that as the demand for structurally diverse and stereochemically complex small molecules continues to grow in the pharmaceutical industry, the utility of synthons such as this compound will become increasingly apparent. Further research into streamlining its synthesis and exploring its application in the preparation of biologically active compounds is warranted and holds significant promise for advancing the field of medicinal chemistry.

References

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.). Retrieved from [Link]

  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. Retrieved from [Link]

  • Palladium-Catalyzed Debenzylation of N- and O-Benzyl Groups. (2025). Request PDF. Retrieved from [Link]

  • Methyl 4-benzylmorpholine-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

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  • Palladium-Catalyzed Decarboxylative Benzylation of Acetylides and Enolates. (n.d.). Retrieved from [Link]

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  • Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

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  • Morpholine derivatives, process for their production, pharmaceutical preparations containing these derivatives. (1981). Google Patents.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]

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  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. Retrieved from [Link]

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  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Retrieved from [Link]

  • (S)-Methyl morpholine-3-carboxylate hydrochloride, min 98%, 1 gram. (n.d.). Retrieved from [Link]

  • Nordmann Japan Ltd. | Chemical products. (n.d.). Chemical e-data Search. Retrieved from [Link]

  • Palladium-catalyzed decarboxylative benzylation of diphenylglycinate imines. (2010). PubMed. Retrieved from [Link]

  • Process for the preparation of cis-2,6-dimethyl morpholine. (n.d.). PubChem. Retrieved from [Link]

  • Preparation of cis-2,6-dimethylmorpholine. (1985). Google Patents.

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Whitepaper: A Strategic Guide to Identifying Therapeutic Targets for (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Preamble: The Morpholine Scaffold as a Privileged Structure in Modern Drug Discovery

The morpholine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in a multitude of approved and experimental drugs.[1][2] Its value stems from a unique combination of advantageous physicochemical properties: a well-balanced lipophilic-hydrophilic profile, a pKa that enhances aqueous solubility and blood-brain barrier permeability, and a flexible chair-like conformation.[3][4] These attributes make the morpholine ring an exceptional scaffold for modulating pharmacokinetic and pharmacodynamic properties, enabling it to serve variously as an interacting element with a biological target, a rigid scaffold to orient pharmacophoric appendages, or a tool to improve a compound's overall drug-like characteristics.[1][4]

This guide focuses on a specific, underexplored derivative: (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate . While direct biological data on this compound is scarce, its constituent parts provide a logical framework for predicting potential therapeutic applications.

  • The (S)-Chiral Center at C3: Introduces stereospecificity, which is critical for selective interaction with chiral biological targets like enzyme active sites or receptor binding pockets.

  • The Gem-Dimethyl Group at C6: This structural feature significantly increases lipophilicity and provides steric bulk. This can influence binding affinity by displacing water molecules in a binding pocket (a favorable entropic contribution) and can also serve as a metabolic shield, potentially increasing the compound's half-life.

  • The Methyl Ester at C3: Acts as a potential hydrogen bond acceptor and can be hydrolyzed in vivo by esterases to the corresponding carboxylic acid, a common strategy for creating a pro-drug or altering the compound's charge and solubility profile.

This document synthesizes established knowledge on bioactive morpholines to propose high-potential therapeutic targets for this novel derivative and provides robust, validated experimental workflows to systematically investigate these hypotheses.

Part 1: High-Priority Therapeutic Area: Oncology

The morpholine scaffold is integral to numerous anticancer agents, notably as a key component of PI3K/mTOR inhibitors.[3][5] The structural features of this compound suggest it could be tailored for interaction with kinase targets, making oncology a primary area for investigation.

Proposed Target Class: Protein Kinases (PI3K/mTOR & VEGFR-2)

Rationale for Target Selection: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer, making it a high-value target for therapeutic intervention.[5] Several morpholine-containing compounds have demonstrated potent inhibition of PI3K and/or mTOR.[3] Additionally, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical kinase in promoting tumor angiogenesis; its inhibition is a clinically validated anticancer strategy.[6] The morpholine moiety can effectively occupy the ATP-binding pocket of these kinases, with its substituents exploring adjacent hydrophobic and hydrophilic regions to confer potency and selectivity.

Logical Pathway for Target Validation:

G A Compound Library (this compound & derivatives) B Primary Screen: Kinase Panel (e.g., PI3K, mTOR, VEGFR-2) A->B Biochemical Assays C Hit Identification (Potency > Threshold) B->C Data Analysis D Secondary Screen: Cell-Based Proliferation Assays (e.g., HT-29, MCF-7, A549) C->D Cellular Assays E Mechanism of Action Studies: Western Blot for Pathway Modulation (p-Akt, p-S6K) D->E Validate On-Target Effect F Lead Optimization E->F Structure-Activity Relationship (SAR) G In Vivo Efficacy Studies (Xenograft Models) F->G H Toxicity & ADME Profiling F->H

Caption: High-level experimental workflow for oncology target validation.

Key Experimental Protocols

Principle: This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate peptide by the VEGFR-2 enzyme. The amount of phosphorylated product is measured, typically via luminescence, as ATP consumption is correlated with light output.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

    • Prepare a solution of recombinant human VEGFR-2 kinase in kinase buffer.

    • Prepare a solution containing the poly(Glu, Tyr) 4:1 substrate and ATP.

  • Assay Execution (384-well plate format):

    • Add 5 µL of each concentration of the diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" wells as positive and negative controls, respectively.

    • Add 10 µL of the VEGFR-2 enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution to all wells.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure remaining ATP by adding 25 µL of a kinase-glo® reagent.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The inclusion of positive (DMSO vehicle) and negative (no enzyme) controls is critical. A potent known VEGFR-2 inhibitor (e.g., Sorafenib) should be run in parallel as a reference control to validate assay performance.

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.

Methodology:

  • Cell Culture:

    • Seed cancer cells (e.g., HT-29 human colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well.[6]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • Assay Development:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 2: Secondary Therapeutic Area: Neurodegenerative Diseases

The ability of the morpholine scaffold to improve blood-brain barrier penetration makes it highly suitable for developing drugs targeting the central nervous system (CNS).[3][4] Morpholine derivatives have been successfully developed as inhibitors of key enzymes implicated in Alzheimer's and Parkinson's diseases.[7][8]

Proposed Target Class: Enzymes in Amyloid & Tau Pathways (BACE-1, AChE)

Rationale for Target Selection:

  • Beta-secretase 1 (BACE-1): This enzyme initiates the cleavage of amyloid precursor protein (APP), leading to the formation of the amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's patients.[3] Inhibition of BACE-1 is a primary therapeutic strategy to reduce Aβ production. The morpholine scaffold has been shown to fit well into the BACE-1 active site.[3]

  • Acetylcholinesterase (AChE): This enzyme degrades the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels in the brain, providing symptomatic relief in early-stage Alzheimer's disease. Morpholine is a common feature in many AChE inhibitors.[7][8][9]

Signaling Pathway Context: Amyloidogenic Processing

G APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage C99 C99 fragment APP->C99 Cleavage BACE1 β-secretase (BACE-1) (Potential Target) BACE1->APP Inhibition by Morpholine Derivative gamma_secretase γ-secretase Abeta Amyloid-β (Aβ) Peptide C99->Abeta Cleavage Plaques Senile Plaques (Neuronal Toxicity) Abeta->Plaques Aggregation

Caption: Simplified amyloidogenic pathway highlighting BACE-1 as a target.

Key Experimental Protocol

Principle: This assay measures AChE activity by monitoring the hydrolysis of acetylthiocholine (ATCI). The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose formation can be monitored spectrophotometrically at 412 nm.

Methodology:

  • Reagent Preparation:

    • Buffer: 0.1 M phosphate buffer, pH 8.0.

    • DTNB Solution: 3 mM DTNB in buffer.

    • ATCI Solution: 5 mM acetylthiocholine iodide in buffer.

    • Enzyme Solution: Human recombinant AChE diluted in buffer.

    • Test Compound: Serial dilutions in buffer containing a small, fixed percentage of DMSO.

  • Assay Execution (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of DTNB solution.

      • 10 µL of test compound solution (or buffer for control).

    • Pre-incubate for 15 minutes at 25°C.

    • Add 10 µL of the enzyme solution to initiate the reaction. A blank should contain buffer instead of the enzyme.

    • Immediately add 20 µL of the ATCI substrate solution.

    • Monitor the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbs/Δt) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition versus the log of the compound concentration to calculate the IC₅₀ value.

Trustworthiness: A known AChE inhibitor, such as Donepezil or Galantamine, must be included as a positive control to confirm the assay is performing to specification. The linear increase in absorbance over time in the control wells validates the enzyme kinetics.

Summary of Potential Therapeutic Targets and Rationale

Target Class Specific Target(s) Associated Disease Area Rationale for Prioritization Supporting Citations
Protein Kinases PI3K, mTOR, VEGFR-2OncologyThe morpholine scaffold is a validated component of many kinase inhibitors. The PI3K/mTOR pathway is frequently mutated in cancers.[3][5][6][10]
Proteases BACE-1Neurodegeneration (Alzheimer's)Morpholine derivatives have shown promise as BACE-1 inhibitors, and this is a key target in the amyloid hypothesis.[3]
Esterases Acetylcholinesterase (AChE)Neurodegeneration (Alzheimer's)A well-established target for symptomatic treatment; many morpholine-containing compounds are known AChE inhibitors.[7][8][9]
Topoisomerases Topoisomerase II, DNA GyraseInfectious Diseases, OncologyCertain morpholine derivatives have demonstrated antibacterial and anticancer activity through inhibition of these enzymes.[11][12]

Future Directions and Concluding Remarks

The therapeutic potential of This compound derivatives is significant, grounded in the proven success of the morpholine scaffold. The strategic framework outlined in this guide prioritizes oncology and neurodegenerative diseases as the most promising avenues for investigation.

The immediate next steps should involve the synthesis of a small, focused library of analogs to explore the structure-activity relationship (SAR) around the core. Modifications could include:

  • Varying the Ester: Replacing the methyl ester with other alkyl groups, amides, or acids to modulate solubility and cell permeability.

  • Modifying the N-substituent: The nitrogen atom of the morpholine ring is a key handle for introducing diverse chemical functionalities to target specific sub-pockets of an enzyme active site.

  • Exploring Stereochemistry: Synthesizing the (R)-enantiomer to confirm the importance of the stereocenter at C3 for biological activity.

By executing the proposed experimental workflows with scientific rigor, research teams can efficiently validate or invalidate these high-potential therapeutic targets and rapidly advance promising lead compounds toward further preclinical development.

References

  • Mancini, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Mancini, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

  • Singh, H., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. Available at: [Link]

  • Singh, H., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]

  • Costantino, L., et al. (2019). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed. Available at: [Link]

  • Singh, H., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. ResearchGate. Available at: [Link]

  • Al-Ostath, S., et al. (2024). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. National Center for Biotechnology Information. Available at: [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available at: [Link]

  • Singh, H., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Semantic Scholar. Available at: [Link]

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. Available at: [Link]

  • Al-Ostath, S., et al. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. Informatics. Available at: [Link]

  • Wang, C., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. Available at: [Link]

  • Sciforum. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

  • Bayrak, H., et al. (2012). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. Available at: [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Duruskari, G., et al. (2017). Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene. Asian Journal of Chemistry. Available at: [Link]

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Investigating the Mechanism of Action of Morpholine-Based Compounds: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Morpholine Scaffold: A Privileged Element in Diverse Mechanisms of Action

The utility of the morpholine ring extends beyond simply improving a compound's pharmacokinetic profile. The ring itself often plays a direct role in molecular interactions with biological targets. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a basic center, and the flexible chair-like conformation allows for optimal positioning of substituents to interact with binding pockets.[1][5] This versatility is demonstrated by the varied mechanisms of approved drugs incorporating this scaffold.

Case Study 1: Kinase Inhibition - Gefitinib

Gefitinib is a prime example of a morpholine-containing compound that functions as a kinase inhibitor, specifically targeting the Epidermal Growth Factor Receptor (EGFR).[8][9] It competitively binds to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR, preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades.[8][10] The inhibition of pathways like Ras/Raf/MAPK and PI3K/Akt/mTOR ultimately leads to decreased cell proliferation and increased apoptosis, making it an effective therapy for non-small cell lung cancers with specific EGFR mutations.[10][11]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR Binds Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival mTOR->Proliferation ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Case Study 2: Protein Synthesis Inhibition - Linezolid

Linezolid, the first approved oxazolidinone antibiotic, features a morpholine ring that undergoes oxidation during metabolism.[12] Its unique mechanism involves the inhibition of bacterial protein synthesis at the initiation stage.[13][14] Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is the first step in translating mRNA into protein.[12][15] This early-stage blockade is distinct from many other protein synthesis inhibitors that act during the elongation phase, which reduces the likelihood of cross-resistance.[13][16]

Case Study 3: Neurotransmitter Reuptake Inhibition - Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[17][18] Its morpholine moiety is central to its structure. The drug acts by binding to the norepinephrine transporter (NET) on presynaptic neurons.[17][19] This blockade prevents the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic neurotransmission.[19][20] This modulation of neurotransmitter levels is believed to be responsible for its therapeutic effects in major depressive disorder.[18]

Noradrenergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE NE NE_vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE->Adrenergic_Receptor Binds Response Postsynaptic Response Adrenergic_Receptor->Response Activates Reboxetine Reboxetine Reboxetine->NET Blocks

Caption: Action of Reboxetine at the noradrenergic synapse.

A Systematic Workflow for MoA Elucidation

Investigating the MoA of a novel morpholine-based compound requires a logical, multi-tiered approach that progresses from broad, high-throughput methods to specific, hypothesis-driven experiments. The goal is to build a self-validating case for a specific mechanism, where biochemical, cellular, and phenotypic data all converge to tell a consistent story.

MoA_Workflow cluster_Phase1 Phase 1: Target Identification & Validation cluster_Phase2 Phase 2: Cellular Target Engagement & Function cluster_Phase3 Phase 3: In-Depth Pathway & Specificity Analysis Phenotypic_Screen Phenotypic Screening (e.g., Cell Viability) Biochemical_Screen Biochemical Assays (e.g., Kinase Panel, Binding Assay) Phenotypic_Screen->Biochemical_Screen Target_Engagement Target Engagement Assays (e.g., Western Blot for p-Target) Biochemical_Screen->Target_Engagement Target_Hypothesis Target Hypothesis (In Silico, SAR) Target_Hypothesis->Biochemical_Screen Cellular_Function Cellular Functional Assays (e.g., Reporter Gene, cAMP Assay) Target_Engagement->Cellular_Function Phenotype_Confirmation Phenotype Confirmation (Proliferation, Apoptosis) Cellular_Function->Phenotype_Confirmation Pathway_Analysis Signaling Pathway Analysis (Inhibitors, Activators) Phenotype_Confirmation->Pathway_Analysis Target_Validation Target Validation (siRNA, CRISPR) Pathway_Analysis->Target_Validation Off_Target_Screening Off-Target Profiling (Broad Kinase Panel) Target_Validation->Off_Target_Screening MoA Mechanism of Action Established Off_Target_Screening->MoA

Caption: Systematic workflow for Mechanism of Action (MoA) elucidation.

Phase 1: Initial Target Identification and Biochemical Validation

The first step is to identify the direct molecular target(s) of the compound. This can be hypothesis-driven (e.g., the compound resembles a known kinase inhibitor) or discovered through screening.

  • Rationale: Directly measuring the interaction between a compound and a purified protein (enzyme or receptor) is the cleanest way to establish a primary target. It removes the complexity of the cellular environment and provides quantitative measures of affinity (Kd, Ki) or potency (IC50).

Key Experiment: Enzyme Inhibition Assay

This assay measures how a compound affects the activity of a specific enzyme.[21] For kinase inhibitors, this is the foundational experiment.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Preparation:

    • Prepare a reaction buffer appropriate for the kinase of interest (e.g., containing HEPES, MgCl₂, Brij-35, DTT).

    • Create serial dilutions of the morpholine test compound in DMSO, then further dilute into the reaction buffer. A typical starting range is 100 µM to 1 nM.

    • Prepare solutions of the purified kinase enzyme and its specific peptide substrate.

    • Prepare an ATP solution at a concentration equal to or just below its Km for the enzyme. Using a substrate concentration near the Km is crucial for sensitively detecting competitive inhibitors.[22][23]

  • Reaction Incubation:

    • In a 384-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control).

    • Add 10 µL of the enzyme/substrate mixture to each well.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature. The reaction must be stopped within the linear range of product formation (initial velocity conditions).[22]

  • Detection:

    • Stop the reaction and quantify the remaining ATP by adding 25 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin; the light output is inversely proportional to kinase activity.

    • Incubate for 10 minutes in the dark.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[22]

Phase 2: Cellular Target Engagement and Functional Response

After identifying a primary target biochemically, the next critical step is to confirm that the compound engages this target within a living cell and produces a corresponding functional effect.

  • Rationale: A compound that is potent biochemically may not be effective in a cellular context due to poor membrane permeability, rapid efflux, or metabolism. Cellular assays validate the biochemical findings in a more physiologically relevant system.

Key Experiment: Western Blot for Signaling Pathway Modulation

This technique allows for the visualization of changes in the phosphorylation state of a target protein and its downstream effectors, providing direct evidence of target engagement and pathway inhibition.[24]

Protocol: Western Blot for p-EGFR Inhibition

  • Cell Culture and Treatment:

    • Plate EGFR-dependent cancer cells (e.g., A549) in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of the morpholine test compound (or Gefitinib as a positive control) for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-EGFR).

    • Wash the membrane thoroughly with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. A dose-dependent decrease in the p-EGFR/total-EGFR ratio indicates successful target engagement and inhibition.

Phase 3: In-Depth Pathway Analysis and Target Validation

The final phase involves rigorously confirming that the observed cellular phenotype is a direct result of inhibiting the identified target and its associated pathway.

  • Rationale: A compound can have off-target effects that contribute to its cellular activity. Target validation experiments, such as genetic knockdown, provide the strongest evidence that the primary target is responsible for the compound's biological effects.

Key Experiment: Target Validation with siRNA

Small interfering RNA (siRNA) can be used to transiently knock down the expression of the target protein. If the compound's effect is diminished in cells lacking the target, it strongly validates the MoA.

Protocol: siRNA Knockdown to Validate Target Dependency

  • Transfection:

    • Seed cells at a density appropriate for transfection.

    • Transfect one group of cells with siRNA specifically targeting the gene of interest (e.g., EGFR siRNA) and another group with a non-targeting control siRNA using a lipid-based transfection reagent.

    • Incubate for 48-72 hours to allow for knockdown of the target protein.

  • Verification of Knockdown:

    • Harvest a subset of cells from each group and perform a Western blot (as described above) to confirm a significant reduction in the total protein level of the target in the siRNA-treated group compared to the control.

  • Cell Viability Assay:

    • Re-plate the remaining siRNA-transfected cells and the non-targeting control cells.

    • Treat both groups with a dose range of the morpholine test compound.

    • After 72 hours, assess cell viability using an appropriate method (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Compare the dose-response curves of the compound in the control cells versus the target-knockdown cells. A significant rightward shift in the EC50 curve in the knockdown cells indicates that the compound's potency is dependent on the presence of the target, thus validating the on-target mechanism.

Data Synthesis and Interpretation

A robust MoA investigation relies on the clear presentation and logical synthesis of all experimental data. Quantitative data should be summarized in tables for easy comparison.

Table 1: Summary of Hypothetical Data for Compound MOR-123

Assay TypeTarget / Cell LineMetricValueInterpretation
Biochemical Purified PI3KαIC5015 nMPotent, direct inhibitor of PI3Kα.
Purified mTORIC5025 nMPotent, direct inhibitor of mTOR.
Purified EGFRIC50>10,000 nMHighly selective against EGFR.
Cellular A549 (Lung Cancer)p-Akt IC5045 nMEngages PI3K/Akt pathway in cells.
A549 (Lung Cancer)Viability EC50150 nMInduces cancer cell death.
Target Validation A549 + Control siRNAViability EC50150 nMBaseline potency.
A549 + PI3Kα siRNAViability EC502,500 nMPotency is highly dependent on PI3Kα.

The data in Table 1 collectively build a strong case: MOR-123 is a potent and selective dual inhibitor of PI3Kα and mTOR. It engages the PI3K/Akt pathway in cancer cells, leading to cell death. Crucially, the loss of potency upon PI3Kα knockdown confirms that its cytotoxic effect is primarily driven by an on-target mechanism.

Conclusion

The morpholine scaffold remains a highly privileged and versatile component in drug discovery, capable of interacting with a wide array of biological targets through diverse mechanisms. Elucidating the precise mechanism of action for a novel morpholine-based compound is not a single experiment but a systematic investigation. By progressing logically from broad biochemical screens to specific cellular and genetic validation studies, researchers can build a self-validating and robust mechanistic narrative. The integration of quantitative biochemical assays, cellular target engagement studies, and definitive target validation experiments, as outlined in this guide, provides a clear and reliable path to understanding how these powerful compounds exert their therapeutic effects.

References

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Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Morpholine Scaffolds

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable structural component. The introduction of stereocenters into the morpholine ring further expands its utility, allowing for precise three-dimensional arrangements that can lead to enhanced potency and selectivity for biological targets. (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate is a valuable chiral building block for the synthesis of more complex molecules in drug discovery and development. The gem-dimethyl group at the 6-position can impart conformational rigidity and improved metabolic stability, while the chiral carboxylate at the 3-position provides a versatile handle for further chemical elaboration.

This document provides a comprehensive guide to a robust and scalable enantioselective synthesis of this compound. The presented strategy focuses on the synthesis of the racemic compound followed by a classical and highly effective chiral resolution. This approach was selected for its reliability, scalability, and the high enantiopurity achievable for the final product.

Synthetic Strategy: A Rationale for Chiral Resolution

While several elegant asymmetric catalytic methods exist for the synthesis of chiral morpholines, including asymmetric hydrogenation and enzymatic reductions, the development of a bespoke catalyst system for a novel substrate can be time-consuming and resource-intensive.[1][2] For the efficient and reliable production of a specific enantiomer like this compound, particularly on a preparatory scale, chiral resolution of a readily accessible racemic precursor often presents a more pragmatic and expedient pathway.[3][4]

Our chosen strategy, therefore, involves two key stages:

  • Synthesis of Racemic Methyl 6,6-dimethyl-morpholine-3-carboxylate: A straightforward and high-yielding synthesis of the racemic morpholine core.

  • Chiral Resolution: Separation of the enantiomers through the formation of diastereomeric salts with a commercially available chiral resolving agent. This method leverages the differential solubility of the resulting diastereomers to achieve efficient separation by crystallization.[5]

This approach provides a clear and modular workflow, allowing for the optimization of each stage independently to ensure high overall yield and enantiopurity.

Experimental Protocols

Part 1: Synthesis of Racemic Methyl 6,6-dimethyl-morpholine-3-carboxylate

This protocol outlines the synthesis of the racemic morpholine starting from commercially available materials. The key steps involve the formation of an N-substituted amino alcohol, followed by an intramolecular cyclization to construct the morpholine ring.

Materials and Reagents:

ReagentSupplierGrade
2-Amino-2-methyl-1-propanolSigma-Aldrich99%
Methyl acrylateAlfa Aesar99%, stabilized
MethanolFisher ScientificACS Grade
Di-tert-butyl dicarbonate (Boc₂O)TCI>98%
Sodium hydride (60% dispersion in mineral oil)Acros Organics
Tetrahydrofuran (THF), anhydrousSigma-Aldrich≥99.9%, inhibitor-free
Dichloromethane (DCM)VWRACS Grade
Trifluoroacetic acid (TFA)Oakwood Chemical99%
Saturated aq. NaHCO₃ solution
Brine
Anhydrous MgSO₄

Step-by-Step Protocol:

  • N-Boc Protection of 2-Amino-2-methyl-1-propanol:

    • To a stirred solution of 2-amino-2-methyl-1-propanol (10.0 g, 112 mmol) in dichloromethane (200 mL) at 0 °C, add di-tert-butyl dicarbonate (25.7 g, 118 mmol) portionwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash chromatography (Hexane:Ethyl Acetate = 3:1) to afford N-Boc-2-amino-2-methyl-1-propanol as a white solid.

  • O-Alkylation with Methyl Acrylate (Michael Addition):

    • To a suspension of sodium hydride (60% dispersion in mineral oil, 2.0 g, 50 mmol) in anhydrous THF (100 mL) at 0 °C, add a solution of N-Boc-2-amino-2-methyl-1-propanol (8.95 g, 47.3 mmol) in anhydrous THF (50 mL) dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then add methyl acrylate (4.5 mL, 50 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Carefully quench the reaction by the slow addition of water (10 mL).

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude Michael adduct.

  • Deprotection and Intramolecular Cyclization:

    • Dissolve the crude Michael adduct in dichloromethane (100 mL) and cool to 0 °C.

    • Add trifluoroacetic acid (20 mL) dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography (DCM:Methanol = 95:5) to afford racemic methyl 6,6-dimethyl-morpholine-3-carboxylate.

Part 2: Chiral Resolution of Racemic Methyl 6,6-dimethyl-morpholine-3-carboxylate

This protocol describes the separation of the (S)-enantiomer via diastereomeric salt formation with (+)-O,O'-Dibenzoyl-D-tartaric acid.

Materials and Reagents:

ReagentSupplierGrade
Racemic Methyl 6,6-dimethyl-morpholine-3-carboxylatePrepared as above
(+)-O,O'-Dibenzoyl-D-tartaric acidSigma-Aldrich≥98%
MethanolFisher ScientificACS Grade
Ethyl acetateVWRACS Grade
1 M aq. NaOH solution
1 M aq. HCl solution

Step-by-Step Protocol:

  • Formation of Diastereomeric Salts:

    • Dissolve racemic methyl 6,6-dimethyl-morpholine-3-carboxylate (5.0 g, 28.9 mmol) in methanol (50 mL) with gentle heating.

    • In a separate flask, dissolve (+)-O,O'-Dibenzoyl-D-tartaric acid (10.3 g, 28.7 mmol) in methanol (50 mL).

    • Add the solution of the resolving agent to the solution of the racemic morpholine.

    • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) for 24 hours to facilitate crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • Dry the crystals under vacuum. This should yield the less soluble diastereomeric salt of this compound with (+)-O,O'-Dibenzoyl-D-tartaric acid.

    • The enantiomeric purity of the salt can be checked at this stage by liberating the amine from a small sample and analyzing it by chiral HPLC.

    • If necessary, the salt can be recrystallized from methanol to improve diastereomeric purity.

  • Liberation of the (S)-Enantiomer:

    • Suspend the diastereomeric salt in a mixture of ethyl acetate (100 mL) and water (50 mL).

    • Add 1 M aqueous NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH ~10).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound.

  • Enantiomeric Purity Determination:

    • Determine the enantiomeric excess (ee) of the final product using chiral HPLC analysis.

Visualizations

Synthetic Workflow cluster_racemic Racemic Synthesis cluster_resolution Chiral Resolution Start 2-Amino-2-methyl-1-propanol Boc N-Boc Protection Start->Boc Michael Michael Addition (Methyl Acrylate) Boc->Michael Cyclize Deprotection & Intramolecular Cyclization Michael->Cyclize Racemate Racemic (R/S)-Ester Cyclize->Racemate Salt Diastereomeric Salt Formation ((+)-DBTA) Racemate->Salt Crystallize Fractional Crystallization Salt->Crystallize Liberate Liberation of Amine (Base Treatment) Crystallize->Liberate Less Soluble Salt R_Ester (R)-Enantiomer (in mother liquor) Crystallize->R_Ester More Soluble Salt S_Ester (S)-Methyl 6,6-dimethyl- morpholine-3-carboxylate Liberate->S_Ester

Caption: Overall workflow for the enantioselective synthesis of this compound.

Resolution_Logic Racemate Racemate Diastereomers Diastereomers Racemate->Diastereomers Separation Fractional Crystallization Diastereomers->Separation S_Salt (S,R')-Salt (Less Soluble) Separation->S_Salt R_Salt (R,R')-Salt (More Soluble) Separation->R_Salt Base_S Base Treatment S_Salt->Base_S Base_R Base Treatment R_Salt->Base_R S_Amine (S)-Amine Base_S->S_Amine R_Amine (R)-Amine Base_R->R_Amine

Caption: Logical flow of the chiral resolution process.

Conclusion

This application note details a reliable and scalable method for the enantioselective synthesis of this compound. By employing a strategy of racemic synthesis followed by chiral resolution, this protocol provides a practical approach for obtaining this valuable chiral building block in high enantiomeric purity. The methodologies described are well-established and utilize readily available reagents, making this a suitable procedure for researchers in both academic and industrial settings. The resulting enantiopure morpholine derivative can serve as a key intermediate in the development of novel therapeutics and other biologically active compounds.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14495–14500. [Link][1][6]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link][2]

  • Arnodo, D., De Nardi, F., Parisotto, S., De Nardo, E., Cananà, S., Salvatico, F., De Marchi, E., Scarpi, D., Blangetti, M., Occhiato, E. G., & Prandi, C. (2024). Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non-Conventional Solvents. ChemSusChem, 17(3), e202301243. [Link][6]

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Sources

Application Notes and Protocols for the Asymmetric Synthesis of Substituted Morpholine-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, make it a desirable heterocycle in drug design.[1][2] Specifically, chiral substituted morpholine-3-carboxylates are valuable building blocks for synthesizing complex molecules with potential therapeutic applications, ranging from neuroscience to infectious diseases.[3][4][5] The precise control of stereochemistry at the C3 position and other substitution points is often critical for biological activity. This document provides an in-depth guide to several robust and modern protocols for the asymmetric synthesis of these important compounds.

This guide is structured to provide not just procedural steps, but also the underlying strategic reasoning, empowering researchers to adapt and troubleshoot these methods for their specific synthetic targets. We will explore diastereoselective, enantioselective, and chemoenzymatic approaches, offering a toolkit of methodologies for accessing this critical chemical space.

Strategic Approaches to Asymmetric Synthesis

The asymmetric synthesis of substituted morpholine-3-carboxylates can be broadly categorized into several key strategies. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity.

dot graph "Asymmetric_Synthesis_Strategies" { layout=neato; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Asymmetric Synthesis Strategies", pos="0,1.5!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Diastereoselective Synthesis\n(Chiral Auxiliaries)", pos="-3,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Enantioselective Catalysis\n(Organocatalysis & Metal Catalysis)", pos="0,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Chemoenzymatic Synthesis\n(Biocatalysis)", pos="3,0!", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B; A -> C; A -> D; } dot Figure 1: Overview of major strategies for the asymmetric synthesis of chiral morpholines.

Protocol 1: Diastereoselective Synthesis via Chiral Auxiliary

One of the most reliable methods for establishing stereochemistry is the use of a chiral auxiliary. This approach involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is typically removed in a later step. Pseudoephedrine is a well-established and effective chiral auxiliary for this purpose.[6][7][8]

Rationale and Mechanistic Insight

This protocol leverages the condensation of an N-protected amino alcohol with an arylglyoxal in the presence of a chiral auxiliary. The rigid conformation of the resulting intermediate sterically shields one face of the molecule, leading to a highly diastereoselective cyclization and formation of a morpholinone precursor. Subsequent reduction and deprotection yield the target morpholine. The choice of a Brønsted acid catalyst is crucial for promoting the condensation and subsequent rearrangement to the morpholinone product.[6][7]

Experimental Workflow

dot graph "Diastereoselective_Workflow" { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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// Edges Start -> Step1 -> Step2 -> Step3 -> Step4 -> End; } dot Figure 2: Workflow for the chiral auxiliary-mediated diastereoselective synthesis.

Detailed Step-by-Step Protocol

Step 1: Formation of the Morpholinone Intermediate

  • To a solution of (1R,2R)-pseudoephedrine (1.1 equivalents) in anhydrous toluene (0.2 M) under an inert atmosphere (N₂ or Ar), add the desired arylglyoxal (1.0 equivalent).

  • Add camphorsulfonic acid (0.1 equivalents) as the Brønsted acid catalyst.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the limiting reagent.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the diastereomerically pure morpholinone.

Step 2: Reduction and Auxiliary Removal

  • Dissolve the purified morpholinone (1.0 equivalent) in anhydrous THF (0.1 M) and cool to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (1.5 equivalents, 1.0 M solution) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the sequential addition of H₂O, 15% aqueous NaOH, and H₂O.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate and purify by chromatography to yield the N-protected morpholine-3-carboxylate precursor.

Protocol 2: Enantioselective Synthesis via Organocatalysis

The development of asymmetric organocatalysis has provided powerful tools for the synthesis of chiral molecules without the need for transition metals. Chiral phosphoric acids (CPAs) have emerged as highly effective catalysts for a variety of enantioselective transformations, including the synthesis of morpholinones.[9]

Rationale and Mechanistic Insight

This protocol describes a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, catalyzed by a chiral phosphoric acid.[9] The CPA activates the glyoxal substrate through hydrogen bonding, while simultaneously organizing the 2-(arylamino)ethan-1-ol nucleophile for a highly enantioselective attack. This dual activation mode is key to achieving high levels of stereocontrol in the formation of the C3-substituted morpholinone. The reaction proceeds through a dynamic kinetic resolution of an α-iminium hemiaminal intermediate.[9]

Experimental Workflow

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// Nodes Start [label="Start:\nAryl/Alkylglyoxal &\n2-(Arylamino)ethan-1-ol", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="CPA-Catalyzed\nDomino [4+2]\nHeteroannulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step2 [label="Enantioselective\n1,2-Aryl/Alkyl Shift\n(Aza-Benzilic Ester Rearrangement)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Product:\nEnantioenriched\nC3-Substituted Morpholinone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1 -> Step2 -> End; } dot Figure 3: Workflow for the chiral phosphoric acid-catalyzed enantioselective synthesis.

Detailed Step-by-Step Protocol
  • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral phosphoric acid catalyst (e.g., TRIP, 5-10 mol%).

  • Add the 2-(arylamino)ethan-1-ol substrate (1.2 equivalents) and anhydrous solvent (e.g., toluene or CH₂Cl₂, 0.1 M).

  • Stir the mixture at the specified reaction temperature (e.g., room temperature or 0 °C) for 10 minutes.

  • Add the aryl/alkylglyoxal (1.0 equivalent) and continue stirring for 24-48 hours. Monitor the reaction progress by chiral HPLC to determine conversion and enantiomeric excess (ee).

  • Once the reaction is complete, concentrate the mixture directly onto silica gel.

  • Purify by flash column chromatography to isolate the enantioenriched C3-substituted morpholinone. The morpholinone can then be reduced as described in Protocol 1 to access the corresponding morpholine-3-carboxylate derivative.

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
5Toluene25488592
10CH₂Cl₂03691>95
5Dioxane25727588
Note: Data are representative and will vary based on specific substrates.

Protocol 3: Chemoenzymatic Synthesis of 2,5-Disubstituted Morpholines

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods.[10] Hydroxynitrile lyases, for example, can catalyze the addition of cyanide to aldehydes to produce cyanohydrins with excellent enantioselectivity. These chiral building blocks can then be elaborated into substituted morpholines.[11][12]

Rationale and Mechanistic Insight

This chemoenzymatic approach begins with the highly enantioselective synthesis of a cyanohydrin, which sets the stereocenter that will become C5 of the morpholine ring.[11][12] The subsequent chemical steps involve reduction of the nitrile, protection of the resulting amine, and cyclization to form the morpholine ring. This strategy is particularly powerful for accessing cis- and trans-2,5-disubstituted morpholines by carefully controlling the stereochemistry of the cyclization precursors.

Experimental Workflow

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// Nodes Start [label="Start:\nAldehyde", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Hydroxynitrile Lyase-Mediated\nCyanide Addition", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="One-Pot Reduction-\nTransimination-Reduction", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Reduction & Protection", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Cyclization", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Product:\nEnantiopure 2,5-Disubstituted\nMorpholine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1 -> Step2 -> Step3 -> Step4 -> End; } dot Figure 4: Workflow for the chemoenzymatic synthesis of disubstituted morpholines.

Detailed Step-by-Step Protocol

Step 1: Enzymatic Synthesis of Chiral Cyanohydrin

  • Prepare a buffered aqueous solution (e.g., citrate buffer, pH 5.5).

  • Add the aldehyde substrate (1.0 equivalent) and a cyanide source (e.g., acetone cyanohydrin or HCN generated in situ).

  • Add the hydroxynitrile lyase (e.g., from Prunus amygdalus) and stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction for complete conversion of the aldehyde.

  • Extract the product into an organic solvent (e.g., methyl tert-butyl ether), dry the organic layer, and concentrate to obtain the crude cyanohydrin, which is often used without further purification.

Step 2: Conversion to Cyclization Precursor and Cyclization

  • The subsequent steps involve a one-pot reduction-transimination-reduction sequence to form a diastereomerically pure amino ester, followed by reduction and protection to yield the cyclization precursor.[11][12]

  • Cyclization is typically achieved under basic conditions, followed by a final deprotection step to yield the desired 2,5-disubstituted morpholine. The specific conditions for these transformations are highly substrate-dependent and should be optimized accordingly.

Enzyme SourceSubstrateYield (%)ee (%)
Prunus amygdalusBenzaldehyde>9599 (R)
Hevea brasiliensisHeptanal>9598 (S)
Note: Data are representative and highlight the high selectivity of enzymatic transformations.

Conclusion and Future Outlook

The asymmetric synthesis of substituted morpholine-3-carboxylates is a dynamic field with a diverse array of synthetic strategies. The protocols detailed herein—diastereoselective synthesis using chiral auxiliaries, enantioselective organocatalysis, and chemoenzymatic methods—represent robust and versatile approaches for accessing these valuable chiral building blocks. The choice of method will be guided by the specific synthetic target and available resources. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, scalable, and sustainable methods for the synthesis of chiral morpholines will remain a key area of research in organic and medicinal chemistry.

References

  • Krchňák, V., et al. (2007). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science. Available at: [Link]

  • Ritzen, B., et al. (2010). Enantioselective chemoenzymatic synthesis of cis- and trans-2,5-disubstituted morpholines. The Journal of Organic Chemistry. Available at: [Link]

  • Ritzen, B., et al. (2010). Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines. The Journal of Organic Chemistry. Available at: [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. Available at: [Link]

  • Pellegrino, S., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. Available at: [Link]

  • He, Y.-P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Available at: [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. Available at: [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. Available at: [Link]

  • Pellegrino, S., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. Available at: [Link]

  • Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available at: [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

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Sources

Step-by-step synthesis of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Step-by-Step Synthesis of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate

Introduction

Chiral morpholine scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Their constrained conformation and ability to engage in key hydrogen bonding interactions make them valuable isosteres for other ring systems. The title compound, this compound, is a key building block for the synthesis of more complex molecules in drug discovery programs. The specific stereochemistry at the C3 position and the gem-dimethyl substitution at the C6 position present a unique synthetic challenge. This document provides a detailed, step-by-step protocol for the synthesis of this chiral morpholine derivative, grounded in established chemical principles and supported by relevant literature.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the readily available and optically pure amino acid, (S)-serine. The strategy involves the initial preparation of N-benzyl-(S)-serine methyl ester, which is then elaborated to form the morpholine ring through a key cyclization step. The final step involves the removal of the N-benzyl protecting group to yield the target compound.

Synthetic_Pathway cluster_0 Starting Material Preparation cluster_1 Core Intermediate Synthesis cluster_2 Morpholine Ring Formation & Deprotection S_Serine (S)-Serine S_Serine_Ester (S)-Serine Methyl Ester Hydrochloride S_Serine->S_Serine_Ester SOCl2, MeOH N_Benzyl_Serine_Ester N-Benzyl-(S)-serine Methyl Ester S_Serine_Ester->N_Benzyl_Serine_Ester 1. PhCHO, NaBH3CN 2. Base Diol_Intermediate N-(2-hydroxy-2-methylpropyl)- (S)-serine Methyl Ester N_Benzyl_Serine_Ester->Diol_Intermediate Isobutylene Oxide, Lewis Acid Protected_Morpholine (S)-Methyl 4-benzyl-6,6-dimethyl- morpholine-3-carboxylate Diol_Intermediate->Protected_Morpholine H2SO4, Heat Final_Product (S)-Methyl 6,6-dimethyl- morpholine-3-carboxylate Protected_Morpholine->Final_Product H2, Pd(OH)2/C

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of N-Benzyl-(S)-serine Methyl Ester

The initial steps involve the protection of the carboxylic acid of (S)-serine as a methyl ester, followed by the protection of the amine as a benzyl group. The esterification is crucial to prevent unwanted side reactions of the carboxylic acid in subsequent steps, while the N-benzyl group serves as a robust protecting group that can be removed under mild hydrogenolysis conditions in the final step[1].

Step 1.1: Esterification of (S)-Serine

The esterification of (S)-serine is readily achieved using thionyl chloride in methanol. This method is efficient and generates the hydrochloride salt of the methyl ester directly.

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (200 mL).

  • Cool the methanol to 0 °C in an ice bath.

  • Slowly add thionyl chloride (11 mL, 150 mmol) to the cold methanol with vigorous stirring.

  • After the addition is complete, add (S)-serine (10.5 g, 100 mmol) to the solution.

  • Remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain (S)-serine methyl ester hydrochloride as a white solid. The product is used in the next step without further purification.

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
(S)-Serine105.0910.5 g1.0
Methanol32.04200 mL-
Thionyl Chloride118.9711 mL1.5
Step 1.2: N-Benzylation via Reductive Amination

Reductive amination of the serine methyl ester with benzaldehyde is an effective method for introducing the N-benzyl group. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.

Protocol:

  • Suspend (S)-serine methyl ester hydrochloride (15.5 g, 100 mmol) in dichloromethane (300 mL).

  • Add triethylamine (28 mL, 200 mmol) to neutralize the hydrochloride salt, followed by benzaldehyde (10.2 mL, 100 mmol).

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (25.4 g, 120 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-benzyl-(S)-serine methyl ester as a colorless oil.

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
(S)-Serine Methyl Ester HCl155.5815.5 g1.0
Benzaldehyde106.1210.2 mL1.0
Sodium Triacetoxyborohydride211.9425.4 g1.2
Triethylamine101.1928 mL2.0
Dichloromethane84.93300 mL-

Part 2: Construction of the Morpholine Ring

This part of the synthesis involves the key steps of introducing the remaining atoms of the morpholine ring and the subsequent cyclization.

Step 2.1: Synthesis of the Diol Intermediate via Epoxide Opening

The N-benzyl-(S)-serine methyl ester is reacted with isobutylene oxide. The nitrogen atom acts as a nucleophile, opening the epoxide ring to form a diol intermediate. This reaction sets the stage for the subsequent cyclization to form the 6,6-dimethylmorpholine ring.

Protocol:

  • Dissolve N-benzyl-(S)-serine methyl ester (20.9 g, 100 mmol) in anhydrous methanol (250 mL).

  • Add lithium perchlorate (10.6 g, 100 mmol) to the solution and stir until it dissolves.

  • Add isobutylene oxide (13.2 mL, 150 mmol) and heat the reaction mixture to reflux for 24 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude N-(benzyl)-N-(2-hydroxy-2-methylpropyl)-(S)-serine methyl ester, which is used in the next step without further purification.

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
N-Benzyl-(S)-serine methyl ester209.2420.9 g1.0
Isobutylene Oxide72.1113.2 mL1.5
Lithium Perchlorate106.3910.6 g1.0
Methanol32.04250 mL-
Step 2.2: Acid-Catalyzed Cyclization to form the Protected Morpholine

The diol intermediate is cyclized under acidic conditions. Concentrated sulfuric acid acts as a dehydrating agent, promoting the intramolecular reaction between the two hydroxyl groups to form the morpholine ring. This type of cyclization is a known method for preparing substituted morpholines.[2][3]

Protocol:

  • Carefully add the crude diol intermediate from the previous step to concentrated sulfuric acid (100 mL) at 0 °C with stirring.

  • After the addition is complete, slowly warm the reaction mixture to 120 °C and maintain this temperature for 6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (500 g).

  • Basify the aqueous solution to pH > 10 by the slow addition of 50% aqueous sodium hydroxide solution, ensuring the temperature is kept below 20 °C with an ice bath.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (S)-Methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate.

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
Crude Diol Intermediate~281.35~28.1 g1.0
Concentrated Sulfuric Acid98.08100 mL-

Part 3: Final Deprotection

The final step is the removal of the N-benzyl protecting group to yield the target compound.

Step 3.1: Hydrogenolysis of the N-Benzyl Group

Catalytic hydrogenation is a clean and efficient method for removing the N-benzyl group. Palladium hydroxide on carbon (Pearlman's catalyst) is a particularly effective catalyst for this transformation. The procedure is adapted from a patented synthesis of the target molecule[1].

Protocol:

  • Dissolve (S)-Methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate (2.63 g, 10 mmol) in a mixture of methanol (100 mL) and acetic acid (10 mL).

  • Add 20% palladium hydroxide on carbon (50% wet, 1.0 g) to the solution.

  • Hydrogenate the mixture in a Parr apparatus under 50 psi of hydrogen pressure for 24-48 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound as the final product.

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
Protected Morpholine263.342.63 g1.0
20% Pd(OH)2/C (50% wet)-1.0 g-
Methanol32.04100 mL-
Acetic Acid60.0510 mL-
Hydrogen2.0250 psi-

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity. Expected ¹H NMR data (400 MHz, d-6-DMSO) δ: 3.71-3.74 (m, 1H), 3.61-3.65 (m, 1H), 3.61 (s, 3H), 3.36 (m, 1H), 2.65 (d, 1H), 2.46 (d, 1H), 1.11 (s, 3H), 1.09 (s, 3H)[1]. Further characterization by ¹³C NMR, mass spectrometry, and chiral HPLC is recommended to confirm the structure and enantiomeric purity.

Workflow Summary

Detailed_Workflow cluster_start Step 1: Starting Material Prep cluster_core Step 2: Ring Construction cluster_end Step 3: Final Product s1 Esterification of (S)-Serine (SOCl2, MeOH, reflux) s2 N-Benzylation (PhCHO, NaBH3(OAc)3, DCM) s1->s2 s3 Epoxide Opening (Isobutylene oxide, LiClO4, MeOH, reflux) s2->s3 s4 Acid-Catalyzed Cyclization (H2SO4, 120°C) s3->s4 s5 Hydrogenolysis (H2, Pd(OH)2/C, MeOH/AcOH) s4->s5 s6 Purification & Characterization (Chromatography, NMR, MS) s5->s6

Caption: Detailed workflow of the synthesis protocol.

References

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  • Google Patents. (n.d.). EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
  • Google Patents. (n.d.). US4504363A - Preparation of cis-2,6-dimethylmorpholine.

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Application Note: High-Purity Isolation of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract & Introduction

(S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate is a chiral morpholine derivative of significant interest in medicinal chemistry and organic synthesis. The morpholine scaffold is a privileged structure found in numerous approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] The specific stereochemistry and substitution pattern of this compound make it a valuable building block for creating complex molecules with precise three-dimensional architectures, which is critical for potent and selective biological activity.[3]

The efficacy and safety of a final active pharmaceutical ingredient (API) are critically dependent on the stereochemical purity of its intermediates. The presence of the incorrect enantiomer, the (R)-isomer, can lead to reduced efficacy, altered pharmacological profiles, or even off-target toxicity. Therefore, robust and scalable purification techniques are paramount. This document provides a comprehensive guide to the purification of this compound, detailing protocols for chromatographic and crystallization-based methods. We will explore the underlying principles of these techniques, offering field-proven insights to enable researchers to achieve the highest standards of chemical and enantiomeric purity.

Compound Profile and Impurity Analysis

A successful purification strategy begins with a thorough understanding of the target molecule and the potential impurities that may arise during its synthesis.

Table 1: Physicochemical Properties of Methyl 6,6-dimethyl-morpholine-3-carboxylate

PropertyValueSource/Notes
Molecular FormulaC₈H₁₅NO₃PubChemLite[4]
Molecular Weight173.21 g/mol Calculated
AppearanceExpected to be a colorless oil or a white to off-white solid.Based on similar morpholine derivatives.[5]
Boiling PointNot experimentally determined; predicted to be high.High polarity and hydrogen bonding capability suggest low volatility.
SolubilityExpected to be soluble in polar organic solvents (MeOH, EtOH, EtOAc, DCM).General characteristic of morpholine esters.
Chiral CenterC3 position (S-configuration)Target molecule specification.

Common Impurities: The synthesis of morpholines often involves the cyclization of substituted amino alcohols.[2] Depending on the specific synthetic route, common impurities may include:

  • (R)-enantiomer: The mirror image of the desired product, representing the most critical impurity to remove.

  • Unreacted Starting Materials: Such as the precursor amino alcohol or alkylating agents.

  • Reaction Byproducts: Resulting from incomplete cyclization, side reactions, or degradation.

  • Diastereomers: If other stereocenters are present in the starting materials (not applicable to this specific target, but a key consideration in derivative synthesis).

  • Residual Solvents and Reagents: Catalysts, bases, or solvents used during the synthesis and workup.

Strategic Approach to Purification

A multi-step purification strategy is often necessary to address the diverse range of potential impurities. The general workflow involves an initial bulk purification to remove gross impurities, followed by a high-resolution technique to ensure enantiopurity.

G cluster_0 Purification Workflow Crude Crude Synthetic Mixture Flash Flash Chromatography (Achiral Impurity Removal) Crude->Flash Step 1 ChiralSep Chiral Separation Step Flash->ChiralSep Step 2 Pure Pure (S)-Enantiomer (>99% Purity, >99% e.e.) ChiralSep->Pure Step 3 Analysis Purity & Identity Confirmation (HPLC, NMR, MS) Pure->Analysis

Caption: General purification workflow for this compound.

Purification Technique I: Flash Column Chromatography

Principle: Flash chromatography is a rapid form of preparative column chromatography used to separate compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[6] For this application, its primary purpose is to remove non-chiral impurities that have significantly different polarities from the target compound.

Protocol 4.1: Achiral Purification via Flash Chromatography

A. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC visualization: UV lamp, Potassium Permanganate (KMnO₄) stain

B. Step-by-Step Methodology:

  • TLC Analysis (Method Development):

    • Dissolve a small sample of the crude material in DCM or EtOAc.

    • Spot the solution onto a TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 30% EtOAc in Hexanes, then 50%, then 70%). A small amount of triethylamine (0.5%) can be added to the mobile phase to prevent peak tailing caused by the basic nitrogen of the morpholine.

    • The goal is to find a system where the target compound has an Rf value of approximately 0.25-0.35, with good separation from major impurities.

  • Column Packing:

    • Select an appropriate size flash column based on the amount of crude material (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc in Hexanes).

    • Pour the slurry into the column and use positive pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of DCM.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally provides better resolution than loading the sample as a liquid.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) based on the TLC results (e.g., from 10% to 70% EtOAc in Hexanes).

    • Collect fractions in test tubes or vials. Monitor the separation by collecting small spots from the column outlet onto a TLC plate and visualizing.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the partially purified product.

C. Troubleshooting:

  • Poor Separation: If impurities co-elute with the product, try a different solvent system (e.g., DCM/MeOH) or use a shallower gradient.

  • Peak Tailing: The basic nitrogen on the morpholine ring can interact strongly with acidic silica gel. Adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can mitigate this.[7]

Purification Technique II: Chiral Separation

Once achiral impurities are removed, the critical step is to resolve the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for both analytical and preparative-scale enantioseparation due to its high resolving power.[8][9]

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP). The enantiomers in the racemic mixture form transient, diastereomeric complexes with the chiral selector of the CSP.[10] These complexes have different energies of interaction, leading to different retention times and enabling their separation.[10][11]

Protocol 5.1: Enantiomeric Purification by Preparative Chiral HPLC

A. Materials:

  • Partially purified product from flash chromatography.

  • Chiral HPLC system with a preparative column (e.g., Daicel Chiralpak® series like IA, IB, or IC). Polysaccharide-based CSPs are highly versatile.[9]

  • HPLC-grade solvents: Hexane (or Heptane), Isopropanol (IPA), Ethanol (EtOH).

  • UV detector.

B. Step-by-Step Methodology:

  • Analytical Method Development:

    • Using an analytical-scale chiral column, screen different mobile phases to find the best separation (resolution factor > 1.5).

    • Typical starting conditions for polysaccharide columns are mixtures of Hexane/IPA or Hexane/EtOH.

    • Inject a small amount of the racemic mixture and monitor the chromatogram. Adjust the solvent ratio to optimize separation and retention time.

  • Scaling to Preparative HPLC:

    • Once an effective analytical method is established, scale it to the preparative column. The linear velocity of the mobile phase should be kept constant.

    • Calculate the new flow rate based on the column diameters: Flow_prep = Flow_anal * (Diameter_prep / Diameter_anal)².

    • Dissolve the partially purified product in the mobile phase to prepare the injection solution. Ensure it is fully dissolved and filtered to prevent column blockage.

  • Injection and Fraction Collection:

    • Perform an initial small injection on the preparative column to confirm the retention times.

    • Inject the bulk of the sample. The amount that can be loaded depends on the column size and the resolution of the enantiomers (overloading can cause peak overlap).

    • Set up the fraction collector to collect the two separate enantiomeric peaks based on their elution times.

  • Purity Analysis and Solvent Removal:

    • Analyze the collected fractions using the analytical chiral HPLC method to confirm their enantiomeric excess (e.e.).

    • Combine the fractions containing the pure (S)-enantiomer (>99% e.e.).

    • Remove the solvent via rotary evaporation.

Table 2: Example Chiral HPLC Conditions

ParameterAnalyticalPreparative
ColumnChiralpak® IA (4.6 x 250 mm)Chiralpak® IA (20 x 250 mm)
Mobile Phase90:10 Hexane:IPA90:10 Hexane:IPA
Flow Rate1.0 mL/min18.8 mL/min
DetectionUV at 210 nmUV at 210 nm
Column Temp.25 °C25 °C

Alternative Purification: Diastereomeric Salt Crystallization

Principle: This classical resolution technique involves reacting the racemic base (the morpholine derivative) with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows one of them to be selectively crystallized from a suitable solvent.[8] After separation, the chiral acid is removed to liberate the pure enantiomer of the morpholine.

G cluster_0 Diastereomeric Salt Crystallization Racemate Racemic Morpholine (S-Base + R-Base) Salts Diastereomeric Salts (S-Base:R,R-Acid) (R-Base:R,R-Acid) Racemate->Salts Acid Chiral Acid (e.g., R,R-Tartaric Acid) Acid->Salts Crystallization Selective Crystallization (Based on Solubility) Salts->Crystallization Separation Solid-Liquid Separation (Filtration) Crystallization->Separation Solid Less Soluble Salt (e.g., S-Base:R,R-Acid) Separation->Solid Liquid More Soluble Salt (in Mother Liquor) Separation->Liquid Liberation Base Treatment (e.g., aq. NaHCO₃) Solid->Liberation Pure Pure S-Enantiomer Liberation->Pure

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Protocol 6.1: Resolution via Diastereomeric Crystallization

A. Materials:

  • Racemic Methyl 6,6-dimethyl-morpholine-3-carboxylate

  • Chiral resolving agent (e.g., (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, (+)-Camphorsulfonic acid)

  • Solvents for crystallization (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate)

  • Aqueous base solution (e.g., NaHCO₃, Na₂CO₃)

  • Organic extraction solvent (e.g., DCM, EtOAc)

B. Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 1 equivalent of the racemic morpholine in a suitable solvent (e.g., ethanol).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral acid in the same solvent, heating gently if necessary.

    • Slowly add the acid solution to the morpholine solution with stirring. Salt precipitation may occur immediately or upon cooling.

  • Crystallization:

    • Heat the mixture to obtain a clear solution. If it doesn't fully dissolve, add more solvent sparingly.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Base:

    • Suspend the collected diastereomeric salt crystals in water.

    • Add an aqueous base solution (e.g., saturated NaHCO₃) and stir until the solid dissolves. This neutralizes the chiral acid and liberates the free morpholine base.

    • Extract the aqueous layer multiple times with an organic solvent like DCM or EtOAc.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the product using analytical chiral HPLC.

    • The e.e. can often be improved by one or more recrystallizations of the diastereomeric salt before the liberation step.

Purity and Identity Confirmation

After any purification protocol, the final product must be rigorously analyzed to confirm its identity, chemical purity, and enantiomeric purity.

  • Chiral HPLC: The primary method for determining enantiomeric excess (e.e.).

  • Achiral HPLC/GC: To determine overall chemical purity by detecting any remaining non-chiral impurities.

  • ¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities. The use of chiral shift reagents can also be an alternative method to determine e.e.[8]

  • Mass Spectrometry (MS): Confirms the correct molecular weight of the compound.

  • Polarimetry: Measures the optical rotation, which should be compared to literature values (if available) to confirm the absolute configuration.

By applying these detailed protocols and analytical checks, researchers can confidently produce this compound of the high purity required for demanding applications in pharmaceutical development and synthetic chemistry.

References

  • ResearchGate. (n.d.). Molecular complex morpholine–CO 2–H 2O. Retrieved from [Link]

  • Blogs@NTU. (2018, October 26). Chiral Chromatography: Separating Twins | Stereochemistry. Retrieved from [Link]

  • AOCS. (2019, July 23). The Chromatographic Resolution of Chiral Lipids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Retrieved from [Link]

  • Nabi, M. N., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Recent Development: Enantio Selective Eextraction in Chiral Separation. Retrieved from [Link]

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

  • MDPI. (2021, February 21). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • PubMed. (2008, April 15). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Chromatographic Studies of Protein-Based Chiral Separations. Retrieved from [Link]

  • PubChem. (n.d.). (S)-Methyl morpholine-3-carboxylate. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride (C8H15NO3). Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying cis-2, 6-dimethyl morpholine.
  • Asian Journal of Chemistry. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved from [Link]

  • American Elements. (n.d.). Morpholines. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

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Application Note: Leveraging the (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate Scaffold in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The generation of compound libraries with high structural diversity and three-dimensional complexity is a cornerstone of modern drug discovery. Morpholine-based scaffolds are particularly valuable due to their prevalence in FDA-approved drugs and favorable physicochemical properties. This application note details the strategic use of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate, a conformationally constrained building block, in parallel synthesis workflows. We provide an in-depth analysis of its structural benefits, core chemical transformations, and detailed, step-by-step protocols for its incorporation into diverse amide libraries. By leveraging the fixed stereochemistry and rigid conformation imposed by the gem-dimethyl group, researchers can efficiently explore a defined, sp³-rich chemical space, increasing the probability of identifying potent and selective modulators of biological targets.

Introduction: The Strategic Value of Constrained Scaffolds

In drug discovery, the inherent flexibility of many small molecules presents a significant challenge. While flexibility allows a molecule to adopt numerous conformations, this comes at a cost: a substantial entropic penalty is paid upon binding to a biological target, which can weaken binding affinity. Furthermore, high flexibility often correlates with poor metabolic stability due to increased susceptibility to enzymatic degradation.[1]

A proven strategy to overcome these limitations is the use of conformationally constrained scaffolds.[2][3] By "pre-organizing" a molecule into a bioactive conformation, these rigid structures reduce the entropic penalty of binding, leading to enhanced potency and affinity. The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to improve aqueous solubility and serve as a hydrogen bond acceptor.[4][5]

This compound is a particularly valuable building block that combines three key features for library synthesis:

  • A Stereochemically Defined Core: The (S)-configuration at the C3 position provides a fixed vector for substituent presentation.

  • Conformational Rigidity: The gem-dimethyl group at the C6 position locks the morpholine ring into a defined chair-like conformation, reducing conformational flexibility and presenting substituents in a predictable spatial arrangement.

  • Orthogonal Reactive Handles: The molecule possesses a secondary amine and a methyl ester, which can be functionalized sequentially to build molecular complexity. The commercially available hydrochloride salt conveniently protects the amine during initial reactions involving the ester.

This guide provides the necessary protocols to exploit these features in a parallel synthesis format, enabling the rapid generation of novel, drug-like compound libraries.

Core Chemistry & Synthetic Strategy

The efficient use of this compound in parallel synthesis hinges on a logical sequence of chemical transformations. The most common strategy involves a two-stage diversification approach, leveraging the differential reactivity of the ester and the amine hydrochloride.

Stage 1: Carboxylate Derivatization (Amide Coupling) The first step is the saponification of the methyl ester to the corresponding carboxylic acid. This unmasks the carboxylate for subsequent amide bond formation. Amide coupling is one of the most robust and widely used reactions in medicinal chemistry.[6] For parallel synthesis, coupling reagents that ensure high conversion and facilitate easy purification are preferred. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are ideal due to their high reactivity and minimal side-product formation.

Stage 2: Amine Derivatization With the amide library formed, the secondary amine (initially protected as an HCl salt) can be neutralized and subsequently functionalized. This "late-stage" diversification can be achieved through various reactions, including:

  • Acylation/Sulfonylation: Reaction with a library of acyl chlorides, sulfonyl chlorides, or isocyanates.

  • Reductive Amination: Condensation with a library of aldehydes or ketones followed by reduction with a hydride source like sodium triacetoxyborohydride.

This build-couple-transform paradigm allows for the creation of vast libraries from a single, rigid core.[7]

G cluster_0 Overall Synthesis Workflow Start (S)-Methyl 6,6-dimethyl- morpholine-3-carboxylate (HCl Salt) Saponification Protocol 1: Saponification Start->Saponification Acid Morpholine Carboxylic Acid (HCl Salt) Saponification->Acid Amidation Protocol 2: Parallel Amide Coupling Acid->Amidation AmideLibrary Library of Amides (Amine as HCl Salt) Amidation->AmideLibrary AmineLibrary Library of Amines (R¹-NH₂) AmineLibrary->Amidation Neutralization Protocol 3: Neutralization & Derivatization AmideLibrary->Neutralization FinalLibrary Final Diversified Library Neutralization->FinalLibrary ReagentLibrary Library of Reagents (R²-X) ReagentLibrary->Neutralization

Caption: Parallel synthesis workflow for library generation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Saponification of this compound HCl

This protocol converts the starting methyl ester into the carboxylic acid, which is essential for the subsequent amide coupling step.

  • Materials:

    • This compound hydrochloride

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water (H₂O)

    • 1 M Hydrochloric acid (HCl)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve this compound hydrochloride (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.

    • Add LiOH·H₂O (1.5 eq) to the solution at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring progress by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

    • Re-dissolve the residue in water and acidify to pH ~2-3 with 1 M HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid. The product can often be used in the next step without further purification.

Protocol 2: Parallel Amide Coupling in 96-Well Plates

This protocol describes the coupling of the synthesized carboxylic acid with a library of diverse primary and secondary amines.

  • Materials:

    • (S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride (from Protocol 1)

    • Amine library (stock solutions in DMF or DMSO)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • 96-well reaction block with sealing mat

    • Multichannel pipette or liquid handling robot

  • Procedure:

    • Preparation of Reagent Stocks:

      • Prepare a stock solution of the carboxylic acid (1.0 eq) in anhydrous DMF.

      • Prepare a stock solution of HATU (1.1 eq) in anhydrous DMF.

      • Prepare a stock solution of DIEA (3.0 eq) in anhydrous DMF.

    • Amine Dispensing: To each well of the 96-well plate, dispense the desired amine from your library (1.2 eq).

    • Reagent Addition:

      • Add the carboxylic acid stock solution to each well.

      • Add the HATU stock solution to each well.

      • Initiate the reaction by adding the DIEA stock solution to each well.

    • Reaction: Seal the 96-well block and shake at room temperature for 12-18 hours.

    • Workup & Purification:

      • Quench the reactions by adding water to each well.

      • The library can be purified using parallel techniques such as solid-phase extraction (SPE) or mass-directed preparative HPLC.

G cluster_0 HATU-Mediated Amide Coupling Mechanism RCOOH R-COOH (Morpholine Acid) ActiveEster O-Acyl(tetramethyl)isouronium (Active Ester Intermediate) RCOOH->ActiveEster + HATU, Base HATU HATU Amide R-C(O)NH-R' (Final Amide) ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ Amine->Amide Base DIEA

Caption: Simplified mechanism for HATU-mediated amide coupling.

Protocol 3: Parallel N-Acylation of the Amide Library

This protocol details the final diversification step at the morpholine nitrogen.

  • Materials:

    • Purified amide library from Protocol 2 (as HCl salts)

    • Acyl chloride or sulfonyl chloride library (stock solutions in DCM or THF)

    • Triethylamine (TEA) or DIEA

    • Anhydrous Dichloromethane (DCM)

    • 96-well reaction block

  • Procedure:

    • Dissolve each member of the purified amide library in anhydrous DCM in a new 96-well block.

    • Add base (TEA or DIEA, 2.5 eq) to each well to neutralize the hydrochloride salt and scavenge HCl produced during the reaction.

    • Dispense the library of acyl chlorides or sulfonyl chlorides (1.2 eq) to the corresponding wells.

    • Seal the block and shake at room temperature for 4-12 hours.

    • Quench the reaction by adding a scavenger resin (e.g., an amine-terminated resin to remove excess acyl chloride) or by aqueous workup.

    • Filter or perform liquid-liquid extraction, then concentrate the plate to yield the final library. Analyze purity and confirm identity by LC-MS.

Data Summary

The success of a parallel synthesis campaign is measured by the yield and purity of the resulting library members. The following table provides expected outcomes for the amide coupling protocol based on established literature for similar transformations.[8]

Amine TypeCoupling ReagentBaseTypical Yield RangeTypical Purity Range (LC-MS)Notes
Primary AliphaticHATUDIEA65-95%>90%Reactions are typically fast and clean.
Secondary AliphaticHATUDIEA50-85%>85%Slower reaction rates due to steric hindrance.
Aniline (electron-rich)HATUDIEA40-75%>80%Moderate reactivity.
Aniline (electron-poor)HATUDIEA20-60%>75%May require elevated temperatures or longer reaction times.

Advanced Application: Ugi Multicomponent Reaction

For rapid generation of highly complex structures, the (S)-6,6-Dimethyl-morpholine-3-carboxylic acid can be employed in multicomponent reactions like the Ugi four-component condensation (U-4CC).[9] In this reaction, the morpholine carboxylic acid, an aldehyde, an isocyanide, and an external amine can be combined in a one-pot synthesis to generate complex peptidomimetic structures.[10][11] This approach dramatically increases the structural diversity achievable from the core scaffold in a single synthetic step.

Conclusion

This compound is a powerful and versatile building block for parallel synthesis. Its inherent conformational rigidity and stereochemical definition allow for a systematic exploration of three-dimensional chemical space. The robust protocols provided herein for sequential amide coupling and N-functionalization enable drug discovery teams to efficiently generate high-quality libraries of novel, sp³-rich compounds. The strategic incorporation of such constrained scaffolds is a valuable tactic in the pursuit of potent, selective, and metabolically stable therapeutic agents.

References

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  • PeptiDream. (2016). Constrained Peptides in Drug Discovery and Development. [Link]

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  • Sani, M. A., et al. (2022). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 87(6), 4437-4450. [Link]

  • Bratkov, M., et al. (2017). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 22(12), 2099. [Link]

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  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Ugi reaction as a versatile tool for the synthesis of peptidomimetics and other bioactive compounds. Molecules, 25(3), 550. [Link]

  • Wieckowska, A., et al. (2020). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 25(18), 4068. [Link]

  • Spring, D. R. (2018). Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity. Journal of Medicinal Chemistry, 61(17), 7556-7565. [Link]

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Application of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate in drug discovery

This compound is more than a simple heterocyclic building block; it is a sophisticated scaffold for introducing stereochemical complexity and favorable drug-like properties. Its rigid, chiral core provides a platform for precise positioning of pharmacophoric elements, while the gem-dimethyl group offers a built-in "metabolic shield." The synthetic handles on the molecule are readily manipulated through robust and scalable chemical protocols. By leveraging this building block, drug discovery teams can efficiently explore chemical space and generate novel, patentable molecules with enhanced potential for clinical success in areas ranging from oncology to neuroscience. [4][5][15]

References

  • Organic Chemistry Frontiers (RSC Publishing). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. [Link]

  • ResearchGate. (2015, August 10). A review on pharmacological profile of Morpholine derivatives. [Link]

  • Nurnabi, M., & Ismail, M. Synthesis of Biologically Important Chiral Morpholine Derivatives. [Link]

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Application Note & Protocols: A Strategic Approach to the Synthesis of Novel Antibiotics from (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibiotics with unique mechanisms of action.[1][2][3] The morpholine scaffold has emerged as a privileged structure in medicinal chemistry, featured in numerous bioactive molecules, including the antibiotic Linezolid.[1][2][4][5][6] This guide provides a comprehensive framework for the design and synthesis of novel antibiotic candidates starting from the chiral building block, (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate. We present a detailed retrosynthetic analysis, step-by-step synthetic protocols, characterization data, and a methodology for evaluating antimicrobial efficacy. This document is intended for researchers, scientists, and drug development professionals dedicated to pioneering next-generation antibacterial agents.

Introduction: The Rationale for Morpholine-Based Antibiotics

The morpholine ring is a versatile and valuable scaffold in drug discovery due to its favorable physicochemical and metabolic properties.[5][6][7] Its inclusion in a molecule can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a rigid, three-dimensional structure for precise interaction with biological targets.[5][7] The clinical success of Linezolid, an oxazolidinone antibiotic containing a morpholine ring, validates this scaffold's potential in combating multidrug-resistant Gram-positive pathogens.[1][2][8][9]

The selected starting material, this compound, offers several strategic advantages:

  • Chiral Integrity: The predefined (S)-stereocenter allows for stereospecific synthesis, which is crucial for optimizing target binding and reducing off-target effects.

  • Structural Rigidity: The gem-dimethyl group at the C6 position locks the morpholine ring in a specific conformation, which can be exploited to enhance binding affinity to a target protein.

  • Functional Handle: The methyl ester at the C3 position provides a readily modifiable site for introducing diverse chemical functionalities via amide bond formation, a cornerstone reaction in medicinal chemistry.[10][11]

This guide will delineate a robust synthetic strategy to leverage these features, transforming a simple building block into a library of potential antibiotic candidates.

Part 1: Retrosynthetic Analysis and Strategic Design

Our strategy is to synthesize a novel library of N-aroyl morpholine derivatives, inspired by the structure-activity relationships of known antibiotics. The core transformation is the coupling of the morpholine scaffold with various substituted aromatic and heteroaromatic carboxylic acids.

Target Molecule Design: We propose the synthesis of a final compound class represented by Target (3) . This design incorporates the core (S)-6,6-dimethyl-morpholine-3-carboxamide scaffold linked to a variable aromatic or heteroaromatic group (Ar). This variability allows for the exploration of a wide chemical space to optimize antibacterial activity.

Retrosynthetic Pathway: The retrosynthetic analysis for our target molecule is outlined below. The key disconnection is the amide bond, which simplifies the target molecule back to the morpholine carboxylic acid (2) and a suitable aromatic acid. The acid (2) , in turn, is derived from the starting methyl ester (1) via a straightforward hydrolysis reaction.

Retrosynthesis target Target (3) Novel N-Aroyl Morpholine Carboxamide intermediate2 Intermediate (2) (S)-6,6-dimethyl-morpholine-3-carboxylic acid target->intermediate2 Amide Disconnection aromatic_acid Ar-COOH (Substituted Aromatic Acid) target->aromatic_acid Amide Disconnection intermediate1 Starting Material (1) This compound intermediate2->intermediate1 Ester Hydrolysis

Figure 1: Retrosynthetic analysis of the target antibiotic.

Part 2: Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the target compounds.

Step 1: Saponification of this compound (1)

Rationale: The conversion of the methyl ester to a carboxylic acid is the necessary first step to prepare the molecule for amide coupling. Saponification using lithium hydroxide (LiOH) is a standard and reliable method that proceeds under mild conditions, minimizing the risk of side reactions or racemization.

Materials:

  • This compound (1)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (Deionized)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF:MeOH:H₂O (3:1:1 ratio).

  • Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH ~3 by the slow addition of 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield (S)-6,6-dimethyl-morpholine-3-carboxylic acid (2) as a white solid. The product is often used in the next step without further purification.

Step 2: HATU-Mediated Amide Coupling

Rationale: The formation of the amide bond is the key step in this synthesis. We have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is highly efficient, known for rapid reaction times, high yields, and suppression of racemization, which is critical for maintaining the stereochemical integrity of our chiral morpholine core.[12][13] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.[12]

Materials:

  • (S)-6,6-dimethyl-morpholine-3-carboxylic acid (2)

  • Substituted aromatic or heteroaromatic carboxylic acid (Ar-COOH) (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (Ar-COOH) (1.0 eq) in anhydrous DMF, add (S)-6,6-dimethyl-morpholine-3-carboxylic acid (2) (1.05 eq), HATU (1.1 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final N-aroyl morpholine carboxamide (3) .

SynthesisWorkflow start Starting Material (1) (S)-Methyl 6,6-dimethyl- morpholine-3-carboxylate step1 Step 1: Saponification (LiOH, THF/MeOH/H₂O) start->step1 intermediate Intermediate (2) (S)-6,6-dimethyl-morpholine -3-carboxylic acid step1->intermediate step2 Step 2: Amide Coupling (Ar-COOH, HATU, DIPEA, DMF) intermediate->step2 product Target Product (3) Novel Antibiotic Candidate step2->product

Figure 2: Overall synthetic workflow.

Part 3: Characterization and Data

The identity and purity of all synthesized compounds must be confirmed by standard analytical techniques.

CompoundMethodExpected Data
Intermediate (2) ¹H NMR (400 MHz, DMSO-d₆)δ ~12.5 (br s, 1H, COOH), 3.7-3.9 (m, 2H), 3.4-3.6 (m, 2H), 2.7-2.9 (m, 2H), 1.15 (s, 6H, 2xCH₃)
ESI-MS[M+H]⁺ and/or [M-H]⁻ corresponding to C₇H₁₃NO₃
Target Product (3) ¹H NMR (400 MHz, CDCl₃)Characteristic aromatic protons (δ 7.0-8.5), morpholine protons, and gem-dimethyl singlet.
¹³C NMR (100 MHz, CDCl₃)Peaks corresponding to amide carbonyl, aromatic carbons, and aliphatic carbons of the morpholine ring.
HRMS (ESI-TOF)Calculated m/z value for [M+H]⁺ within 5 ppm of the observed value.
HPLCPurity >95% (UV detection at 254 nm).

Table 1: Summary of required analytical characterization data.

Part 4: Protocol for In Vitro Antimicrobial Activity Assay

The primary evaluation of synthesized compounds is the determination of their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16]

Method: Broth Microdilution [14][17][18]

Materials:

  • 96-well microtiter plates (sterile)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[18]

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecium)

  • Synthesized test compounds dissolved in DMSO (stock solution)

  • Positive control antibiotic (e.g., Linezolid, Vancomycin)

  • Negative control (broth only)

  • Growth control (broth + bacteria)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Inoculum: Culture bacteria overnight. Dilute the culture in fresh MHB to achieve a standardized concentration of approximately 5×10⁵ colony-forming units (CFU)/mL.[14][16]

  • Prepare Compound Dilutions: Perform a serial two-fold dilution of the test compounds and control antibiotics in MHB directly in the 96-well plate. The typical concentration range to test is 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control wells). The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[14][16]

  • Determine MIC: After incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration well with no visible bacterial growth. This can be confirmed by measuring the optical density (OD) at 600 nm using a plate reader.

MIC_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate prep_plate Serial Dilution of Compounds in 96-well Plate prep_plate->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_plate Visual Inspection & OD600 Reading incubate->read_plate determine_mic Determine MIC Value read_plate->determine_mic

Figure 3: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This application note provides a strategic and detailed guide for the synthesis and evaluation of novel antibiotic candidates derived from this compound. The described synthetic route is robust, leveraging modern coupling chemistry to ensure high efficiency and stereochemical control. By systematically modifying the aromatic moiety, researchers can generate a diverse library of compounds for antimicrobial screening. This structured approach, combining rational design, efficient synthesis, and standardized biological evaluation, offers a powerful platform for the discovery of next-generation antibiotics to combat the growing threat of bacterial resistance.

References

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  • Gompertz, B. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

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Application Notes & Protocols: Leveraging (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for imparting favorable pharmacokinetic properties to bioactive molecules.[1][2] This guide provides a comprehensive framework for utilizing (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate, a chiral building block, in the discovery and development of novel anticancer agents. We will explore a rational approach to library synthesis, a tiered in vitro screening cascade, and detailed protocols for key cellular and mechanistic assays. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols to explore the therapeutic potential of this promising chemical starting point.

Introduction: The Rationale for this compound as a Scaffold

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, offers a unique combination of stability, aqueous solubility, and hydrogen bonding capability.[1] These attributes are highly desirable in drug candidates. The specific scaffold, this compound, presents several strategic advantages for anticancer drug design:

  • Chiral Integrity: The (S)-stereochemistry at the C3 position provides a defined three-dimensional orientation, which can be crucial for specific interactions with biological targets.

  • Gem-Dimethyl Group: The dimethyl substitution at the C6 position can confer metabolic stability by sterically hindering enzymatic degradation.

  • Reactive Handles: The secondary amine and the methyl ester provide two distinct points for chemical modification, allowing for the generation of a diverse library of derivatives.

This guide will delineate a systematic approach to harness these features, transforming this building block into a library of potential anticancer therapeutics.

Synthetic Strategy: Library Generation

The development of a diverse chemical library from a common scaffold is a cornerstone of modern drug discovery.[3][4] Our proposed synthetic strategy focuses on modifying the secondary amine and the methyl ester of this compound.

Modification of the Secondary Amine (N-alkylation and N-arylation)

The secondary amine can be readily functionalized through various coupling reactions to introduce a wide range of substituents.

Protocol 1: General Procedure for N-alkylation

  • To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (R-X, 1.1 eq).

  • Stir the reaction mixture at room temperature or heat as required until the starting material is consumed (monitored by TLC or LC-MS).

  • Filter the reaction mixture to remove the base and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-alkylated derivative.

Protocol 2: General Procedure for N-arylation (Buchwald-Hartwig Amination)

  • In an oven-dried flask, combine this compound (1.0 eq), the desired aryl halide (Ar-X, 1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable ligand (e.g., BINAP, 0.04 eq), and a base (e.g., sodium tert-butoxide, 1.5 eq).

  • Add anhydrous toluene or dioxane as the solvent.

  • Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete.

  • Cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Modification of the Methyl Ester

The methyl ester can be converted into an amide or other functional groups to explore different interactions with biological targets.

Protocol 3: Amide Formation

  • Hydrolysis: To a solution of the N-substituted this compound derivative in a mixture of THF and water, add lithium hydroxide (2.0 eq). Stir at room temperature until the ester is completely hydrolyzed to the corresponding carboxylic acid. Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent.

  • Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq) in a solvent like DCM or DMF. Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Add the desired primary or secondary amine (R1R2NH, 1.1 eq).

  • Stir the reaction mixture at room temperature until completion.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

G start (S)-Methyl 6,6-dimethyl- morpholine-3-carboxylate N_alkylation N-alkylation (Protocol 1) start->N_alkylation N_arylation N-arylation (Protocol 2) start->N_arylation N_substituted_ester N-Substituted Ester Library N_alkylation->N_substituted_ester N_arylation->N_substituted_ester hydrolysis Ester Hydrolysis N_substituted_ester->hydrolysis N_substituted_acid N-Substituted Carboxylic Acid hydrolysis->N_substituted_acid amide_coupling Amide Coupling (Protocol 3) N_substituted_acid->amide_coupling final_library Diverse Amide Library amide_coupling->final_library G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanistic Assays cluster_3 Tier 4: Target Identification & Validation primary_screen Cytotoxicity Screening (MTT/SRB Assay) Against a panel of cancer cell lines ic50 IC50 Determination (Dose-response curves) primary_screen->ic50 Active Compounds apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Potent Hits cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle western_blot Western Blot Analysis (Key signaling pathways) apoptosis->western_blot Confirmed Apoptosis Inducers cell_cycle->western_blot

Caption: Tiered in vitro screening cascade.

Tier 1: Primary Cytotoxicity Screening

The initial screen aims to identify compounds that exhibit cytotoxic or anti-proliferative effects against a panel of human cancer cell lines. The MTT or SRB assays are robust and widely used methods for this purpose. [5][6] Protocol 4: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with the synthesized compounds at a fixed concentration (e.g., 10 µM or 25 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Tier 2: IC50 Determination

For compounds showing significant activity in the primary screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50).

Protocol 5: IC50 Value Determination

  • Follow the procedure for the MTT assay (Protocol 4).

  • Treat the cells with a serial dilution of the active compounds (e.g., from 0.01 µM to 100 µM).

  • Calculate the percentage of cell viability for each concentration.

  • Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Compound IDScaffold ModificationCancer Cell Line A (IC50, µM)Cancer Cell Line B (IC50, µM)Cancer Cell Line C (IC50, µM)
Lead-01 N-benzyl, Amide with aniline5.28.16.5
Lead-02 N-(4-chlorophenyl), Amide with morpholine2.83.54.2
Lead-03 N-cyclohexyl, Amide with piperidine> 50> 50> 50
Doxorubicin Positive Control0.50.80.6
Tier 3: Mechanistic Assays

For potent lead compounds, the next step is to investigate their mechanism of action, such as the induction of apoptosis or cell cycle arrest. Protocol 6: Apoptosis Assay by Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with the lead compounds at their IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

Protocol 7: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Tier 4: Target Pathway Elucidation

Western blot analysis can be used to investigate the effect of lead compounds on key signaling pathways involved in cell survival and apoptosis. [7] Protocol 8: Western Blot Analysis

  • Protein Extraction: Treat cells with the lead compounds, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., PARP, Caspase-3, Bcl-2, Bax, Akt, p-Akt) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an ECL detection system. Use an antibody against a housekeeping protein like β-actin as a loading control.

G cluster_0 Apoptotic Signaling Lead_Compound Lead Compound Bax Bax (pro-apoptotic) Up-regulated Lead_Compound->Bax Bcl2 Bcl-2 (anti-apoptotic) Down-regulated Lead_Compound->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 PARP_cleavage PARP cleavage Caspase_3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Hypothetical apoptotic pathway activation.

Conclusion and Future Directions

This guide provides a structured and detailed workflow for the development of novel anticancer agents starting from this compound. By systematically synthesizing a diverse library of derivatives and employing a tiered screening cascade, researchers can efficiently identify and characterize promising lead compounds. Future work should focus on in vivo efficacy and toxicity studies in animal models for the most promising candidates, with the ultimate goal of advancing a novel therapeutic to clinical trials.

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The Chiral Synthon: (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate as a Gateway to Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate, a valuable chiral building block in the synthesis of advanced agrochemicals. We delve into its pivotal role in the creation of high-potency fungicides, with a specific focus on the stereoselective synthesis of Fenpropimorph, a widely used systemic fungicide. This document offers detailed synthetic protocols, mechanistic insights, and workflow visualizations to support researchers, scientists, and professionals in the field of drug development and agrochemical innovation. By elucidating the transformation of this specific chiral precursor into a key agrochemical intermediate, we aim to provide a comprehensive resource that bridges foundational organic chemistry with practical, high-value applications in crop protection.

Introduction: The Significance of Chirality in Modern Fungicides

The demand for more effective, selective, and environmentally benign agrochemicals has propelled the development of chiral compounds as the active ingredients in modern crop protection agents. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit different biological activities. The use of a single, more active enantiomer can lead to reduced application rates, lower environmental impact, and minimized off-target effects.

The morpholine scaffold is a privileged structure in agrochemical discovery, forming the core of several potent fungicides.[1][2][3] These compounds, including the commercially successful fungicide Fenpropimorph, typically function by inhibiting sterol biosynthesis in fungi, a critical pathway for maintaining cell membrane integrity.[4][5] Fenpropimorph, chemically (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, possesses a chiral center in its side chain, and studies have shown that the (S)-enantiomer exhibits significantly higher fungicidal activity.

This guide focuses on This compound (Figure 1), a chiral synthon that provides a strategic starting point for the stereoselective synthesis of the biologically crucial cis-2,6-dimethylmorpholine core of Fenpropimorph and related fungicides.

Figure 1: Structure of this compound

G cluster_0 This compound C1 O C2 C C1->C2 C3 C C2->C3 C4 N C3->C4 C7 C C3->C7 H2 H C3->H2 C5 C C4->C5 H1 H C4->H1 C6 C C5->C6 C6->C1 C10 CH3 C6->C10 C11 CH3 C6->C11 C8 O C7->C8 = C9 O C7->C9 C12 CH3 C9->C12

Caption: Chemical structure of the chiral building block.

Synthetic Pathway to a Key Agrochemical Intermediate: From Carboxylate to cis-2,6-Dimethylmorpholine

The strategic transformation of this compound into the essential (S)-cis-2,6-dimethylmorpholine intermediate for Fenpropimorph synthesis involves a two-stage reduction process. This pathway is designed to preserve the critical stereochemistry at the C3 (soon to be C2) position while modifying the functional group at this center.

Workflow Overview

The overall synthetic strategy involves the reduction of the methyl ester to a hydroxymethyl group, followed by the deoxygenation of the resulting alcohol to the target methyl group, yielding the desired dimethylmorpholine structure.

workflow start (S)-Methyl 6,6-dimethyl- morpholine-3-carboxylate step1 Step 1: Ester Reduction start->step1 intermediate1 (S)-(6,6-Dimethylmorpholin-3-yl)methanol step1->intermediate1 step2 Step 2: Deoxygenation intermediate1->step2 final_product (S)-cis-2,6-Dimethylmorpholine (Key Intermediate) step2->final_product

Caption: Key transformation steps from the starting material to the agrochemical intermediate.

Step 1: Reduction of the Ester to a Primary Alcohol

The initial step involves the reduction of the methyl carboxylate functionality to a hydroxymethyl group. This is a standard transformation in organic synthesis, and for this substrate, a mild and effective reducing agent is required to avoid side reactions.

Protocol 1: Synthesis of (S)-(6,6-Dimethylmorpholin-3-yl)methanol

  • Rationale: The use of a borane complex, such as borane dimethyl sulfide, provides a selective and efficient method for the reduction of the ester in the presence of the secondary amine of the morpholine ring. The reaction proceeds under mild conditions, which helps to preserve the stereochemical integrity of the chiral center.

  • Materials:

    • This compound

    • Borane dimethyl sulfide complex (BMS)

    • Triethylamine

    • Tetrahydrofuran (THF), anhydrous

    • Methanol

    • Standard workup and purification reagents

  • Procedure:

    • To a solution of this compound in anhydrous THF at 0 °C under an inert atmosphere, add triethylamine.

    • Slowly add borane dimethyl sulfide complex dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 5 hours.

    • Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol.

    • Concentrate the mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield (S)-(6,6-Dimethylmorpholin-3-yl)methanol.

Step 2: Deoxygenation of the Primary Alcohol

The second crucial step is the removal of the hydroxyl group to form the target methyl group. The Barton-McCombie deoxygenation is a well-established and reliable method for this transformation, proceeding via a radical-mediated mechanism.[1][2][6][7][8]

Protocol 2: Synthesis of (S)-cis-2,6-Dimethylmorpholine

  • Rationale: The Barton-McCombie reaction allows for the deoxygenation of alcohols under mild, radical conditions, which are tolerant of many functional groups. The conversion of the alcohol to a thiocarbonyl derivative, such as a xanthate, followed by treatment with a radical initiator and a hydrogen atom source, effectively replaces the C-O bond with a C-H bond.

  • Materials:

    • (S)-(6,6-Dimethylmorpholin-3-yl)methanol

    • Sodium hydride (NaH)

    • Carbon disulfide (CS₂)

    • Methyl iodide (CH₃I)

    • Tributyltin hydride (Bu₃SnH)

    • Azobisisobutyronitrile (AIBN)

    • Toluene, anhydrous

    • Standard workup and purification reagents

  • Procedure:

    • Xanthate Formation: a. To a stirred suspension of sodium hydride in anhydrous THF, add a solution of (S)-(6,6-Dimethylmorpholin-3-yl)methanol in THF at 0 °C. b. Allow the mixture to stir at room temperature for 30 minutes. c. Cool the reaction to 0 °C and add carbon disulfide, followed by methyl iodide. d. Stir the reaction at room temperature until completion (monitored by TLC). e. Quench the reaction with water and extract the product with an organic solvent. The crude xanthate is purified by column chromatography.

    • Deoxygenation: a. Dissolve the purified xanthate in anhydrous toluene. b. Add tributyltin hydride and a catalytic amount of AIBN. c. Heat the mixture to reflux (around 110 °C) for several hours until the reaction is complete. d. Cool the reaction mixture and concentrate under reduced pressure. e. The crude product, containing the target (S)-cis-2,6-dimethylmorpholine and tin byproducts, is purified by column chromatography.

Application in the Synthesis of (S)-Fenpropimorph

With the key intermediate, (S)-cis-2,6-dimethylmorpholine, in hand, the final step in the synthesis of the active enantiomer of Fenpropimorph is a reductive amination with the appropriate aldehyde side chain.

Synthesis of the Aldehyde Side Chain

The side chain, 3-(4-tert-butylphenyl)-2-methylpropanal, is a known compound, often referred to by its trade name Lilial.[9] Its synthesis typically involves an aldol condensation between 4-tert-butylbenzaldehyde and propanal, followed by selective hydrogenation.

Protocol 3: Synthesis of 3-(4-tert-butylphenyl)-2-methylpropanal

  • Rationale: This two-step process first creates the carbon skeleton and the α,β-unsaturated aldehyde via a base-catalyzed aldol condensation. The subsequent selective hydrogenation of the carbon-carbon double bond, while preserving the aldehyde functionality, yields the desired saturated aldehyde.

  • Materials:

    • 4-tert-butylbenzaldehyde

    • Propanal

    • Sodium hydroxide (NaOH)

    • Palladium on carbon (Pd/C) catalyst

    • Hydrogen gas (H₂)

    • Ethanol

    • Standard workup and purification reagents

  • Procedure:

    • Aldol Condensation: a. To a solution of 4-tert-butylbenzaldehyde and propanal in ethanol, add an aqueous solution of sodium hydroxide dropwise at a controlled temperature. b. Stir the mixture until the reaction is complete. c. Extract the product, 3-(4-tert-butylphenyl)-2-methylpropenal, with an organic solvent, wash, and dry.

    • Hydrogenation: a. Dissolve the purified propenal in a suitable solvent like ethanol. b. Add a catalytic amount of Pd/C. c. Hydrogenate the mixture under a hydrogen atmosphere until the selective reduction of the double bond is complete. d. Filter the catalyst and concentrate the solvent to obtain the crude 3-(4-tert-butylphenyl)-2-methylpropanal, which can be purified by distillation.

Final Reductive Amination

The final coupling of the chiral morpholine intermediate and the aldehyde side chain is achieved through reductive amination.

Sources

Application Note: Strategic Derivatization of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone pharmacophore in modern medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and ability to improve aqueous solubility.[1][2][3] This application note provides a detailed guide for the strategic derivatization of a valuable chiral building block, (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate. We present robust, step-by-step protocols for targeted modifications at both the N4 secondary amine and the C3 methyl ester positions. The methodologies are designed to enable medicinal chemists and drug development scientists to efficiently generate diverse compound libraries for comprehensive Structure-Activity Relationship (SAR) exploration. The rationale behind key experimental choices is discussed, and workflows are visualized to guide library design and optimization.

Introduction: The Privileged Morpholine Scaffold

Morpholine and its derivatives are integral components of numerous approved drugs and clinical candidates, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][4] Their prevalence stems from the morpholine ring's ability to act as a bioisostere for other cyclic ethers or amines, its hydrogen bond accepting capability, and its typical metabolic robustness.

The subject of this guide, this compound, offers several strategic advantages for drug design:

  • Defined Stereochemistry: The (S)-configuration at the C3 position provides a fixed spatial orientation, which is critical for establishing specific interactions with chiral biological targets like enzyme active sites or protein receptors.

  • The gem-Dimethyl Group: The dimethyl substitution at the C6 position introduces conformational constraint, locking the morpholine ring into a more defined chair conformation. This rigidity can reduce the entropic penalty upon binding to a target and can also shield the ether oxygen from metabolic degradation.

  • Orthogonal Chemical Handles: The molecule possesses two distinct and chemically orthogonal functional groups—a secondary amine at N4 and a methyl ester at C3. This allows for selective and sequential derivatization, providing two independent vectors for SAR exploration.

This document outlines validated protocols to exploit these handles for the creation of focused chemical libraries aimed at discovering and optimizing novel therapeutic agents.

Overview of Derivatization Strategies

The core scaffold of this compound presents two primary points for diversification. The secondary amine is a nucleophilic center, readily undergoing alkylation and acylation. The methyl ester at C3 is an electrophilic site that can be converted into amides or hydrolyzed to a carboxylic acid, which then serves as a versatile anchor for further coupling reactions.

G start_node (S)-Methyl 6,6-dimethyl- morpholine-3-carboxylate (Starting Material) n_deriv N4-Position Derivatives start_node->n_deriv N-Alkylation N-Acylation c_deriv C3-Position Derivatives start_node->c_deriv Direct Aminolysis (Amidation) intermediate (S)-6,6-Dimethyl-morpholine- 3-carboxylic Acid (Key Intermediate) start_node->intermediate Ester Hydrolysis (Saponification) dual_deriv Dual N4, C3 Derivatives n_deriv->dual_deriv Ester Hydrolysis then Amide Coupling c_deriv->dual_deriv N-Alkylation or N-Acylation intermediate->c_deriv Amide Coupling (EDC, HOBt, etc.)

Caption: Overall Derivatization Strategy.

Protocols for N4-Position Derivatization

The secondary amine at the N4 position is typically the more reactive handle and is an excellent starting point for library synthesis.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a highly reliable method for forming C-N bonds that minimizes the risk of over-alkylation, a common side effect of direct alkylation with alkyl halides.[5] The reaction involves the formation of an iminium ion intermediate from an aldehyde or ketone, which is then reduced in situ.

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild, tolerant of slightly acidic conditions which favor iminium ion formation, and does not reduce the aldehyde/ketone starting material at an appreciable rate.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, 0.1 equiv as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound and the aldehyde/ketone.

  • Dissolve the starting materials in anhydrous DCM (approx. 0.1 M concentration).

  • If the reaction is sluggish, add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride in one portion. Caution: The reaction may effervesce slightly.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Carefully quench the reaction by slow addition of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient).

Protocol 2: N-Acylation using Acyl Chlorides

This classic Schotten-Baumann-type reaction is a straightforward and high-yielding method for synthesizing N-acyl derivatives (amides).[6]

Rationale: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is essential to scavenge the HCl generated during the reaction. This prevents the formation of the amine hydrochloride salt, which is unreactive.

Materials:

  • This compound (1.0 equiv)

  • Acyl chloride (1.05 - 1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add DIEA or TEA and stir for 5 minutes.

  • Add the acyl chloride dropwise as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting amide by flash chromatography or recrystallization.

Protocols for C3-Position Derivatization

Modifying the ester provides a second diversification vector. The most common strategy involves hydrolysis to the carboxylic acid, followed by amide coupling, although direct conversion is also possible.

Protocol 3: Ester Hydrolysis to Carboxylic Acid (Saponification)

Saponification is the hydrolysis of an ester under basic conditions to yield an alcohol and the salt of a carboxylic acid, which is then protonated in an acidic workup.[7][8][9] This method is generally irreversible and proceeds to completion.[7]

Rationale: Lithium hydroxide (LiOH) is a common choice as it is effective and the resulting lithium carboxylate salt is often highly soluble in the reaction medium. The reaction is typically run in a mixed aqueous/organic solvent system to ensure solubility of both the ester and the hydroxide base.[10]

Materials:

  • N4-protected or underivatized this compound (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 - 3.0 equiv)

  • Tetrahydrofuran (THF) and Water (e.g., 2:1 or 3:1 v/v)

  • 1 M or 2 M HCl solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the methyl ester starting material in a mixture of THF and water.

  • Add LiOH·H₂O and stir the reaction vigorously at room temperature. The reaction can be gently heated (e.g., to 40 °C) to increase the rate if necessary.

  • Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed (typically 2-6 hours).

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 1 M HCl. A precipitate of the carboxylic acid may form.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Protocol 4: Amide Coupling from the C3-Carboxylic Acid

The carboxylic acid generated in Protocol 3 is a versatile intermediate for creating a wide array of amides using standard peptide coupling reagents.

Rationale: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by an amine nucleophile.[6] This avoids the need to convert the acid to a harsh acyl chloride.

Materials:

  • (S)-6,6-Dimethyl-morpholine-3-carboxylic acid derivative (1.0 equiv)

  • Desired primary or secondary amine (1.1 equiv)

  • EDC·HCl (1.3 equiv)

  • HOBt (1.3 equiv)

  • Diisopropylethylamine (DIEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid, the amine, and HOBt in anhydrous DMF.

  • Add DIEA to the solution.

  • Add EDC·HCl in one portion and stir the mixture at room temperature for 8-18 hours. Monitor by LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated NaHCO₃ solution (3x) to remove unreacted acid and HOBt.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under high vacuum to remove DMF.

  • Purify the crude product by flash chromatography.

Data Summary and SAR Library Design

A systematic approach is crucial for efficient SAR exploration. By combining the protocols above, a researcher can generate a matrix of compounds to probe the chemical space around the morpholine core.

Table 1: Summary of Derivatization Reactions

PositionReaction TypeReagentsFunctional Group IntroducedKey Considerations
N4 Reductive AminationR¹R²C=O, NaBH(OAc)₃Alkyl, Benzyl, etc. (R¹R²CH-)Minimizes over-alkylation; broad aldehyde/ketone scope.
N4 N-AcylationRCOCl, DIEAAcyl (RCO-)Fast and high-yielding; requires acyl chloride.
C3 HydrolysisLiOH, then HClCarboxylic Acid (-COOH)Creates a key intermediate for further coupling.
C3 Amide CouplingR¹R²NH, EDC, HOBtAmide (-CONR¹R²)Highly versatile; large amine library available.
C3 Direct AminolysisR¹R²NH, Catalyst (optional)Amide (-CONR¹R²)Atom-economical; may require harsher conditions or specific catalysts.[11][12][13]
SAR Exploration Workflow

A logical workflow for SAR involves systematically exploring substitutions at one position while holding the other constant, then using the most promising results to guide further synthesis.

G start_node Core Scaffold (S)-Methyl 6,6-dimethyl- morpholine-3-carboxylate step1 Step 1: N4-Library Synthesis (Protocol 1 & 2) Synthesize 5-10 diverse N-alkyl and N-acyl analogs (R¹). start_node->step1 step2 Step 2: Biological Screening Screen N4-Library for activity. step1->step2 step3 Step 3: Identify N4-Hit(s) Select 1-2 most potent R¹ groups (e.g., R¹_best). step2->step3 step4 Step 4: C3-Library Synthesis (Protocol 3 & 4) Using R¹_best scaffold, synthesize 5-10 diverse C3-amide analogs (R²). step3->step4 step5 Step 5: Biological Screening Screen C3-Library for activity. step4->step5 step6 Step 6: Identify Lead Compound Compound with optimal R¹_best and R² combination. step5->step6

Caption: Logical Workflow for SAR Exploration.

References

  • Vertex AI Search Result. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH.
  • Vertex AI Search Result. (n.d.). Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds.
  • ChemicalBook. (n.d.). This compound synthesis.
  • BenchChem. (n.d.). Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols.
  • Vertex AI Search Result. (n.d.). Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds.
  • Vertex AI Search Result. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters.
  • PubMed. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • ResearchGate. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines.
  • Chemguide. (n.d.). hydrolysis of esters.
  • Royal Society of Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
  • Royal Society of Chemistry. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • Semantic Scholar. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?.
  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Google Patents. (n.d.). CN110642807A - Preparation method of N-acetyl morpholine.
  • Scilit. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this and structurally related morpholine derivatives. The following question-and-answer format directly addresses specific experimental issues, providing both mechanistic explanations and actionable protocols.

I. Overview of a Common Synthetic Pathway

A frequently employed synthetic route to this compound involves the initial preparation of a protected intermediate, such as (S)-methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate, followed by a deprotection step. A key challenge in the synthesis of the protected intermediate is controlling the stereochemistry, often resulting in a mixture of diastereomers. Subsequent steps, including potential radical reactions to introduce or remove certain functionalities and the final deprotection, present their own sets of common byproducts and purification hurdles.

II. Troubleshooting Guide & FAQs

This section is divided into the key stages of the synthesis, addressing the most common problems and their solutions.

Stage 1: Formation of the Substituted Morpholine Ring and Control of Diastereomers

The construction of the morpholine ring with multiple substituents can often lead to the formation of diastereomers (e.g., cis and trans isomers), which can be difficult to separate and may require specific strategies to control the stereochemical outcome.

Q1: My reaction to form the morpholine ring has produced a mixture of diastereomers that are difficult to separate by column chromatography. What is the likely cause and how can I address this?

A1: The formation of diastereomers is a common challenge in the synthesis of polysubstituted cyclic compounds like morpholines.[1][2] The relative orientation of the substituents is determined during the ring-closing step, and without specific stereochemical control, a mixture of isomers is often the thermodynamic or kinetic outcome.

Causality: The cyclization reaction can proceed through different transition states, leading to both cis and trans products. The final ratio of these isomers depends on the reaction conditions, such as the choice of catalyst, solvent, and temperature, which can influence the thermodynamic equilibration between the isomers.[3]

Troubleshooting and Solutions:

  • Catalyst and Solvent Optimization: The choice of catalyst can significantly influence the diastereoselectivity. For instance, in some syntheses of substituted morpholines, iron(III) catalysts have been shown to favor the formation of the more stable cis-diastereoisomer through a thermodynamic equilibrium.[1][3] Experimenting with different catalysts (e.g., Pd(0), Fe(III)) and solvents can alter the diastereomeric ratio.

  • Stereochemical Editing: If a mixture of diastereomers is obtained, it may be possible to enrich one isomer through a post-synthesis epimerization process. Light-mediated reversible epimerization has been demonstrated for substituted morpholines.[2]

  • Chromatographic Separation: While challenging, separation of diastereomers by flash chromatography can sometimes be improved by:

    • Using a less polar solvent system to increase the separation factor.

    • Employing a different stationary phase, such as alumina or a functionalized silica gel.[4]

    • Adding a small amount of a modifier, like triethylamine (0.1-1%), to the eluent to improve peak shape for these basic compounds.[5][6]

Stage 2: Radical Reactions and Removal of Tin-Based Byproducts

Some synthetic routes towards substituted morpholines may involve radical reactions, for instance, using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) for dehalogenation or deoxygenation reactions.[7] A major challenge in these reactions is the removal of toxic organotin byproducts.

Q2: I've performed a reaction using tributyltin hydride and am struggling to remove the tin-containing byproducts from my product. What are the best methods for their removal?

A2: The removal of organotin byproducts, such as tributyltin halides (Bu₃SnX) or hexabutylditin (Bu₃SnSnBu₃), is a critical and often difficult step due to their toxicity and lipophilicity.[8][9]

Causality: Tributyltin hydride is a common reagent in radical chemistry, and after the reaction, it is converted into various tin-containing species that can be difficult to separate from the desired product due to similar solubility profiles.

Troubleshooting and Solutions:

Several methods can be employed to remove these byproducts, as summarized in the table below:

MethodDescriptionProtocol
Fluoride-induced Precipitation Treatment with a fluoride source, such as potassium fluoride (KF), converts the tin byproducts into insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[10]1. After the reaction, dilute the mixture with a suitable organic solvent. 2. Wash the organic phase 2-3 times with a 1M aqueous solution of KF. 3. A solid precipitate of Bu₃SnF may form at the interface; if so, filter the mixture through a pad of Celite®. 4. Proceed with a standard aqueous workup.
Iodine Treatment If unreacted tributyltin hydride or hexabutylditin is present, treatment with iodine (I₂) converts these to tributyltin iodide (Bu₃SnI), which can then be removed by fluoride precipitation.[10]1. Quench the reaction and add a solution of I₂ in an organic solvent until a persistent yellow color is observed. 2. Proceed with the fluoride-induced precipitation as described above.
Specialized Chromatography Running a flash column with an eluent containing a small amount of triethylamine (~2-5%) can help in the separation of tin byproducts.[10] Alternatively, using a tin-scavenging resin can be effective.1. Prepare a silica gel column and elute with a solvent system containing 2-5% triethylamine. 2. Alternatively, stir the crude product with a tin-scavenging resin according to the manufacturer's protocol, followed by filtration.

Q3: I observed the formation of unexpected byproducts in my AIBN-initiated radical reaction. What are the possible side reactions?

A3: While AIBN is a widely used radical initiator, it can participate in side reactions, especially if not used under optimal conditions.[11]

Causality: AIBN decomposes upon heating to generate two 2-cyanoprop-2-yl radicals and nitrogen gas.[11] These radicals initiate the desired chain reaction but can also recombine or react with other species in the reaction mixture.

Common Side Reactions:

  • Tetramethylsuccinonitrile (TMSN) formation: The 2-cyanoprop-2-yl radicals can couple with each other to form TMSN, a highly toxic byproduct.[11] This is more likely to occur at higher concentrations of the initiator.

  • Reaction with solvent: The initiator radicals can abstract a hydrogen atom from the solvent, leading to solvent-derived byproducts.

  • Unwanted addition to double bonds: If your molecule contains other reactive sites, the initiator radicals may add to them.

Troubleshooting and Solutions:

  • Use the minimum effective amount of AIBN: Typically, a catalytic amount of the initiator is sufficient.

  • Control the reaction temperature: AIBN decomposition is temperature-dependent, with a common operating range between 66-72 °C.[11]

  • Choose an inert solvent: Toluene or benzene are common choices for radical reactions.

Stage 3: Catalytic Hydrogenation for N-Debenzylation

The final step in the synthesis of this compound often involves the removal of a protecting group, such as a benzyl group, from the nitrogen atom via catalytic hydrogenation.

Q4: My N-debenzylation reaction via catalytic hydrogenation is incomplete, and I have a mixture of the starting material and the desired product. How can I drive the reaction to completion?

A4: Incomplete debenzylation is a frequent issue in catalytic hydrogenation.[12][13] Several factors can contribute to this, including catalyst activity, hydrogen pressure, and the presence of catalyst poisons.

Causality: The benzyl group is cleaved by hydrogenolysis on the surface of a palladium catalyst. If the catalyst is not sufficiently active or if catalyst poisons are present, the reaction can be slow or stall completely.

Troubleshooting and Solutions:

  • Catalyst Choice and Loading:

    • Palladium on Carbon (Pd/C): This is the most common catalyst. Ensure it is fresh and from a reliable source. Increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can improve the reaction rate.

    • Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is often more effective for the hydrogenolysis of N-benzyl groups, especially for more sterically hindered substrates.[14]

  • Reaction Conditions:

    • Hydrogen Pressure: Increasing the hydrogen pressure (e.g., from atmospheric pressure to 50 psi) can significantly accelerate the reaction.

    • Solvent: Methanol or ethanol are common solvents. The addition of a small amount of acid, such as acetic acid, can sometimes facilitate the debenzylation of N-benzyl amines.[12]

    • Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can also increase the reaction rate, but care should be taken to avoid over-reduction of other functional groups.

  • Catalyst Poisons: Ensure all reagents and solvents are free from potential catalyst poisons, such as sulfur-containing compounds or residual tin from previous steps. Filtering the substrate through a small plug of silica gel before the reaction can sometimes help.

Q5: Are there any common byproducts from the N-debenzylation of a benzyl-protected morpholine derivative other than the starting material?

A5: While incomplete reaction is the most common issue, other side reactions can occur.

Potential Byproducts:

  • Toluene: This is the expected byproduct from the cleavage of the benzyl group.

  • Ring-opened products: Under harsh conditions, cleavage of the morpholine ring is possible, though less common.

  • Reduction of the ester group: While generally stable, prolonged reaction times or very active catalysts could potentially lead to the reduction of the methyl ester to the corresponding alcohol.

Troubleshooting and Solutions:

  • Monitor the reaction closely: Use techniques like TLC or LC-MS to track the progress of the reaction and stop it once the starting material is consumed to avoid over-reduction.

  • Use milder conditions: If side reactions are observed, try reducing the hydrogen pressure, temperature, or using a less active catalyst.

Stage 4: Purification of the Final Product

The final product, this compound, is a polar, basic compound, which can present challenges for purification by standard silica gel chromatography.

Q6: I am having difficulty purifying my final product by silica gel chromatography. The compound is either streaking badly or not eluting from the column.

A6: The basic nature of the morpholine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing poor chromatographic performance.[4][6]

Causality: The lone pair of electrons on the nitrogen atom can form strong hydrogen bonds or acid-base interactions with the silica surface, leading to peak tailing and irreversible adsorption.

Troubleshooting and Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to compete with your compound for the acidic sites on the silica.

    • Triethylamine (Et₃N): Adding 0.1-2% triethylamine to your eluent (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is a very common and effective strategy.[5][6]

    • Ammonia: A solution of ammonia in methanol (e.g., 7N NH₃ in MeOH) can be used as a polar component in the eluent system.

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Amine-functionalized silica: Pre-treated silica with amino groups can significantly improve the purification of amines.[4]

  • Salt Formation and Recrystallization: If the compound is a solid, converting it to a hydrochloride salt can facilitate purification by recrystallization.[5]

    • Dissolve the crude product in a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Add a solution of HCl in the same or a compatible solvent dropwise until precipitation is complete.

    • Collect the salt by filtration and recrystallize from an appropriate solvent system (e.g., ethanol/ether).

III. Visualization of Key Concepts

Troubleshooting Workflow for Morpholine Synthesis

G cluster_synthesis Synthesis of this compound cluster_issues Common Issues cluster_solutions Solutions start Crude Product problem Purification Issue? start->problem diastereomers Diastereomeric Mixture problem->diastereomers Yes tin_byproducts Tin Byproducts Present problem->tin_byproducts Yes debenzylation Incomplete Debenzylation problem->debenzylation Yes chromatography_issue Poor Chromatography problem->chromatography_issue Yes sol_diastereomers Optimize Catalyst/Solvent Epimerization Specialized Chromatography diastereomers->sol_diastereomers sol_tin Fluoride Precipitation Iodine Treatment Tin-Scavenging Resin tin_byproducts->sol_tin sol_debenzylation Change Catalyst (Pd(OH)2/C) Increase H2 Pressure Add Acetic Acid debenzylation->sol_debenzylation sol_chromatography Add Et3N to Eluent Use Alumina/Amine-Silica Recrystallize as Salt chromatography_issue->sol_chromatography end_node Pure Product sol_diastereomers->end_node sol_tin->end_node sol_debenzylation->end_node sol_chromatography->end_node

Caption: Troubleshooting decision tree for the synthesis of this compound.

Logical Relationship of Purification Challenges for Basic Compounds

G cluster_problem Problem cluster_interaction Interaction cluster_consequence Consequence cluster_solution Solution compound compound interaction Strong Acid-Base Interaction compound->interaction silica Silica Gel Acidic Silanols (pKa ~ 4-5) silica->interaction consequence Poor Peak Shape Low Recovery Irreversible Adsorption interaction->consequence solution Add Basic Modifier (Et3N) Use Non-Acidic Stationary Phase (Alumina) Convert to Salt and Recrystallize consequence->solution Mitigate by

Caption: The cause-and-effect relationship of purification challenges for basic morpholine derivatives on silica gel.

IV. References

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 10(13), 2773–2776. [Link]

  • Jamison, C. R., & MacMillan, D. W. C. (2018). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Journal of the American Chemical Society, 140(4), 1387–1390. [Link]

  • Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane), Tin hydrides. [Link]

  • BenchChem. (2025, December). Optimizing reaction conditions for the synthesis of morpholine derivatives.

  • Sammis, G. M., & Danishefsky, S. J. (2005). Expanding Complex Morpholines Using Systematic Chemical Diversity. Journal of the American Chemical Society, 127(22), 8056–8057. [Link]

  • BenchChem. (2025, December). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.

  • BenchChem. (2025, December). Technical Support Center: Managing and Removing Tin Byproducts from Reactions.

  • Shea, K. (2023, November 15). 4: Radical Reactions. Chemistry LibreTexts. [Link]

  • Clive, D. L. J., & Wang, J. (2002). A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions. The Journal of Organic Chemistry, 67(4), 1192–1198. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • ResearchGate. (2013, November 24). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Radical Dehalogenation | Replace Halogens with H via Tributyltin Hydride & AIBN Mechanism [Video]. YouTube. [Link]

  • JoVE. (2023, April 30). Radical Substitution: Hydrogenolysis of Alkyl Halides with Tributyltin Hydride. [Link]

  • NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Azobisisobutyronitrile. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • Boger, D. L., & Mathvink, R. J. (1988). Radicals and their Relevance to Organic Synthesis. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • PubChem. (n.d.). Methyl 4-benzylmorpholine-3-carboxylate. [Link]

  • ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. [Link]

  • Ibragimov, B. T., Talipov, S. A., & Struchkov, Y. T. (2025, August 5). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 8), 1003–1006. [Link]

  • Li, W., et al. (2013). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 18(9), 11096–11108. [Link]

  • Goetz, N., et al. (1985). U.S. Patent No. 4,504,363. U.S. Patent and Trademark Office.

  • Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

  • PubChem. (n.d.). Catalytic hydrodechlorination of benzyl chloride promoted by Rh-N-heterocyclic carbene catalysts. [Link]

  • ResearchGate. (2025, August 6). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]

Sources

Technical Support Center: Optimizing (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges encountered during this synthesis, focusing on optimizing reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound?

The most prevalent and robust method involves a two-step sequence starting from L-serine methyl ester. The general pathway is:

  • N-Alkylation: The primary amine of (S)-serine methyl ester hydrochloride is reacted with 2-methylpropene oxide (isobutylene oxide) to form the key intermediate, N-(2-hydroxy-2-methylpropyl)-L-serine methyl ester. This step typically requires a base to free the amine.

  • Intramolecular Cyclization: The resulting amino alcohol intermediate is then cyclized to form the morpholine ring. This is the most critical, yield-determining step and is often achieved through acid-catalyzed dehydration or by activating the primary hydroxyl group.

Q2: How do I prepare the L-serine methyl ester starting material?

L-serine methyl ester is commonly prepared by reacting L-serine with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas. The use of thionyl chloride is efficient as it reacts with methanol to generate HCl in situ, driving the esterification forward. The product is typically isolated as a stable hydrochloride salt, which is the commercially available form.[1]

Q3: What are the critical safety precautions for this synthesis?
  • 2-Methylpropene oxide (Isobutylene oxide): This reagent is a volatile, flammable, and toxic epoxide. It should be handled exclusively in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Thionyl Chloride (SOCl₂): Used for esterification, SOCl₂ is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. All operations should be performed under anhydrous conditions in a fume hood.

  • Strong Acids/Bases: Reagents like concentrated sulfuric acid or strong bases like sodium hydride require careful handling due to their corrosive nature.

Troubleshooting Guide: Intramolecular Cyclization

The cyclization of N-(2-hydroxy-2-methylpropyl)-L-serine methyl ester is the most challenging step. Below are common problems and their solutions.

Problem: Low or No Yield of the Desired Morpholine Product

This is the most frequent issue, often stemming from incomplete reaction, side reactions, or incorrect reaction conditions.

Potential Cause 1: Ineffective Dehydration/Cyclization Conditions

The direct dehydration of the amino alcohol intermediate requires forcing conditions. Concentrated acids like sulfuric acid (H₂SO₄) are often used as both a catalyst and a dehydrating agent at elevated temperatures.[2][3]

Solutions:

  • Verify Acid Concentration: Ensure you are using concentrated (98%) H₂SO₄. Insufficient acid or lower concentrations will fail to drive the dehydration effectively.[2]

  • Optimize Temperature: The reaction typically requires high temperatures (e.g., 80-120 °C). If the temperature is too low, the reaction rate will be negligible. Conversely, excessively high temperatures can lead to decomposition and charring.[2] Systematically screen the temperature in 10 °C increments.

  • Increase Reaction Time: These cyclizations can be slow. Monitor the reaction by a suitable technique (TLC, LC-MS, or ¹H NMR) to ensure it has reached completion, which may take several hours.[2]

Potential Cause 2: Alternative Cyclization Pathway (Mitsunobu Reaction) Failure

An alternative, milder approach is an intramolecular Mitsunobu reaction.[3][4] This involves treating the amino alcohol with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][5]

Solutions:

  • Reagent Stoichiometry and Addition Order: The Mitsunobu reaction is highly sensitive to stoichiometry. Use a slight excess (1.1-1.5 equivalents) of both PPh₃ and the azodicarboxylate. The standard procedure involves pre-mixing the amino alcohol and PPh₃ in an anhydrous solvent (like THF or toluene) and then adding the azodicarboxylate dropwise at a low temperature (e.g., 0 °C) to control the exothermic reaction.[6][7]

  • Solvent Choice: Anhydrous THF is the most common and reliable solvent. Ensure the solvent is thoroughly dried, as water will consume the reagents.[7]

  • Temperature Control: After the initial addition at 0 °C, the reaction is typically allowed to warm to room temperature and stirred until completion. For hindered alcohols, gentle heating (40-60 °C) may be necessary.[4][7]

Troubleshooting Workflow for Low Yield

G start Low Yield Detected check_sm Verify Starting Material (N-substituted amino alcohol) Purity via NMR/LC-MS start->check_sm sm_ok Starting Material is Pure check_sm->sm_ok OK sm_bad Purify Starting Material and Repeat check_sm->sm_bad Impure method Which Cyclization Method? sm_ok->method acid Acid-Catalyzed Dehydration method->acid mitsunobu Mitsunobu Reaction method->mitsunobu acid_temp Increase Temperature (e.g., to 100-120°C) acid->acid_temp mitsu_reagents Check Reagent Quality (PPh₃, DEAD/DIAD) and Stoichiometry (1.2 eq) mitsunobu->mitsu_reagents acid_time Increase Reaction Time (Monitor by LC-MS) acid_temp->acid_time acid_conc Check H₂SO₄ Concentration (Use 98%) acid_time->acid_conc evaluate Evaluate Yield acid_conc->evaluate mitsu_solvent Ensure Anhydrous Solvent (Dry THF) mitsu_reagents->mitsu_solvent mitsu_temp Control Temperature (Add DEAD/DIAD at 0°C) mitsu_solvent->mitsu_temp mitsu_temp->evaluate success Synthesis Optimized evaluate->success Yield Improved fail Consider Alternative Route (e.g., O-activation then base) evaluate->fail Yield Still Low

Caption: Troubleshooting decision tree for low reaction yield.

Problem: Formation of Significant Impurities

Impurities can arise from side reactions or epimerization of the chiral center.

Potential Cause 1: Epimerization at the C3 Position

The stereocenter derived from L-serine is adjacent to a carbonyl group, making its alpha-proton susceptible to deprotonation and subsequent epimerization under harsh basic or thermal conditions, leading to the formation of the undesired (R)-diastereomer.

Solutions:

  • Avoid Strong Bases with High Heat: When performing the initial N-alkylation step, use milder bases (e.g., triethylamine, K₂CO₃) and moderate temperatures. Avoid strong, non-nucleophilic bases at high temperatures for extended periods.

  • Favor Milder Cyclization Conditions: If epimerization is suspected during an acid-catalyzed cyclization, switching to the milder Mitsunobu conditions is highly recommended, as this reaction proceeds under nearly neutral conditions.[7]

Potential Cause 2: Intermolecular Side Reactions

Instead of the desired intramolecular cyclization, the amino alcohol intermediate can react with another molecule, leading to dimers or oligomers, especially at high concentrations.

Solutions:

  • Use High Dilution: Performing the cyclization step under high dilution (e.g., 0.01-0.05 M concentration) favors the intramolecular pathway over the intermolecular one. This is a standard strategy for ring-forming reactions.

  • Slow Addition: For Mitsunobu reactions, slow, syringe-pump addition of the azodicarboxylate can help maintain a low concentration of the reactive intermediates, further suppressing intermolecular side reactions.

Experimental Protocols
Protocol 1: Synthesis of Intermediate N-(2-hydroxy-2-methylpropyl)-L-serine methyl ester
  • Suspend L-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 0.5 M.

  • Add a mild base, such as triethylamine (2.2 eq), and stir the mixture at room temperature for 30 minutes to liberate the free amine.

  • Add 2-methylpropene oxide (1.2 eq) to the mixture.

  • Seal the reaction vessel and heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture, filter off any salts, and concentrate the filtrate under reduced pressure.

  • The crude product can often be used directly in the next step or purified by flash chromatography on silica gel.

Protocol 2: Intramolecular Cyclization via Mitsunobu Reaction
  • Under an inert atmosphere (N₂ or Argon), dissolve the crude N-(2-hydroxy-2-methylpropyl)-L-serine methyl ester (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF to a concentration of 0.05 M.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

  • Concentrate the reaction mixture in vacuo. The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinodicarboxylate byproduct.

  • Purify the target compound, this compound, by flash column chromatography. The byproducts are often less polar than the desired product.

Data Summary Table

The choice of cyclization conditions can significantly impact yield and purity. The following table provides a comparison based on common literature findings.

MethodReagentsSolventTemp.Typical YieldKey Considerations
Acid Catalysis Conc. H₂SO₄Neat or Toluene80-120 °C40-60%Risk of charring and epimerization. Simple workup.[2]
Mitsunobu PPh₃, DIAD/DEADAnhydrous THF0 °C to RT65-85%Mild conditions preserve stereochemistry. Requires anhydrous setup and chromatographic purification of byproducts.[4][6]
O-Activation 1. TsCl, Pyridine2. NaH1. DCM2. THF1. 0 °C to RT2. 0 °C to RT70-90%Often highest yielding but is a two-step process. Requires handling of pyrophoric NaH.
Reaction Pathway Diagram

Caption: Synthetic pathway for the target morpholine derivative.

References
  • Reddy, K. L., et al. (2007). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry. Available at: [Link]

  • Che, C., et al. (2017). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. ACS Catalysis. Available at: [Link]

  • Wang, Z., et al. (2023). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Angewandte Chemie International Edition. Available at: [Link]

  • American Chemical Society. (2025). Expanding complex morpholines using systematic chemical diversity. ACS Fall 2025. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Mitsunobu reaction conditions. Available at: [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Available at: [Link]

  • Che, C., & Thomson, R. J. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic letters. Available at: [Link]

  • Royal Society of Chemistry. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Chemical Biology. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of protocol for photocatalytic Mitsunobu reaction with recycling/generation of 1. Available at: [Link]

  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. Available at: [Link]

  • Gallo, J. A. A., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2013). Selective Synthesis of Lactams and Cyclic Amines from Amino-Alcohols. Catalysis Science & Technology. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available at: [Link]

  • Zhang, J., et al. (2016). Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. Available at: [Link]

  • ResearchGate. (2018). Preparation of methyl ester of L-serine. Available at: [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Available at: [Link]

  • ResearchGate. (2017). Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via 'memory of chirality' in flow. Available at: [Link]

  • Chrzanowska, M., et al. (2022). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. Available at: [Link]

  • ACS Publications. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). A. Model system for the transcyclization reaction using l‐cysteine... Available at: [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 6,6-Dimethyl-Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,6-dimethyl-morpholine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing stereocenters into this valuable heterocyclic scaffold. The gem-dimethyl group at the C6 position introduces unique steric and conformational constraints that present both challenges and opportunities in stereoselective synthesis. This document provides troubleshooting guidance and detailed protocols in a practical, question-and-answer format to address common issues encountered in the laboratory.

Frequently Asked Questions & Troubleshooting Guides

This section addresses the most common challenges researchers face. We delve into the root causes of these issues and provide actionable solutions to get your synthesis back on track.

Category 1: Reaction Yield and Efficiency

Question 1: My overall yield for the morpholine ring closure is consistently low. What are the most likely causes and how can I troubleshoot this?

Answer: Low yields in morpholine synthesis, particularly with the sterically demanding 6,6-dimethyl substitution, often stem from a few common culprits: incomplete reaction, competing side reactions, or issues during workup and purification.

  • Incomplete Reaction:

    • Causality: The intramolecular cyclization to form the morpholine ring can be slow due to steric hindrance from the gem-dimethyl group. The nucleophilicity of the amine or alcohol may be insufficient under the chosen conditions.

    • Troubleshooting:

      • Monitor Reaction Progress: Use TLC, LC-MS, or GC-MS to rigorously track the consumption of your starting material. An incomplete reaction will show significant remaining starting material even after extended reaction times.

      • Increase Temperature: For thermodynamically controlled reactions, carefully increasing the temperature can help overcome the activation energy barrier. However, be cautious, as this can sometimes lead to side products or decomposition.[1]

      • Catalyst/Reagent Choice: If using a catalyzed reaction (e.g., Pd-catalyzed cyclization), ensure the catalyst is active. Consider a more active catalyst or increase the catalyst loading. For acid-catalyzed dehydrative cyclizations, ensure the acid is of the correct concentration and is not being consumed by other basic functionalities.[2][3]

  • Competing Side Reactions:

    • Causality: The acyclic precursor can undergo intermolecular reactions (dimerization, polymerization) or elimination reactions, especially at higher concentrations or temperatures. The Thorpe-Ingold effect, where the gem-dimethyl group favors cyclization, can be counteracted by unfavorable ring strain or other steric factors.

    • Troubleshooting:

      • High-Dilution Conditions: To favor intramolecular cyclization over intermolecular side reactions, perform the reaction at high dilution (typically 0.01–0.05 M). This can be achieved by the slow addition of the substrate to the reaction mixture over several hours using a syringe pump.

      • Protecting Group Strategy: Ensure your protecting groups are robust to the reaction conditions. For instance, an N-protecting group might be necessary to prevent side reactions at the nitrogen atom before the desired cyclization step.

  • Workup and Purification Losses:

    • Causality: Morpholine derivatives are often polar and water-soluble, leading to losses during aqueous workups. They can also be volatile or hygroscopic.[1]

    • Troubleshooting:

      • Minimize Aqueous Extractions: If possible, use non-aqueous workup procedures. If an aqueous wash is necessary, saturate the aqueous layer with NaCl to reduce the solubility of your product.

      • Back-Extraction: After an initial extraction with an organic solvent, adjust the pH of the aqueous layer and re-extract to recover any product that may have remained.

      • Careful Purification: Use appropriate purification techniques. For polar compounds, silica gel chromatography with a polar eluent system (e.g., DCM/MeOH with a small amount of NH4OH to prevent streaking) is often effective.

Troubleshooting_Low_Yield start Low Yield Observed check_completion Reaction Complete? (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_byproducts Major Byproducts? (NMR, MS) check_completion->check_byproducts Yes increase_temp Increase Temperature incomplete->increase_temp change_catalyst Change Catalyst / Increase Loading incomplete->change_catalyst extend_time Extend Reaction Time incomplete->extend_time side_reactions Side Reactions check_byproducts->side_reactions Yes purification_issue Purification Issues check_byproducts->purification_issue No high_dilution Use High Dilution side_reactions->high_dilution check_pg Re-evaluate Protecting Groups side_reactions->check_pg non_aqueous_workup Non-Aqueous Workup purification_issue->non_aqueous_workup back_extraction Optimize Extraction pH purification_issue->back_extraction optimize_chrom Optimize Chromatography purification_issue->optimize_chrom Improving_Stereoselectivity start Poor Diastereoselectivity thermo_vs_kinetic Investigate Thermodynamic vs. Kinetic Control start->thermo_vs_kinetic catalyst_system Optimize Catalyst System start->catalyst_system substrate_design Modify Substrate start->substrate_design lower_temp Lower Reaction Temperature thermo_vs_kinetic->lower_temp Favor Kinetic Product change_solvent Screen Solvents thermo_vs_kinetic->change_solvent equilibrate Increase Temp / Add Lewis Acid for Equilibration thermo_vs_kinetic->equilibrate Favor Thermodynamic Product change_ligand Screen Ligands (Steric/Electronic Effects) catalyst_system->change_ligand change_metal Change Metal Center catalyst_system->change_metal change_pg Modify Protecting Groups substrate_design->change_pg add_chelating_group Introduce Chelating Group substrate_design->add_chelating_group

Caption: Decision tree for improving diastereoselectivity.

Question 3: I have synthesized my desired 6,6-dimethyl-morpholine, but I cannot separate the stereoisomers. What are the best purification strategies?

Answer: Separating stereoisomers, especially diastereomers with similar polarities or enantiomers, requires specialized techniques.

  • For Diastereomers:

    • High-Performance Column Chromatography: Standard silica gel chromatography may not be sufficient. Try using a higher-resolution stationary phase (e.g., smaller particle size silica) and a carefully optimized eluent system. Gradient elution is often more effective than isocratic.

    • Alternative Stationary Phases: Consider other stationary phases like alumina, C18 (reverse-phase), or cyano- and diol-bonded phases, which offer different selectivities.

    • Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution for separating closely related isomers compared to HPLC.

  • For Enantiomers:

    • Chiral HPLC/SFC: This is the most direct method for both analytical confirmation of enantiomeric excess (ee) and preparative separation. A variety of chiral stationary phases (CSPs) are available (e.g., polysaccharide-based, Pirkle-type) and screening is often necessary to find one that resolves your specific compound.

    • Diastereomeric Salt Crystallization: This classic technique is highly effective and scalable. React your racemic morpholine (which is basic) with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). This forms a pair of diastereomeric salts, which will have different solubilities. One salt will preferentially crystallize from a suitable solvent, allowing for separation by filtration. The free base can then be recovered by neutralization. A patented method for purifying cis-2,6-dimethylmorpholine utilizes acetic acid to form a crystalline salt, suggesting that crystallization is a viable strategy for this class of compounds. [4] 3. Derivatization: React the morpholine with a chiral derivatizing agent to form a mixture of covalent diastereomers. These can then be separated by standard chromatography. The desired enantiomer is recovered by cleaving the chiral auxiliary.

Key Synthetic Protocols & Data

This section provides a starting point for common synthetic strategies and data to guide your experimental design.

Protocol 1: Palladium-Catalyzed Intramolecular N-Allylation

This protocol is adapted from methodologies for synthesizing substituted morpholines via intramolecular C-N bond formation. [5]It is a powerful method for forming the morpholine ring with control over the C2 stereocenter.

Step-by-Step Methodology:

  • Substrate Synthesis: Prepare the N-tethered alkenol precursor. This substrate should contain the 6,6-dimethyl moiety, a protected amine, and a suitably positioned alcohol and alkene.

  • Cyclization Reaction:

    • To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add the N-tethered alkenol substrate (1.0 eq).

    • Add dry, degassed toluene (to a concentration of 0.05 M).

    • Add PdCl2(PPh3)2 (5 mol %).

    • Heat the reaction mixture to 90 °C and stir for 20-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the 6,6-dimethyl-morpholine derivative.

Catalyst System Typical Yield Key Considerations Reference
PdCl2(PPh3)265-85%Pre-formed complex or generated in situ from PdCl2 and PPh3.[5]
Pd(OAc)2~20%Lower yield without phosphine ligand.[5]
Pd(0)/Fe(III) sequentialGood to ExcellentOne-pot Tsuji-Trost/heterocyclization. Achieves thermodynamic product.[6][7]

Table 1: Comparison of Palladium Catalyst Systems for Morpholine Synthesis.

Protocol 2: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This protocol is based on the highly efficient synthesis of chiral 2-substituted morpholines and can be adapted for substrates containing the 6,6-dimethyl scaffold. [8][9] Step-by-Step Methodology:

  • Substrate Synthesis: Synthesize the corresponding 6,6-dimethyl-dehydromorpholine (the unsaturated precursor with a double bond in the ring, e.g., at the 2,3-position).

  • Asymmetric Hydrogenation:

    • In a glovebox, add the dehydromorpholine substrate (1.0 eq) and the chiral Rhodium-bisphosphine catalyst (e.g., [Rh(COD)(SKP-Phos)]BF4, 1 mol %) to an autoclave.

    • Add degassed solvent (e.g., DCM or THF).

    • Seal the autoclave, remove from the glovebox, and purge with H2 gas.

    • Pressurize the vessel to the desired H2 pressure (e.g., 50 bar).

    • Stir the reaction at the specified temperature (e.g., 50 °C) for 12-24 hours.

  • Workup and Analysis:

    • Carefully vent the autoclave and purge with N2.

    • Concentrate the reaction mixture.

    • The crude product can be purified by chromatography.

    • Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Chiral Ligand Family Typical % ee Key Features Reference
Bisphosphine (e.g., SKP-Phos)Up to 99%Requires Rh catalyst. Effective for 2-substituted dehydromorpholines.[8][9]
Cinchona AlkaloidUp to 99%Organocatalytic halocyclization to access chiral morpholines.[10]
Chiral Phosphoric AcidUp to 99%Catalyzes enantioselective synthesis of morpholinones.[11]

Table 2: Selected Catalytic Systems for Enantioselective Morpholine Synthesis.

References

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423. [Link]

  • Reddy, T. R., & Saikia, A. K. (2017). Diastereoselective Synthesis of Substituted Morpholines from N-Tethered Alkenols: Total Synthesis of (±)-Chelonin A. The Journal of Organic Chemistry, 82(2), 1274–1282. [Link]

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423. [Link]

  • Stache, E. E., et al. (2019). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 141(19), 7849–7854. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH. [Link]

  • Afanasyev, O. I., et al. (2019). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]

  • Wang, Z., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 7(10), 1275-1280. [Link]

  • He, Y.-P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7627–7633. [Link]

  • Nicola, T., et al. (2006). First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. Organic Process Research & Development, 10(3), 545–550. [Link]

  • ResearchGate. (Various Dates). Example of intramolecular cyclization for morpholine ring formation. ResearchGate. [Link]

  • Fandrick, D. R., et al. (2010). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses, 87, 1-10. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. [Link]

  • Kou, K. G. M., & Arvin, M. R. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC - NIH. [Link]

  • Google Patents. (2021). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Miller, S. J., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. [Link]

  • Carlone, A., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]

  • Google Patents. (1986). EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
  • Kourounakis, A. P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]

  • Google Patents. (1985). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • Justia Patents. (1994). Preparation of 2,6-dimethylmorpholine from N-(2-hydroxypropyl). Justia Patents. [Link]

  • Pal’chikov, V. A. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • Singer, G. M., & Singer, S. S. (1979). Isolation of Gram Quantities of Configurational Isomers of Cyclic Nitrosamines by Preparative Liquid Chromatography. Journal of Liquid Chromatography, 2(8), 1219-1228. [Link]

  • Baranov, V. N., et al. (2018). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. RSC Advances, 8(40), 22533-22538. [Link]

  • Gingell, R., et al. (1979). Differential metabolism of geometrical isomers of N-nitroso-2,6-dimethylmorpholine in the hamster. PubMed. [Link]

  • ChemRxiv. (2023). Stereoselective synthesis of spirocyclic-pyrrolo-quinolinones via cascade [4+2] annulation of indole-based chalcones and activated carbonyl compounds. Cambridge Open Engage. [Link]

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Preventing racemization during the synthesis of (S)-morpholine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of morpholine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of maintaining chiral integrity during the synthesis of (S)-morpholine scaffolds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.

Section 1: Foundational Concepts - Understanding the Enemy: Racemization

This section addresses the fundamental principles of racemization as it applies to chiral morpholine synthesis. Understanding the "how" and "why" is the first step toward prevention.

FAQ 1: What is racemization and why is it a critical issue for (S)-morpholine derivatives?

Answer: Racemization is the conversion of an enantiomerically pure substance (containing only one stereoisomer, e.g., the (S)-enantiomer) into a mixture containing equal amounts of both enantiomers (the (S) and (R) forms).[1] This 1:1 mixture is called a racemate and is optically inactive.

For drug development professionals, this is a critical failure point. The biological activity of morpholine derivatives, like many pharmaceuticals, is exquisitely dependent on their three-dimensional structure. The desired (S)-enantiomer may be a potent therapeutic agent, while the undesired (R)-enantiomer could be inactive, less active, or worse, responsible for toxic side effects.[2] Therefore, preventing racemization is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

FAQ 2: What is the primary chemical mechanism leading to racemization during these syntheses?

Answer: The most common pathway for racemization in these systems involves the deprotonation of a proton on the chiral carbon (the α-proton), particularly when that carbon is adjacent to an electron-withdrawing or resonance-stabilizing group (an "activating group").[3]

The mechanism proceeds as follows:

  • Deprotonation: A base removes the acidic α-proton from the chiral center.

  • Formation of a Planar Intermediate: This abstraction results in the formation of a planar, achiral intermediate, typically a resonance-stabilized carbanion or an enolate.[3][4]

  • Reprotonation: The planar intermediate can then be reprotonated from either face with equal probability. Protonation on one face regenerates the original (S)-enantiomer, while protonation on the opposite face forms the undesired (R)-enantiomer.

Over time, this process leads to a 1:1 racemic mixture.[1] The key takeaway is that any reaction condition that facilitates the removal of the α-proton—such as the presence of a base, elevated temperatures, or certain solvents—creates a risk of racemization.[5]

Troubleshooting_Workflow start Racemization Detected (Low e.e. in Final Product) check_sm Step 1: Verify e.e. of Chiral Starting Material (e.g., Amino Alcohol) start->check_sm sm_ok Starting Material OK (e.e. > 99%) check_sm->sm_ok  Yes sm_bad Starting Material Compromised check_sm->sm_bad  No analyze_cyclization Step 2: Analyze Cyclization Step sm_ok->analyze_cyclization analyze_protection Step 3: Analyze Protection/ Deprotection Steps sm_ok->analyze_protection analyze_mitsunobu Alternative: Analyze Mitsunobu Reaction Step sm_ok->analyze_mitsunobu

Caption: A logical workflow for troubleshooting racemization.

Issue 1: Loss of e.e. during Base-Mediated Intramolecular Cyclization

This is the most common failure point. The formation of the morpholine ring from a linear precursor (e.g., an N-substituted amino alcohol derivative) often requires a base to deprotonate a hydroxyl or amino group for the nucleophilic attack that closes the ring.

Possible Cause A: Harsh Basic Conditions

  • Question: My cyclization step is causing significant racemization. I'm using sodium hydroxide at reflux. What's wrong?

  • Answer: You are likely using conditions that are too harsh. The combination of a strong base (NaOH) and high temperature creates an ideal environment for deprotonating the α-proton at your chiral center, leading to racemization. [6]Prolonged exposure to these conditions, even after the desired cyclization is complete, will continue to erode your product's enantiopurity. [2]

  • Solution & Scientific Rationale:

    • Lower the Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. Often, cyclizations can proceed efficiently at 0 °C or even room temperature, albeit over a longer period.

    • Choose a Milder or More Sterically Hindered Base: A strong, small base like hydroxide can easily access the α-proton. Switching to a weaker inorganic base or a bulky, non-nucleophilic organic base can dramatically preserve stereochemistry. [7]Steric hindrance makes it more difficult for the base to abstract the α-proton, while its basicity is still sufficient to promote the desired cyclization.

Table 1: Comparison of Common Bases for Cyclization
Base Type Typical Conditions Racemization Risk
Sodium Hydroxide (NaOH)Strong, NucleophilicRT to RefluxHigh
Potassium tert-Butoxide (KOtBu)Strong, Bulky0 °C to RTModerate to High
Sodium Hydride (NaH)Strong, Non-nucleophilic0 °C to RTModerate
Potassium Carbonate (K₂CO₃)Weak, InorganicRT to RefluxLow to Moderate [8]
DBU, DBNNon-nucleophilic, OrganicRTLow
N-Methylmorpholine (NMM)OrganicRTVery Low [7]

Possible Cause B: Unsuitable Solvent

  • Question: I've switched to a milder base but still see some racemization. Could my solvent (methanol) be the problem?

  • Answer: Yes. Protic solvents like methanol or ethanol can facilitate racemization by participating in proton exchange with the substrate and stabilizing the charged enolate intermediate. [2]An aprotic solvent is a much safer choice as it does not have acidic protons to donate.

  • Solution & Scientific Rationale:

    • Switch to a non-polar, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). These solvents do not have exchangeable protons and are less likely to stabilize the intermediates that lead to racemization. In many cases, THF is an excellent choice for reactions involving anionic nucleophiles. [2]

Issue 2: Racemization Observed During a Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for achieving cyclization via stereochemical inversion of a secondary alcohol. [9][10]While it is generally reliable, incorrect execution can lead to partial or complete racemization.

  • Question: My Mitsunobu cyclization is not giving the expected clean inversion and I'm seeing a mix of stereoisomers. Why?

  • Answer: The mechanism of the Mitsunobu reaction is complex and relies on a specific sequence of intermediates. [11][12]Problems typically arise if the nucleophile (in this case, the intramolecular nitrogen) attacks before the alcohol is properly activated by the phosphine-azodicarboxylate adduct. A mismatch in the pKa of the nucleophile can also lead to side reactions and loss of stereochemical control. [9][11]

  • Solution & Scientific Rationale:

    • Control the Order of Addition: The standard and safest protocol involves dissolving the alcohol precursor, the N-H containing precursor (if separate molecules), and triphenylphosphine (PPh₃) in THF first. Cool this solution to 0 °C before slowly adding the azodicarboxylate (e.g., DEAD or DIAD). [12]This ensures the formation of the betaine intermediate which then activates the alcohol, setting up the desired SN2 displacement.

    • Ensure Acidity of the N-H Nucleophile: The Mitsunobu reaction works best with nucleophiles having a pKa of ~13 or below. [9]If the nitrogen nucleophile is not sufficiently acidic (e.g., a simple secondary amine), it may not effectively protonate the initial betaine, leading to alternative, racemization-prone pathways. Protecting the nitrogen with a group that increases its acidity, such as a tosyl (Ts) or nosyl (Ns) group, can be highly effective. These groups are then removed post-cyclization.

Issue 3: Stereochemical Integrity Lost During N-Protection or Deprotection
  • Question: My chiral amino alcohol starting material has high e.e., but after Boc-protection, I'm detecting the other enantiomer. What happened?

  • Answer: While the Boc group is generally excellent at suppressing racemization compared to other protecting groups, the reaction conditions for its installation can still cause problems. [2][13]The use of a base, even a relatively mild one like triethylamine (TEA), combined with prolonged reaction times, can be sufficient to cause partial racemization, especially if the chiral center is activated.

  • Solution & Scientific Rationale:

    • Minimize Base Exposure: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, work up the reaction immediately. [2]Avoid overnight reactions unless you have confirmed they are safe for your specific substrate.

    • Use Optimized Conditions: A standard, mild protocol involves dissolving the amine in DCM or THF/water, cooling to 0 °C, and then adding di-tert-butyl dicarbonate (Boc₂O) followed by a mild base like sodium bicarbonate (if needed). [2][14]Catalyst-free conditions in water have also proven effective for certain substrates. [2]

Section 3: Recommended Protocol for Stereopreservation

Protocol: Base-Mediated Cyclization of an N-Tosyl Amino Alcohol Derivative

This protocol is designed to minimize racemization during the critical ring-closing step for the synthesis of an N-tosyl-(S)-morpholine derivative. The tosyl group serves a dual purpose: it activates the nitrogen for deprotonation under mild basic conditions and acts as a robust protecting group.

Step-by-Step Methodology:

  • Dissolution: Dissolve the linear (S)-N-tosyl-2-amino-alkoxy-ethyl tosylate precursor (1.0 equiv.) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.1 M in a flame-dried, argon-flushed flask.

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring. This minimizes the kinetic energy available for potential side reactions, including racemization.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equiv.), a mild inorganic base, portion-wise over 10 minutes. K₂CO₃ is strong enough to deprotonate the tosylamide but gentle enough to significantly reduce the risk of α-proton abstraction. [8]4. Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress every hour using TLC or LC-MS. Allow the reaction to slowly warm to room temperature over 12-16 hours if necessary.

  • Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Critically, analyze the enantiomeric excess of the purified product using chiral HPLC or SFC to confirm the preservation of stereochemistry.

Section 4: Advanced Topics & Alternative Strategies

FAQ: Are there alternative synthetic strategies that are inherently less prone to racemization?

Answer: Yes, several modern strategies can build the chiral morpholine core with excellent stereocontrol, avoiding steps that are classically prone to racemization.

  • Asymmetric Hydrogenation: This powerful technique involves the hydrogenation of a prochiral dehydromorpholine (an unsaturated precursor) using a chiral metal catalyst (e.g., Rhodium or Ruthenium complexes). This method creates the stereocenter in the final step with high enantioselectivity (often >99% e.e.) and is highly atom-economical. [15][16][17]2. Enzyme-Catalyzed Resolutions: Biocatalysis can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired (S)-enantiomer. For example, an enzyme could catalyze the resolution of a racemic morpholine carboxylate intermediate, providing access to the enantiopure building block. [18]3. Ring-Closing Metathesis (RCM): For constructing more complex or larger ring morpholine analogues, RCM is an excellent choice. [19]The reaction conditions are typically neutral and mild, thus preserving existing stereocenters. However, one must be cautious of impurities in solvents, as trace amounts of base (like morpholine itself in toluene) can cause isomerization of the starting diene or inhibit the catalyst. [20][21] By understanding the mechanisms of racemization and carefully selecting reagents, solvents, and temperatures, you can successfully navigate the synthesis of (S)-morpholine derivatives while preserving their critical stereochemical integrity.

References
  • Bada, J. L., & Schroeder, R. A. (2023).
  • But, T. Y., & Toy, P. H. (2024). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PubMed Central. [Link]

  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (n.d.). Mitsunobu reaction. Wikipedia. [Link]

  • Trishin, Y. G., & Knyazeva, E. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Li, M., et al. (2022). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing). [Link]

  • Li, M., et al. (2022). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2022). Isomerization at the α-Carbon. Chemistry LibreTexts. [Link]

  • Johnson, G., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. [Link]

  • Wikipedia contributors. (n.d.). Ring-closing metathesis. Wikipedia. [Link]

  • ResearchGate. (2017). Racemization in amino acids? ResearchGate. [Link]

  • ResearchGate. (n.d.). Racemization-Free Synthesis of Morpholinone Derivatives from α-Amino Acids. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. [Link]

  • Wikipedia contributors. (n.d.). Racemization. Wikipedia. [Link]

  • National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health. [Link]

  • Wiley-VCH. (n.d.). Protection Reactions. Wiley-VCH. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • ACS Publications. (n.d.). First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. Organic Process Research & Development. [Link]

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Technical Support Center: Scale-Up of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate. As a chiral morpholine derivative, this compound presents unique challenges as production moves from the laboratory bench to pilot and manufacturing scales. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.

Proposed Scalable Synthetic Pathway

The successful scale-up of any process begins with a robust and well-understood synthetic route. For the target molecule, a common and efficient strategy involves a two-step sequence starting from readily available materials: (S)-serine methyl ester and 2,2-dimethyloxirane.

Synthetic_Pathway cluster_0 Step 1: Epoxide Ring-Opening cluster_1 Step 2: Intramolecular Cyclization Serine (S)-Serine Methyl Ester Intermediate Acyclic Intermediate N-(2-hydroxy-2-methylpropyl)- (S)-serine methyl ester Serine:e->Intermediate:w Nucleophilic Addition Oxirane 2,2-Dimethyloxirane Oxirane->Intermediate:w AcidCat Acid Catalyst (e.g., H₂SO₄) Product (S)-Methyl 6,6-dimethyl- morpholine-3-carboxylate AcidCat->Product:s Intermediate:e->Product:w Acid-Catalyzed Dehydration

Caption: Proposed two-step synthesis of the target morpholine derivative.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up of the proposed synthesis. The solutions provided are based on fundamental principles of process chemistry, where changes in scale can dramatically affect reaction dynamics.[1]

Problem ID Issue Potential Root Causes Recommended Solutions & Scientific Rationale
P-01 Low yield in Step 2 (Cyclization) 1. Inadequate Temperature Control : The dehydration reaction is endothermic but can have exothermic decomposition pathways. Local hotspots in large reactors can lead to charring and byproduct formation.[2][3] 2. Inefficient Water Removal : The reaction is a dehydration equilibrium. Failure to remove water as it forms will inhibit the reaction from proceeding to completion. 3. Catalyst Inactivity/Incorrect Loading : The acid catalyst concentration is critical. Too little results in slow, incomplete reactions; too much can promote side reactions.1. Action : Implement jacketed reactor temperature control with multiple probes to monitor for temperature gradients. Rationale : Maintaining a homogenous temperature profile is crucial for consistent reaction kinetics and minimizing thermal degradation, a common issue when surface-area-to-volume ratios decrease on scale-up.[1] 2. Action : On a larger scale, use a Dean-Stark trap or a distillation setup capable of handling the larger volume of solvent and water. Rationale : Efficiently driving the equilibrium forward by removing a product (water) is a key principle for maximizing conversion in equilibrium-limited reactions. 3. Action : Titrate the catalyst stock solution to confirm its concentration. Perform a loading optimization study at lab scale before implementing at pilot scale.
P-02 Formation of Impurities 1. Dimerization/Polymerization : High concentrations of reactive intermediates can lead to intermolecular side reactions. 2. N-Ethylmorpholine Byproduct : In some morpholine syntheses using DEG, N-ethylmorpholine is a known byproduct. While less likely here, related fragmentation/rearrangement is possible under harsh acidic conditions.[4] 3. Incomplete Conversion : Unreacted N-(2-hydroxy-2-methylpropyl)-(S)-serine methyl ester can be difficult to separate from the final product due to similar polarities.1. Action : Use controlled, slow addition of the intermediate to the hot acid catalyst solution rather than heating the entire mixture at once. Rationale : This "reverse addition" technique keeps the instantaneous concentration of the reactant low, favoring the unimolecular cyclization over bimolecular side reactions. 2. Action : Lower the reaction temperature and extend the reaction time. Rationale : Operating at the minimum effective temperature provides enough energy for the desired reaction while limiting the activation energy available for higher-energy, undesired pathways. 3. Action : Implement in-process controls (IPCs) via HPLC or UPLC to monitor the reaction. Do not proceed with work-up until the starting material is below a set threshold (e.g., <1%).
P-03 Loss of Chiral Purity (Epimerization) 1. Harsh Conditions : The proton at the C3 position is alpha to a carbonyl group, making it susceptible to deprotonation and racemization under excessively acidic or basic conditions, or at high temperatures. 2. Contaminated Starting Material : The initial (S)-serine methyl ester may not have met the required enantiomeric purity specification.1. Action : Screen for milder acid catalysts or operate at a lower temperature. Ensure any neutralization steps during work-up do not create strongly basic conditions. Rationale : Chiral integrity is paramount in pharmaceutical synthesis.[5] Protecting the stereocenter from epimerization by using the mildest effective conditions is a core principle of asymmetric synthesis. 2. Action : Qualify all vendors and perform chiral HPLC analysis and polarimetry on every batch of incoming (S)-serine methyl ester. Rationale : The quality of the final product can never exceed the quality of its inputs. Strict incoming quality control is non-negotiable in GMP environments.
P-04 Product Isolation & Purification Challenges 1. Emulsion during Work-up : Increased agitation and larger volumes of aqueous and organic layers at scale often lead to stable emulsions that are difficult to break. 2. Crystallization Failure : The product may separate as an oil or fail to crystallize from the chosen solvent system, which is a common challenge when impurity profiles change at scale.[6] 3. Hygroscopic Nature : The final product, like many amines and morpholines, may be hygroscopic, making it difficult to dry to the required water content specification.[2][7]1. Action : Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. Minimize high-shear mixing during the quench and extraction phases. Rationale : Increasing the polarity of the aqueous phase helps to force organic components out, destabilizing the emulsion. 2. Action : Perform a thorough solvent screening and develop a solubility curve for the desired solvent/anti-solvent system. Consider seeding strategies. Rationale : A robust crystallization process depends on understanding the thermodynamics of solubility. Seeding provides a template for crystal growth, ensuring consistency. 3. Action : Dry the final product under vacuum with a nitrogen bleed. Handle and package the material in a low-humidity environment. Rationale : Active removal of water vapor via vacuum and prevention of atmospheric moisture re-uptake are necessary to achieve low water content for hygroscopic materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this process?

A: The two primary hazards are the reagents and the reaction conditions.

  • 2,2-Dimethyloxirane: This is a volatile and flammable epoxide. Epoxides as a class are suspected carcinogens and should be handled with appropriate engineering controls (e.g., fume hood, closed systems) and personal protective equipment (PPE).

  • Acid-Catalyzed Dehydration: The use of concentrated sulfuric acid at high temperatures (often 150-190°C for similar cyclizations) presents significant risk.[2][8] The reaction is highly corrosive, and potential exotherms from decomposition must be controlled. A thorough process safety review (e.g., HAZOP) is essential before piloting, and equipment must be rated for the temperature, pressure, and corrosive nature of the process.

Q2: How do I select the appropriate solvent for the cyclization and purification steps?

A: Solvent selection is a multi-parameter optimization problem.

  • For Cyclization: The ideal solvent should have a high boiling point (e.g., toluene, xylene) to facilitate the reaction and allow for azeotropic removal of water using a Dean-Stark apparatus. It must also be inert to the strong acid conditions.

  • For Purification (Crystallization): You need a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. This is often a binary system (solvent/anti-solvent). For example, the product might be soluble in isopropanol but insoluble in heptane. A systematic screening using a tool like COSMO-RS or through empirical lab testing is the best approach. The chosen solvents must also meet regulatory guidelines (e.g., ICH Q3C for residual solvents).

Q3: What are the Critical Process Parameters (CPPs) that must be controlled during the cyclization step?

A: CPPs are parameters that must be controlled to ensure the product meets its Critical Quality Attributes (CQAs). For the cyclization step, these are:

  • Reactor Temperature: Directly impacts reaction rate and impurity formation.

  • Catalyst Load: Affects reaction rate and potential for side reactions.

  • Rate of Water Removal: Dictates reaction kinetics and completion.

  • Agitation Speed: Ensures homogenous mixing and efficient heat transfer, preventing localized overheating.[3]

Troubleshooting_Low_Yield Start Low Yield in Cyclization (Problem ID: P-01) Check_IPC Check In-Process Control (IPC) via HPLC/UPLC Start->Check_IPC Incomplete_Rxn Is Reaction Incomplete? (>5% Starting Material) Check_IPC->Incomplete_Rxn Cause_Temp Cause: Low Temperature or Inefficient Water Removal Incomplete_Rxn->Cause_Temp Yes Workup_Issue Cause: Poor Mass Balance (Loss during work-up/isolation) Incomplete_Rxn->Workup_Issue No Degradation_Issue Cause: Product Degradation (High Impurity Load) Incomplete_Rxn->Degradation_Issue No Sol_Temp Solution: Increase Temperature and/or Improve Distillation Efficiency Cause_Temp->Sol_Temp Sol_Workup Solution: Optimize Extraction pH, Check for Emulsions, Analyze Aqueous/Waste Streams Workup_Issue->Sol_Workup Sol_Degradation Solution: Lower Temperature, Reduce Reaction Time, Use Milder Catalyst Degradation_Issue->Sol_Degradation

Caption: A logical decision tree for troubleshooting low cyclization yields.

Q4: How can I monitor and control the chiral purity throughout the process?

A: A multi-pronged approach is necessary:

  • Incoming QC: As mentioned in P-03, rigorously test the enantiomeric excess (e.e.) of your (S)-serine methyl ester raw material using a validated chiral HPLC method.

  • In-Process Control: Take a sample after the cyclization reaction is complete (before work-up) and check the e.e. This will tell you if any racemization occurred during the reaction itself.

  • Final Product Release: The final product must be tested against a specification for enantiomeric purity using a validated analytical method. Polarimetry can be used as a quick check, but a chromatographic method (HPLC or SFC with a chiral column) is required for accurate quantification.[][10]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound

This protocol serves as a starting point for method development. The specific column and mobile phase may require optimization.

  • Column: Chiral Stationary Phase (CSP) column, e.g., Daicel Chiralpak AD-H or similar.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA), often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A typical starting gradient is 90:10 Hexane:IPA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes. b. Inject a sample of a racemic standard (if available) to determine the retention times of both the (S) and (R) enantiomers. c. Inject the sample solution. d. Integrate the peak areas for both enantiomers. e. Calculate the enantiomeric excess (% e.e.) as: [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Protocol 2: Pilot-Scale Cyclization (Illustrative Example)

Safety Precaution: This reaction must be conducted by trained personnel in a designated reactor bay with appropriate safety measures for handling hot, concentrated acid.

  • Equipment: 100 L glass-lined reactor equipped with a temperature probe, overhead stirrer, nitrogen inlet, and a distillation condenser with a receiver (or Dean-Stark trap).

  • Reagents:

    • Toluene (50 L)

    • N-(2-hydroxy-2-methylpropyl)-(S)-serine methyl ester (5.0 kg, 1 eq)

    • Concentrated Sulfuric Acid (98%, ~1.2 eq)

  • Procedure: a. Charge the reactor with 40 L of toluene and the sulfuric acid. Begin agitation. b. Heat the reactor contents to 110-115 °C. c. Dissolve the N-(2-hydroxy-2-methylpropyl)-(S)-serine methyl ester in 10 L of toluene. d. Slowly add the solution of the intermediate to the hot acid/toluene mixture over 2-3 hours, maintaining the internal temperature. Water will begin to co-distill with the toluene. e. Continue to heat and collect the water azeotrope for 8-12 hours, or until IPC (HPLC) shows <1% of the starting material remaining. f. Cool the reaction mixture to room temperature (<25 °C). g. Slowly and carefully quench the reaction by transferring the mixture to a separate vessel containing a stirred, cooled solution of sodium carbonate or another suitable base. Caution: Highly exothermic neutralization. h. Separate the organic layer. Extract the aqueous layer with toluene (2 x 10 L). i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. j. Proceed with purification by crystallization or distillation.

References

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis.
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
  • National Center for Biotechnology Information. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC - NIH.
  • Tong, F. et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.
  • Guidechem. (n.d.). 2,2-dimethylaziridine 2658-24-4 wiki.
  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research.
  • National Center for Biotechnology Information. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC - NIH.
  • ACS Publications. (n.d.). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry.
  • ResearchGate. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • National Center for Biotechnology Information. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI.
  • Benchchem. (n.d.). side reactions and byproduct formation in morpholine synthesis.
  • (n.d.). Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity.
  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production.
  • (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives.
  • Lupin. (2025). Solving Scale-Up Challenges in Drug Substance Manufacturing.
  • Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification.
  • ResearchGate. (n.d.). Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices.
  • PubChemLite. (n.d.). Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride (C8H15NO3).
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • ChemSynthesis. (2025). 2,2-dimethylaziridine.
  • Wikipedia. (n.d.). Morpholine.
  • ChemCeed. (2022). Everything You Need to Know About Morpholine.
  • Google Patents. (n.d.). CN110003072A - A kind of preparation method of 2- methylaziridine.
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • Sigma-Aldrich. (n.d.). 2,2-DIMETHYLAZIRIDINE | 2658-24-4.
  • ChemicalRegister.com. (n.d.). METHYL (3R,6S)-6-METHYLMORPHOLINE-3-CARBOXYLATE;HYDROCHLORIDE (CAS No. 2925069-12-9) Suppliers.
  • National Center for Biotechnology Information. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. NIH.
  • Zhu, M. et al. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
  • (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS.
  • Google Patents. (n.d.). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • (n.d.). Chiral Drug Separation.
  • (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • PubChem. (n.d.). Process for the preparation of cis-2,6-dimethyl morpholine - Patent EP-0026367-A1.
  • International Journal on Science and Technology. (n.d.). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations: Current Trends and Future Perspectives.
  • ResearchGate. (2025). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461.
  • Asian Journal of Chemistry. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
  • Google Patents. (n.d.). CN111675677A - Synthesis process of N-methylmorpholine.

Sources

Technical Support Center: Synthesis of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common challenges in this synthetic process.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is analyzed from a mechanistic perspective to provide robust and scientifically grounded solutions.

Issue 1: Low Overall Yield

Question: My multi-step synthesis of this compound is resulting in a low overall yield. What are the most likely causes and how can I improve it?

Answer: A low overall yield in a multi-step synthesis is a common challenge that can often be traced back to one or two critical steps. The synthesis of this chiral morpholine derivative typically involves the formation of an amino alcohol intermediate, followed by a cyclization reaction. Let's break down the potential pitfalls in this process.

A crucial step is often the initial formation of the chiral amino diol precursor. Incomplete reactions or the formation of side products at this stage will invariably lead to a lower overall yield. It is essential to ensure the complete consumption of starting materials, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

The subsequent cyclization to form the morpholine ring is another critical step. The efficiency of this intramolecular reaction can be highly dependent on the reaction conditions. For instance, the choice of base and solvent can significantly impact the rate of cyclization versus competing intermolecular side reactions. Some synthetic routes utilize a deprotection step followed by in-situ cyclization. Incomplete deprotection can halt the cyclization, thus reducing the yield.

Recommended Actions:

  • Optimize the Amino Diol Formation:

    • Ensure precise stoichiometry of your reagents.

    • Monitor the reaction to completion using appropriate analytical techniques (TLC, LC-MS).

    • Purify the intermediate amino diol thoroughly before proceeding to the next step. Impurities can interfere with the cyclization reaction.

  • Enhance the Cyclization Step:

    • Solvent Choice: A polar aprotic solvent like THF or DMF is often suitable for this type of cyclization.

    • Base Selection: A non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide, is typically used to deprotonate the alcohol and amine, facilitating the intramolecular ring closure.

    • Reaction Concentration: Running the cyclization at high dilution can favor the intramolecular reaction over intermolecular polymerization, which can be a significant side reaction.

  • Consider a One-Pot Procedure: Some methodologies allow for a "one-pot" synthesis from oxiranes and aziridines, which can minimize handling losses between steps and potentially improve overall yield.[1][2]

Issue 2: Presence of Diastereomeric Impurities

Question: My final product shows the presence of a diastereomer. What is the likely source of this impurity and how can I minimize it?

Answer: The presence of diastereomeric impurities suggests a loss of stereochemical control at some point during the synthesis. Given the desired (S)-configuration at the 3-position, any step that could lead to epimerization at this stereocenter is a potential culprit.

One common route to chiral morpholines involves the use of chiral amino alcohols as starting materials.[3] If the initial chiral integrity of the starting material is compromised, or if the reaction conditions induce epimerization, diastereomers can form. For instance, harsh basic or acidic conditions, particularly at elevated temperatures, can lead to the deprotonation and reprotonation of the alpha-carbon to the carboxylate group, resulting in racemization.

Another possibility is that the cyclization reaction itself is not perfectly stereospecific. The transition state of the ring-closing reaction determines the stereochemical outcome. If the energy difference between the transition states leading to the desired diastereomer and the undesired one is small, a mixture of products can be obtained.

Recommended Actions:

  • Verify Starting Material Purity: Ensure the enantiomeric purity of your starting chiral amino alcohol using chiral HPLC or other suitable analytical methods.

  • Milder Reaction Conditions:

    • Employ milder bases and lower reaction temperatures during the cyclization step to minimize the risk of epimerization.

    • If a deprotection step is required, choose conditions known to preserve stereochemical integrity. For example, for a Boc-protected amine, using trifluoroacetic acid (TFA) in dichloromethane (DCM) at low temperatures is a standard procedure.

  • Purification Strategy: If the formation of a small amount of the diastereomer is unavoidable, a final purification step is necessary.

    • Flash Chromatography: Careful column chromatography on silica gel can often separate diastereomers.

    • Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for isolating the desired diastereomer. A patent for purifying cis-2,6-dimethylmorpholine describes using an ester solvent like ethyl acetate for recrystallization.[4]

Issue 3: Formation of N-Oxide Impurities

Question: I have identified an impurity with a mass of +16 compared to my expected product. I suspect it's an N-oxide. How is this formed and how can I prevent it?

Answer: The formation of an N-oxide impurity is a common issue when working with tertiary amines like the morpholine nitrogen in your target molecule.[5] This oxidation is typically caused by the presence of oxidizing agents or exposure to air (oxygen) over prolonged periods, especially in the presence of light or metal catalysts.

The lone pair of electrons on the morpholine nitrogen is susceptible to oxidation. Common laboratory reagents, such as hydrogen peroxide or even atmospheric oxygen, can act as oxidants.[6] Certain reaction conditions, particularly those involving transition metal catalysts, can also promote N-oxidation. For instance, if palladium on carbon (Pd/C) is used for a debenzylation step, residual catalyst in the presence of air can facilitate this side reaction.

Recommended Actions:

  • Inert Atmosphere: Conduct reactions, particularly the final steps and purification, under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Avoid Oxidizing Agents: Scrutinize your reaction scheme to ensure that no unnecessary oxidizing agents are present. If an oxidation step is part of the synthesis, ensure it is highly selective and that the oxidant is completely quenched and removed before proceeding.

  • Careful Work-up: During the work-up, minimize the exposure of the product to air, especially if it is in a solution containing residual metal catalysts. Prompt filtration of catalysts and removal of solvent are recommended.

  • Storage: Store the final product under an inert atmosphere and protected from light to prevent slow oxidation over time.

Issue 4: Racemization of the Chiral Center

Question: My product is showing a significant loss of enantiomeric excess (ee). What are the potential causes of racemization?

Answer: Racemization, or the loss of enantiomeric excess, is a critical issue in chiral synthesis. For this compound, the stereocenter at the 3-position is adjacent to a carbonyl group, making the alpha-proton susceptible to abstraction under certain conditions, which can lead to racemization.

Primary Causes of Racemization:

  • Harsh Basic Conditions: Strong bases can deprotonate the alpha-carbon, forming a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of enantiomers.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for enolization and subsequent racemization, even with weaker bases.

  • Prolonged Reaction Times: Extended exposure to conditions that can cause racemization will lead to a greater loss of enantiomeric excess.

Recommended Preventative Measures:

  • Base Selection: Use non-nucleophilic, sterically hindered bases where possible. If a strong base is required, use it at the lowest possible temperature and for the shortest duration necessary.

  • Temperature Control: Maintain strict temperature control throughout the reaction, especially during steps involving bases. Perform reactions at or below room temperature whenever feasible.

  • Reaction Monitoring: Closely monitor the reaction's progress to avoid unnecessarily long reaction times. Quench the reaction as soon as the starting material is consumed.

  • Protecting Group Strategy: The choice of protecting groups can influence the stability of the chiral center. Ensure that the deprotection conditions are mild and do not promote racemization.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Q1: What are the common starting materials for the synthesis of chiral morpholines?

A1: The synthesis of chiral morpholines often starts from readily available chiral precursors.[7] Common starting materials include:

  • Chiral Amino Alcohols: These are perhaps the most common starting materials, as they already contain one of the required stereocenters.[3]

  • Chiral Epoxides or Aziridines: These can be opened with appropriate nucleophiles to generate key intermediates for morpholine synthesis.[1][2]

  • Amino Acids: Chiral amino acids can be converted into the necessary amino diol precursors through reduction of the carboxylic acid and subsequent modifications.

Q2: What analytical techniques are essential for monitoring the reaction and characterizing the final product?

A2: A combination of analytical techniques is crucial for ensuring the success of the synthesis:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To track the formation of the product and identify any byproducts or impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of intermediates and the final product.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric excess (ee) of the final product and chiral intermediates.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups and confirm transformations (e.g., the disappearance of a protecting group).

Q3: Can N-alkylation of the morpholine nitrogen be a problematic side reaction?

A3: Yes, N-alkylation can be a significant side reaction if alkylating agents are present.[8] The morpholine nitrogen is a secondary amine and is nucleophilic. If the reaction mixture contains electrophiles such as alkyl halides, unintended N-alkylation can occur. This is particularly relevant if, for example, a protecting group strategy involves the use of benzyl bromide, and deprotection is not complete. To avoid this, ensure that all alkylating agents are removed or quenched before any deprotection step that reveals the morpholine nitrogen. The N-methylation of morpholine using reagents like methanol or dimethyl carbonate has been studied and can occur under specific catalytic conditions.[9][10]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices are essential. Additionally, pay close attention to the following:

  • Pyrophoric Reagents: If using reagents like sodium hydride (NaH) or tert-butyllithium, handle them under an inert atmosphere and with appropriate quenching procedures.

  • Flammable Solvents: Use solvents like THF, diethyl ether, and hexanes in a well-ventilated fume hood, away from ignition sources.

  • Corrosive Reagents: Acids (e.g., TFA) and bases (e.g., NaOH) should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogenation: If performing a catalytic hydrogenation for debenzylation, ensure the use of a properly functioning hydrogenation apparatus and follow all safety protocols for handling hydrogen gas and pyrophoric catalysts like Pd/C.

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Cyclization to Form the Morpholine Ring

This protocol outlines a general method for the intramolecular cyclization of an N-protected amino diol intermediate.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino diol intermediate in anhydrous THF to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagram 1: Synthetic Workflow

Synthetic Workflow Start Chiral Starting Material (e.g., Amino Acid) Intermediate1 Formation of N-Protected Amino Diol Start->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Deprotection Deprotection (if necessary) Cyclization->Deprotection FinalProduct (S)-Methyl 6,6-dimethyl- morpholine-3-carboxylate Deprotection->FinalProduct

Caption: A generalized workflow for the synthesis.

Diagram 2: Troubleshooting Decision Tree for Impurities

Impurity Troubleshooting Impurity Unexpected Peak in Analysis MassCheck Check Mass (LC-MS) Impurity->MassCheck Diastereomer Mass = Product (Diastereomer) MassCheck->Diastereomer Same Mass N_Oxide Mass = Product + 16 (N-Oxide) MassCheck->N_Oxide +16 amu Other Other Mass (Side Product) MassCheck->Other Other Racemization Source: Racemization Solution: Milder Conditions Diastereomer->Racemization Oxidation Source: Oxidation Solution: Inert Atmosphere N_Oxide->Oxidation Review Source: Side Reaction Solution: Review Mechanism Other->Review

Sources

Technical Support Center: Diastereoselective Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diastereoselective synthesis of morpholine rings. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrolled morpholine ring formation. Here, you will find curated FAQs and in-depth troubleshooting guides to address common challenges, optimize reaction conditions, and ultimately improve the diastereoselectivity of your synthetic routes. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure you are equipped with reliable and actionable insights.

Frequently Asked Questions (FAQs)

Q1: My morpholine synthesis is yielding a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?

A1: Achieving high diastereoselectivity is a function of controlling the transition state geometry during the key ring-forming step. A poor d.r. suggests that the energy difference between the transition states leading to the respective diastereomers is minimal. The first points of investigation should be:

  • Reaction Temperature: Lowering the reaction temperature often enhances selectivity. The relationship between the diastereomeric ratio and temperature is described by the Eyring equation; a larger difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states at lower temperatures leads to a higher d.r.

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence transition state stability through differential solvation. For instance, in some Pd(0)-catalyzed cyclizations, dichloromethane (CH2Cl2) has been shown to be superior to other solvents.[1] Experiment with a range of solvents (e.g., from non-polar like toluene to polar aprotic like acetonitrile or THF) to find the optimal medium.

  • Nature of the Catalyst/Reagent: If the reaction is catalyzed, the catalyst itself is a primary driver of stereocontrol. For metal-catalyzed reactions, the ligand sphere around the metal is critical. For acid- or base-catalyzed cyclizations, the steric bulk and pKa of the acid/base can influence the approach of the reacting moieties. In some iron(III)-catalyzed heterocyclizations, the catalyst helps equilibrate the products to favor the more thermodynamically stable cis-diastereoisomer.[1]

Q2: How does the inherent chirality of my starting materials (e.g., amino alcohols) influence the diastereoselectivity of the final morpholine product?

A2: This is a classic case of substrate-controlled diastereoselection . The existing stereocenter(s) in your starting material can direct the formation of a new stereocenter. The degree of this control depends on the proximity of the existing chiral center to the reaction site and the specific reaction mechanism.

  • 1,2-Induction (Cram's Rule and variants): In reactions involving nucleophilic addition to a carbonyl or iminium ion adjacent to a stereocenter, the incoming nucleophile will preferentially attack from the less hindered face. The Felkin-Anh model is often used to predict the outcome.

  • Intramolecular Reactions: In ring-closure reactions, the substituents on the existing stereocenter will prefer to occupy pseudo-equatorial positions in the chair-like transition state to minimize steric strain (A-strain), thereby directing the stereochemistry of the newly formed center.[2][3]

If substrate control is insufficient, you may need to move to a reagent-controlled strategy, where a chiral reagent, catalyst, or auxiliary overrides the influence of the substrate's chirality.[4]

Q3: I am considering using a chiral auxiliary. How do I choose an appropriate one for my synthesis?

A3: Chiral auxiliaries are powerful tools for inducing stereoselectivity.[4] They are temporarily attached to the substrate to direct a stereoselective transformation and are subsequently removed. The choice of auxiliary depends on the specific reaction:

  • For Alkylation Reactions: Evans' oxazolidinone auxiliaries are highly effective for directing the diastereoselective alkylation of enolates.[4]

  • For Aldol Reactions: Oppolzer's camphorsultam and pseudoephedrine-based auxiliaries provide excellent stereocontrol in aldol additions.[4][5][6]

  • Selection Criteria: An ideal auxiliary should be:

    • Readily available in both enantiomeric forms.

    • Easy to install and remove under mild conditions without racemization.

    • Highly effective at directing the stereochemical outcome (high d.r.).

    • Crystalline, to facilitate purification of the diastereomeric product.

Troubleshooting Guides

Guide 1: Low Diastereoselectivity in Metal-Catalyzed Cyclizations

This guide addresses low diastereoselectivity in common metal-catalyzed reactions used for morpholine synthesis, such as Pd-catalyzed Tsuji-Trost allylation/heterocyclization sequences.[1]

Problem: The reaction produces a mixture of diastereomers with a d.r. of less than 3:1.

G start Low d.r. (<3:1) Observed temp Step 1: Lower Reaction Temperature Run at 0°C, -20°C, or -78°C start->temp solvent Step 2: Screen Solvents Test Toluene, THF, CH2Cl2, MeCN temp->solvent If no improvement outcome Improved d.r. temp->outcome ligand Step 3: Modify Catalyst Ligand Increase steric bulk (e.g., PPh3 to P(o-tol)3) or use bidentate ligands (e.g., BINAP) solvent->ligand If marginal improvement solvent->outcome reagent Step 4: Change Metal Catalyst/Lewis Acid Evaluate different Lewis acids (e.g., FeCl3, Sc(OTf)3) or metals (e.g., Rh, Ru) ligand->reagent If still low ligand->outcome substrate Step 5: Modify Substrate Increase steric bulk of protecting groups (e.g., N-Boc vs. N-Cbz) reagent->substrate If mechanism allows substrate->outcome

Caption: Troubleshooting workflow for low diastereoselectivity.

StepActionRationale
1. Temperature Optimization Decrease the reaction temperature incrementally (e.g., from room temp to 0°C, then -20°C).As temperature decreases, the reaction's outcome is increasingly governed by the lowest energy transition state, enhancing selectivity. A difference of just 1.4 kcal/mol in activation energy can change a 90:10 ratio at 25°C to >99:1 at -78°C.
2. Solvent Screening Perform parallel reactions in a set of solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, MeCN).The solvent can stabilize or destabilize transition states. In a Pd(0)/Fe(III) one-pot system, CH₂Cl₂ was found to be optimal for achieving high diastereoselectivity, potentially due to its ability to support the necessary catalytic intermediates.[1]
3. Ligand Modification If using a phosphine-ligated metal catalyst, switch to a ligand with greater steric hindrance (e.g., from PPh₃ to P(o-tolyl)₃) or a chiral ligand (e.g., BINAP).The ligand architecture directly shapes the chiral pocket around the metal center, which dictates the facial selectivity of the reaction. Bulkier ligands can create a more ordered transition state, amplifying steric differentiation.
4. Catalyst Variation For reactions involving a Lewis acid co-catalyst (like FeCl₃), screen other Lewis acids (e.g., Sc(OTf)₃, Ti(OiPr)₄).The choice of Lewis acid can influence the equilibrium between diastereomers. FeCl₃, for example, can facilitate a ring-opening/ring-closure equilibrium that allows the product mixture to settle into the thermodynamically most stable cis-isomer.[1]
Guide 2: Poor Diastereoselectivity in Intramolecular Aza- or Oxa-Michael Additions

This guide focuses on improving selectivity in base- or acid-catalyzed intramolecular conjugate additions, a common strategy for forming substituted morpholine rings.[7]

Problem: The cyclization results in poor cis/trans selectivity at the newly formed stereocenters.

1. Choice of Base/Acid Catalyst: The nature of the catalyst is paramount. A bulky base may deprotonate a substrate with higher selectivity, while a specific Brønsted acid might organize the substrate through hydrogen bonding to favor one transition state.

  • Protocol: Catalyst Screening

    • Set up small-scale parallel reactions (e.g., 0.1 mmol).

    • Charge each vial with the starting Michael acceptor.

    • Add a selection of catalysts (10-20 mol%) to different vials.

      • Bases: DBU, K₂CO₃, Cs₂CO₃, Potassium tert-butoxide.

      • Acids: p-Toluenesulfonic acid (pTSA), Camphorsulfonic acid (CSA), Chiral Phosphoric Acids.

    • Add solvent, stir at a consistent temperature (start at room temp), and monitor by TLC or LC-MS.

    • Analyze the crude d.r. by ¹H NMR or chiral HPLC.

2. Substrate Modification: Steric hindrance from protecting groups can significantly influence the preferred cyclization pathway.

Protecting Group (on Nitrogen)Typical Influence on Selectivity
Boc (tert-Butoxycarbonyl)Bulky and conformationally demanding; can strongly bias the transition state.
Cbz (Carboxybenzyl)Aromatic ring can engage in π-stacking or other non-covalent interactions.
Ns (Nosyl)Electron-withdrawing; can alter the nucleophilicity of the nitrogen and reaction kinetics.[7]
Ts (Tosyl)Bulky and electron-withdrawing; often used to activate nitrogen for cyclization.[2]

3. Thermodynamic vs. Kinetic Control: Determine if your current conditions favor the kinetic or thermodynamic product.

  • To Favor the Thermodynamic Product: Use reversible conditions. This often means using a protic solvent, a weaker base, and allowing the reaction to run for a longer time or at a slightly elevated temperature to allow for equilibration to the more stable diastereomer.[1]

  • To Favor the Kinetic Product: Use irreversible conditions. This typically involves a strong, non-nucleophilic base (e.g., LDA) at very low temperatures (-78°C) in an aprotic solvent (e.g., THF) to "trap" the first-formed product.

G start Low d.r. in Michael Addition catalyst Screen Catalysts (Bases: DBU, t-BuOK; Acids: CSA, Chiral PA) start->catalyst control Investigate Thermodynamic vs. Kinetic Control catalyst->control If selectivity is still poor outcome Optimized Diastereoselectivity catalyst->outcome thermo Thermodynamic: Longer time, higher temp, weaker base control->thermo kinetic Kinetic: -78°C, strong base (LDA), short time control->kinetic substrate Modify Protecting Group (e.g., N-Boc vs. N-Ts) thermo->substrate kinetic->substrate substrate->outcome

Caption: Strategy for optimizing diastereoselective Michael additions.

References

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Dutta, U., et al. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. ACS Omega, 6(1), 1045-1052. [Link]

  • Liljefors, T., et al. (2000). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 43(11), 2134-2148. [Link]

  • Young, D. W., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters, 15(4), 514-521. [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2014). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 1555-1582. [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55, 324-332. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

  • Pál, M., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6537–6549. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856. [Link]

  • Pál, M., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Catalyst Selection for the Asymmetric Synthesis of Morpholine-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the asymmetric synthesis of morpholine-3-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization in this critical area of synthetic chemistry. Chiral morpholine-3-carboxylates are valuable building blocks in medicinal chemistry, and their stereocontrolled synthesis is of paramount importance. This resource synthesizes field-proven insights and technical data to assist you in achieving high yields and stereoselectivities in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for the asymmetric synthesis of morpholine-3-carboxylates?

A1: The most successful catalytic strategies for accessing chiral morpholine-3-carboxylates and related 3-substituted morpholines can be broadly categorized into three main approaches:

  • Tandem Intramolecular Hydroamination and Asymmetric Transfer Hydrogenation: This is a powerful one-pot method that starts from readily available aminoalkyne substrates. The first step involves a titanium-catalyzed intramolecular hydroamination to form a cyclic imine, which is then reduced in situ with high enantioselectivity by a ruthenium catalyst, typically a Noyori-type catalyst like RuCl.[1][2][3][4] This method consistently delivers high enantiomeric excesses (>95% ee).[2]

  • Organocatalysis: Chiral organocatalysts, particularly those based on proline and its derivatives, can be employed for the asymmetric synthesis of morpholine scaffolds.[5][6] A common strategy is the intramolecular aza-Michael addition of a carbamate to an α,β-unsaturated aldehyde, which proceeds via an iminium ion activation. While effective, it's important to note that morpholine-based enamines can exhibit lower reactivity compared to their pyrrolidine or piperidine counterparts.[6]

  • Diastereoselective Synthesis from Chiral Precursors: An alternative approach involves the use of base catalysis to construct the morpholine ring from chiral starting materials, such as α-formyl carboxylates.[7][8] In these cases, the stereochemical outcome is dictated by steric and stereoelectronic effects, often favoring the formation of a specific diastereomer.

Q2: My enantioselectivity is low when using a Ru-catalyzed asymmetric transfer hydrogenation. What are the likely causes?

A2: Low enantioselectivity in this reaction is a common issue and can often be traced back to the disruption of key non-covalent interactions between the catalyst and the substrate. Substrate scope investigations have highlighted that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the Ru catalyst (e.g., the tosyl group of the Ts-DPEN ligand) are crucial for achieving high enantiomeric excess.[1][2][3]

Consider the following troubleshooting steps:

  • Substrate Structure: Ensure your substrate has a hydrogen-bond acceptor appropriately positioned to interact with the catalyst's ligand.

  • Solvent Choice: The polarity of the solvent can influence the strength of hydrogen bonding. A solvent screen is recommended.

  • Catalyst Integrity: Verify the purity and integrity of your Ru-catalyst and chiral ligand. Degradation or impurities can significantly impact performance.

Q3: I am observing low yields in my organocatalyzed aza-Michael addition. How can I improve this?

A3: Low yields in organocatalyzed reactions for morpholine synthesis can be attributed to the inherent reactivity of the morpholine enamine intermediate. The presence of the oxygen atom in the morpholine ring and the pyramidalization of the nitrogen atom can decrease the nucleophilicity of the corresponding enamine compared to pyrrolidine- or piperidine-derived enamines.[6]

To address this, you can:

  • Increase Catalyst Loading: A higher catalyst loading may be necessary to achieve a reasonable reaction rate.

  • Optimize Reaction Conditions: Temperature and concentration can have a significant impact. Carefully screen these parameters.

  • Consider a Different Organocatalyst: If the issue persists, exploring alternative organocatalysts with different steric and electronic properties may be beneficial. Bifunctional catalysts, such as those incorporating a thiourea moiety, can enhance reactivity and selectivity through dual activation.[9]

Q4: I am struggling with poor diastereoselectivity in my synthesis. What factors should I consider?

A4: Poor diastereoselectivity often arises from a lack of facial control during the formation of a new stereocenter. In the context of morpholine-3-carboxylate synthesis, particularly in base-catalyzed cyclizations, the diastereomeric ratio is influenced by:

  • Steric Hindrance: The substituents on the forming ring can sterically direct the approach of a reactant to one face of the molecule.

  • Stereoelectronic Effects: The orbital alignment during bond formation can favor a particular transition state, leading to a specific diastereomer. For instance, the anomeric effect can play a role in the conformational preferences of the transition state.

  • Thermodynamic vs. Kinetic Control: The reaction conditions (temperature, reaction time, choice of base) can determine whether the kinetic or thermodynamic product is favored. It may be possible to epimerize an undesired diastereomer to the more stable one under thermodynamic conditions.

Troubleshooting Guides

Guide 1: Low or Inconsistent Enantioselectivity in Ru-Catalyzed Asymmetric Transfer Hydrogenation

This guide provides a systematic approach to troubleshooting low enantiomeric excess (ee) in the synthesis of 3-substituted morpholines via tandem hydroamination/asymmetric transfer hydrogenation.

start Low or Inconsistent ee Observed step1 Verify Catalyst and Ligand Integrity - Check for decomposition by NMR. - Use freshly opened or purified catalyst/ligand. start->step1 step2 Evaluate Substrate Design - Is a hydrogen-bond acceptor present and correctly positioned? step1->step2 Catalyst OK step3 Optimize Reaction Conditions - Screen solvents of varying polarity. - Titrate temperature to enhance selectivity. step2->step3 Substrate Suitable step4 Check for Competing Racemization Pathways - Analyze aliquots over time to see if ee degrades. step3->step4 Conditions Optimized resolution High and Reproducible ee Achieved step4->resolution No Racemization

Troubleshooting Workflow for Low Enantioselectivity

Guide 2: Poor Yield or Stalled Organocatalyzed Aza-Michael Addition

This guide addresses common issues encountered during the organocatalytic synthesis of morpholine-3-carboxylates.

start Low Yield or Stalled Reaction step1 Assess Catalyst Activity - Increase catalyst loading (e.g., from 10 mol% to 20 mol%). - Consider a more active catalyst (e.g., bifunctional thiourea). start->step1 step2 Optimize Reaction Parameters - Screen different aprotic solvents. - Adjust temperature and concentration. step1->step2 Catalyst Activity Addressed step3 Verify Reagent Purity - Purify starting materials (substrate and Michael acceptor). - Ensure anhydrous conditions. step2->step3 Parameters Optimized resolution Improved Yield and Conversion step3->resolution Reagents Pure

Troubleshooting Workflow for Low Yield in Organocatalysis

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of different catalytic systems for the synthesis of substituted morpholines, providing a comparative overview of their efficacy.

Catalyst SystemSubstrate TypeProductYield (%)ee (%) / drReference
Ti-catalyst / RuClAminoalkyne3-Phenylmorpholine85>95[2]
Ti-catalyst / RuClAminoalkyne3-(4-Methoxyphenyl)morpholine82>95[2]
Ti-catalyst / RuClAminoalkyne3-(4-Chlorophenyl)morpholine88>95[2]
[Rh(COD)₂]BF₄ / (R)-SKP2-Phenyl-3,4-dihydro-2H-1,4-oxazine(R)-2-Phenylmorpholine>9992[10]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether(E)-N-Boc-N-(2-hydroxyethyl)-3-phenylprop-2-en-1-amineChiral morpholine derivativeN/AHigh[10]
K₂CO₃2-Tosyl-1,2-oxazetidine and methyl 2-methyl-3-oxopropanoateMethyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate792:1 dr[7][8]
Cu(I) catalystAmino alcohol, aldehyde, diazomalonateHighly substituted morpholine41-70Low dr[11]

Experimental Protocols

Protocol 1: Tandem Hydroamination/Asymmetric Transfer Hydrogenation for (S)-3-Phenylmorpholine[10]

This protocol describes a one-pot, two-step synthesis of (S)-3-phenylmorpholine from an aminoalkyne precursor.

Step 1: Hydroamination

  • To a solution of the aminoalkyne substrate (1.0 equiv) in an appropriate anhydrous solvent (e.g., toluene), add the titanium hydroamination catalyst (e.g., Ti(NMe₂)₄, 5 mol%).

  • Stir the reaction mixture at 110 °C for 24 hours under an inert atmosphere.

  • Cool the reaction to room temperature. The resulting solution containing the cyclic imine intermediate is used directly in the next step.

Step 2: Asymmetric Transfer Hydrogenation

  • To the cooled reaction mixture from the hydroamination step, add a solution of RuCl (1 mol %) in a formic acid/triethylamine azeotrope (5:2 mixture).

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-3-phenylmorpholine.

Protocol 2: Organocatalytic Intramolecular Aza-Michael Addition[10]

This protocol outlines the synthesis of a chiral morpholine derivative using an organocatalyst.

  • To a solution of (E)-N-Boc-N-(2-hydroxyethyl)-3-phenylprop-2-en-1-amine (0.1 mmol, 1.0 equiv) in anhydrous chloroform (1.0 mL), add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol %) and benzoic acid (20 mol %).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

Mechanistic Insights

Mechanism of Ru-Catalyzed Asymmetric Transfer Hydrogenation

The high enantioselectivity of the Noyori-type Ru-catalyzed transfer hydrogenation is attributed to a well-organized, six-membered ring transition state. The hydrogen-bonding interaction between the substrate and the catalyst's ligand plays a pivotal role in locking the conformation of the substrate, leading to a highly stereoselective hydride transfer from the ruthenium center to one face of the imine.

cluster_0 Catalytic Cycle cluster_1 Key Interaction A [Ru]-H (Active Catalyst) B Substrate Coordination (Imine) A->B C Transition State (Hydride Transfer) B->C D Product Release (Chiral Amine) C->D TS Transition State Detail: Hydrogen bonding between substrate's O and ligand's SO₂ C->TS E Catalyst Regeneration (with H source) D->E E->A

Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation

References

  • He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]

  • Maji, R., & Kumar, S. (2024). Organocatalytic Desymmetric Double Aza-Michael Addition Cascade: Enantioselective Synthesis of Fused Morpholines. Organic Letters. [Link]

  • Oliva, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. [Link]

  • St. Denis, J. D., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

  • Li, M., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. ResearchGate. [Link]

  • Zhai, H., et al. (2012). Catalytic asymmetric synthesis of substituted morpholines and piperazines. UBC Chemistry. [Link]

  • Pellegrino, S., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]

  • Hughes, D. L., & Wiest, O. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. [Link]

  • Li, X.-Z., et al. (2023). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones A In(III). ResearchGate. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • Maruoka, K. (Ed.). (2008). Asymmetric Phase Transfer Catalysis. Wiley-VCH. [Link]

  • Mizar, P. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. PMC. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Palchaudhuri, R. (2007). CHIRAL PHASE-TRANSFER CATALYSIS (CPTC) BY MODIFIED CINCHONA ALKALOIDS. University of Illinois Urbana-Champaign. [Link]

  • Reddy, B. V. S., et al. (2011). Enantioselective synthesis of morpholine... ResearchGate. [Link]

  • Siau, W., & Wang, J. (2011). Asymmetric organocatalytic reactions by bifunctional amine-thioureas. Catalysis Science & Technology. [Link]

  • Szűcs, D., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]

  • Kumar, S., et al. (2016). Organocatalytic cascade nucleophilic/aza-Michael addition reactions: metal-free catalytic strategy for the synthesis of hydantoins. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • Sharma, P., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. [Link]

  • Judd, T., et al. (2023). Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. American Chemical Society. [Link]

  • Kumar, S., & Singh, V. K. (2016). Organocatalytic asymmetric decarboxylative cyanomethylation of isatins using l-proline derived bifunctional thiourea. Organic & Biomolecular Chemistry. [Link]

  • Sharma, P., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Fingerprint - Mount Sinai Scholars Portal. [Link]

  • Kumar, S., & Singh, V. K. (2022). Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. PMC. [Link]

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • Szűcs, D., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

  • Kaźmierczak, M., et al. (2022). Organocatalytic Asymmetric Approach to γ,δ-Functionalization of 3-Cyano-4-styrylcoumarins via Bifunctional Catalysis. ResearchGate. [Link]

  • Córdova, A., et al. (2002). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 2. OUCI. [http://www.ouci.ac.jp/ angesehen/kiyo/v37/pdf/37-04.pdf]([Link] angesehen/kiyo/v37/pdf/37-04.pdf)

Sources

Navigating the Stability of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate. As a key intermediate in numerous synthetic pathways, understanding its stability profile is critical for reproducible and successful experimental outcomes. This guide, structured in a practical question-and-answer format, provides in-depth technical insights and troubleshooting protocols to address common stability challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The principal vulnerability of this compound lies in its methyl ester functional group. Esters are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol. This process can be catalyzed by both acids and bases, making the pH of your experimental medium a critical factor in maintaining the integrity of the compound.

The secondary amine within the morpholine ring is generally stable but can be susceptible to oxidation under harsh conditions. However, for most applications, ester hydrolysis will be the predominant degradation pathway.

Q2: My reaction yield is consistently low when using this compound in an aqueous buffer. What could be the cause?

Low yields in aqueous media are often attributable to the hydrolysis of the methyl ester. The rate of hydrolysis is significantly influenced by the pH of the buffer. Both acidic and basic conditions can accelerate this degradation.

Troubleshooting Steps:

  • pH Monitoring: Carefully measure the pH of your reaction mixture before and after the addition of this compound.

  • Buffer Selection: If possible, select a buffer system that maintains a pH close to neutral (pH 6-8), where the rate of uncatalyzed hydrolysis is typically at its minimum.

  • Temperature Control: Elevated temperatures will accelerate the rate of hydrolysis. If your protocol allows, consider running the reaction at a lower temperature.

  • Reaction Time: Minimize the time the compound is in the aqueous buffer to reduce the extent of degradation.

Q3: I suspect my stock solution of this compound has degraded. How can I confirm this?

Visual inspection of the stock solution is often the first step. The appearance of precipitates could indicate the formation of the less soluble carboxylic acid degradation product. However, analytical confirmation is essential.

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the purity of your stock solution. A suitable method should be able to separate the parent compound from its primary degradant, (S)-6,6-dimethyl-morpholine-3-carboxylic acid.

Troubleshooting Guide: Investigating and Mitigating Stability Issues

This section provides a more detailed, protocol-driven approach to understanding and controlling the stability of this compound in your specific experimental context.

Issue 1: Unexplained Variability in Experimental Results

Inconsistent outcomes when using the same batch of this compound can be a strong indicator of on-bench degradation.

Causality: The compound may be degrading at different rates due to minor, un-controlled variations in experimental conditions such as ambient temperature, pH of different reagent lots, or exposure to atmospheric moisture.

Workflow for Investigating In-use Stability:

Caption: Workflow for assessing on-bench stability.

Protocol: Preliminary HPLC Analysis for Degradation

This is a starting point for developing a stability-indicating method. Optimization will likely be required for your specific instrumentation and sample matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Expected Outcome: The parent ester should be more hydrophobic and thus have a longer retention time than the more polar carboxylic acid degradant. A decrease in the peak area of the parent compound and a corresponding increase in the peak area of the degradant over time confirms degradation.

Issue 2: Need to Perform Reactions under Non-Neutral pH Conditions

Some synthetic routes may require acidic or basic conditions. In these scenarios, understanding the rate of degradation is crucial for optimizing your reaction.

Causality: The rate of ester hydrolysis is pH-dependent. A pH-rate profile can help identify the pH at which the compound is most stable and predict its half-life under different conditions.

Workflow for Generating a pH-Rate Profile:

Caption: Workflow for determining the pH-rate profile.

Data Interpretation:

pHObserved Rate Constant (k_obs)Predicted Half-life (t_1/2 = 0.693/k_obs)
2.0HighShort
4.0ModerateModerate
7.0LowLong
9.0ModerateModerate
12.0Very HighVery Short
Note: This table presents a typical trend for ester hydrolysis. Actual values must be determined experimentally.

Forced Degradation Studies: A Proactive Approach

For professionals in drug development, proactively understanding the degradation pathways is a regulatory expectation and a cornerstone of robust formulation development. Forced degradation studies, or stress testing, intentionally expose the compound to harsh conditions to accelerate degradation.

Core Principles of Forced Degradation Studies:

  • Acid and Base Hydrolysis: Typically performed using 0.1 M HCl and 0.1 M NaOH at elevated temperatures. This helps to identify the primary hydrolytic degradation products.

  • Oxidative Degradation: Commonly carried out with 3% hydrogen peroxide. This will reveal susceptibility to oxidation.

  • Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 70-80°C) to assess its thermal stability.

  • Photostability: The compound is exposed to UV and visible light to determine its sensitivity to light-induced degradation.

Experimental Protocol: General Forced Degradation

  • Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, use the solid compound.

  • Stress Conditions: Incubate the samples under the defined stress conditions. Monitor the extent of degradation over time. The goal is to achieve 5-20% degradation to ensure the formation of primary degradants without excessive secondary degradation.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) to identify the mass of the degradation products.

  • Mass Balance: The sum of the amount of the parent compound and all degradation products should be close to the initial amount of the parent compound to ensure that all significant degradants are being detected.

By systematically evaluating the stability of this compound under these various conditions, researchers can anticipate and mitigate potential issues, leading to more robust and reliable scientific outcomes.

References

  • Wellington, S. L., & Schroeder, P. R. (1994). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. United States Environmental Protection Agency. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittenbach, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64.
  • Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug Delivery Technology, 10(5), 56-59.

Validation & Comparative

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Bioactivity Screening and Comparative Analysis of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate Derivatives

The morpholine ring system is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds. Its unique physicochemical properties—a saturated heterocycle containing both an ether and a secondary amine function—confer favorable attributes such as metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds with biological targets. These characteristics have led to its incorporation into numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.

The specific derivative, this compound, serves as a versatile chiral building block. The gem-dimethyl substitution at the C6 position can induce a specific ring conformation and enhance metabolic stability by preventing oxidation at the adjacent carbon atom. The carboxylate group at C3 provides a convenient handle for synthetic elaboration, allowing for the creation of diverse libraries of amides, esters, and other functional groups. This guide provides a comprehensive framework for the bioactivity screening of novel derivatives synthesized from this core, outlines a comparative analysis against alternative scaffolds, and presents detailed experimental protocols to ensure data integrity and reproducibility.

Section 1: A Strategic Workflow for Bioactivity Screening

A successful screening campaign does not occur in a vacuum; it is a structured, multi-step process designed to efficiently identify promising lead compounds from a larger pool of candidates. The causality behind this workflow is rooted in a resource-management principle: employing broad, high-throughput methods initially to cast a wide net, followed by more complex, resource-intensive assays to deeply characterize the most promising hits. This tiered approach minimizes effort spent on inactive compounds and maximizes the focus on those with genuine therapeutic potential.

Experimental Workflow Diagram

The following diagram illustrates a typical tiered screening cascade, moving from primary, broad-spectrum assays to more specific, mechanism-of-action studies.

G cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary & Mechanistic Assays cluster_3 Phase 4: Lead Optimization A Library of this compound Derivatives B Cytotoxicity Screening (e.g., MTT Assay across NCI-60 Panel) A->B Broad-Spectrum Activity C Antimicrobial Screening (e.g., Broth Microdilution against ESKAPE Pathogens) A->C Broad-Spectrum Activity D Confirmation of Primary Hits B->D Active Hits C->D Active Hits E IC50 / EC50 / MIC Determination D->E Quantitative Analysis F Target-Based Assays (e.g., Kinase Inhibition Assay) E->F Potent Compounds G Cell-Based Mechanistic Assays (e.g., Apoptosis, Cell Cycle Analysis) E->G H ADME-Tox Prediction (e.g., Caco-2 Permeability, hERG Liability) E->H I Structure-Activity Relationship (SAR) Studies F->I G->I H->I J Selection of Lead Candidate I->J

Caption: A tiered workflow for screening morpholine derivatives.

Section 2: In-Depth Protocol — Cytotoxicity Screening via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a gold standard for initial cytotoxicity screening due to its reliability, cost-effectiveness, and scalability. Its principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, specifically by mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells.

Trustworthiness: A Self-Validating Protocol

This protocol is designed to be self-validating by incorporating essential controls.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This control accounts for any potential toxicity of the solvent itself.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). This confirms that the assay system is responsive to cytotoxic effects.

  • Blank Control: Wells containing only media and MTT reagent. This provides the baseline absorbance to be subtracted from all other readings.

Step-by-Step Experimental Methodology
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) to ~80% confluency.

    • Trypsinize, count, and dilute the cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each morpholine derivative in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing for formazan crystal formation.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

The percentage of cell viability is calculated using the formula: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

The IC₅₀ (half-maximal inhibitory concentration) values are then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Morpholine Derivatives

Compound IDR-Group ModificationA549 (Lung Cancer)MCF-7 (Breast Cancer)Doxorubicin (Control)
MDM-001 -H (Amide)35.2 ± 2.148.9 ± 3.50.8 ± 0.1
MDM-002 -CH₂Ph (Benzylamide)12.5 ± 1.322.1 ± 1.90.8 ± 0.1
MDM-003 -Ph-4-Cl (Chloroanilide)4.8 ± 0.5 9.7 ± 0.8 0.8 ± 0.1
MDM-004 -Ph-4-OCH₃ (Methoxyanilide)28.1 ± 2.441.3 ± 3.00.8 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments (n=3). Data is hypothetical for illustrative purposes.

Expertise & Interpretation: The data in Table 1 suggests a preliminary structure-activity relationship (SAR). The unsubstituted amide (MDM-001) shows modest activity. Adding a lipophilic benzyl group (MDM-002) enhances potency. The most significant increase in activity is observed with the introduction of an electron-withdrawing chloro-substituent on the phenyl ring (MDM-003), suggesting that this modification may be crucial for target interaction. Conversely, an electron-donating methoxy group (MDM-004) diminishes the cytotoxic effect compared to the chloro-derivative.

Section 3: Comparative Analysis with an Alternative Scaffold: Tetrahydropyran

To contextualize the potential of the morpholine scaffold, it is valuable to compare it with another common six-membered, saturated heterocycle like tetrahydropyran (THP). The key difference is the replacement of the nitrogen atom in morpholine with a carbon atom in THP, which fundamentally alters its physicochemical properties.

Table 2: Physicochemical Property Comparison: Morpholine vs. Tetrahydropyran

PropertyMorpholine ScaffoldTetrahydropyran (THP) ScaffoldRationale for Difference
Hydrogen Bond Donors 1 (from N-H)0The nitrogen atom in morpholine can act as an H-bond donor, a critical interaction for target binding.
Hydrogen Bond Acceptors 2 (from N and O)1 (from O)The presence of both nitrogen and oxygen provides more H-bond accepting capability.
Basicity (pKa of conjugate acid) ~8.5N/AThe amine function imparts basicity, allowing for salt formation to improve solubility and formulation.
Polar Surface Area (PSA) HighModerateThe additional heteroatom in morpholine increases its polarity, which can enhance water solubility.

This comparison highlights a key advantage of the morpholine scaffold: its enhanced hydrogen bonding capacity and tunable basicity, which provide greater opportunities for specific, high-affinity interactions with biological targets compared to the less polar THP ring.

Section 4: Mechanistic Insights — Targeting the PI3K/Akt/mTOR Signaling Pathway

Given the observed anticancer activity, a logical next step is to investigate the underlying mechanism. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth, and it is frequently hyperactivated in many types of cancer. Therefore, it represents a high-priority target for mechanistic studies of novel anticancer compounds.

Hypothesized Signaling Pathway Diagram

The following diagram illustrates the core components of the PI3K/Akt/mTOR pathway and potential points of inhibition for a hypothetical active morpholine derivative.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates EIF4E 4E-BP1 mTORC1->EIF4E Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation Promotes EIF4E->Proliferation Represses (when active) MDM_Compound MDM-003 (Hypothesized Inhibitor) MDM_Compound->Akt Inhibits (Hypothesis)

Caption: The PI3K/Akt/mTOR pathway, a key regulator of cell survival.

Expert Rationale: To validate the hypothesis that a compound like MDM-003 targets this pathway, a Western blot analysis would be the next logical experiment. By treating A549 cells with MDM-003 and probing for the phosphorylated (active) forms of Akt (p-Akt) and its downstream targets like S6K, one could directly observe a dose-dependent decrease in their phosphorylation levels. This would provide strong evidence for on-target activity and guide further lead optimization efforts.

Conclusion and Future Directions

This guide has established a robust framework for evaluating the bioactivity of novel this compound derivatives. By employing a systematic screening cascade, from broad cytotoxicity assays to specific mechanistic studies, researchers can efficiently identify and characterize promising lead candidates. The comparative analysis underscores the inherent advantages of the morpholine scaffold, while the proposed mechanistic investigation into the PI3K/Akt/mTOR pathway provides a clear and actionable path for future research. The next phase of development for a promising hit like the hypothetical MDM-003 would involve further SAR studies to enhance potency and selectivity, followed by in-depth ADME-Tox profiling to assess its drug-like properties.

References

  • Title: The Morpholine Motif in Medicinal Chemistry: A Review Source: RSC Medicinal Chemistry URL: [Link]

  • Title: A review on the pharmacological and medicinal chemistry applications of morpholine derivatives Source: Journal of Molecular Structure URL: [Link]

  • Title: MTT Assay for Cell Viability and Proliferation Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: The PI3K/AKT/mTOR pathway in human cancer Source: Journal of Clinical Oncology URL: [Link]

  • Title: Privileged Structures: A Useful Concept for the Rational Design of New Lead-Like Molecules Source: Current Medicinal Chemistry URL: [Link]

A Comparative Analysis of the Biological Activity of (S)- vs. (R)-Enantiomers of Methyl 6,6-dimethyl-morpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a drug molecule can profoundly influence its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, often exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles.[1][2] This guide provides a comprehensive framework for comparing the biological activities of the (S)- and (R)-enantiomers of a representative chiral molecule, methyl 6,6-dimethyl-morpholine-3-carboxylate. While specific experimental data for this compound is not publicly available, this document serves as an expert-led, illustrative guide for researchers. It outlines the theoretical basis for differential activity and provides detailed, field-proven experimental protocols for a hypothetical comparative analysis, focusing on potential anticancer and anti-inflammatory activities, which are common for the morpholine class of compounds.[3][4][5]

The Principle of Chiral Recognition: Why Enantiomers Behave Differently

The biological environment is inherently chiral, composed of enantiomerically pure L-amino acids and D-sugars that form complex three-dimensional structures like enzymes and receptors.[2][6][7] A drug exerts its effect by binding to these biological targets, a process often likened to a key fitting into a lock.[7] For a chiral drug, the (S)- and (R)-enantiomers are analogous to a left-handed and a right-handed key, while the biological target is the chiral lock.

According to the Easson-Stedman hypothesis, for optimal interaction, a chiral molecule must engage with its receptor at a minimum of three distinct points.[8] Due to their different spatial arrangements, one enantiomer (the eutomer) may achieve this three-point binding with high affinity, leading to a potent biological response. In contrast, its mirror image (the distomer) may only be able to bind at two of these points, resulting in significantly lower affinity and reduced or no activity. In some cases, the distomer might even bind to a different receptor, causing off-target effects or toxicity.[1][9]

cluster_receptor Chiral Receptor Binding Site cluster_s_enantiomer (S)-Enantiomer (Eutomer) High Affinity Binding cluster_r_enantiomer (R)-Enantiomer (Distomer) Mismatched Binding receptor Binding Pocket A Binding Pocket B Binding Pocket C s_ligand Site A' Site B' Site C' s_ligand:f0->receptor:f0 Interaction 1 s_ligand:f1->receptor:f1 Interaction 2 s_ligand:f2->receptor:f2 Interaction 3 r_ligand Site A'' Site C'' Site B'' r_ligand:f0->receptor:f0 Interaction 1 r_ligand:f2->receptor:f1 Interaction 2 r_ligand:f1->receptor:f2 Steric Hindrance (No Interaction)

Figure 1: Easson-Stedman three-point attachment model for chiral recognition.

Hypothetical Biological Profile & Experimental Workflow

Morpholine is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][10] For the purpose of this guide, we will hypothesize that methyl 6,6-dimethyl-morpholine-3-carboxylate possesses potential anticancer and anti-inflammatory properties and outline a workflow to compare its enantiomers.

cluster_1 Decision Point: Advance Lead Enantiomer start Racemic Methyl 6,6-dimethyl- morpholine-3-carboxylate separation Chiral Separation (e.g., Preparative HPLC) start->separation s_enantiomer (S)-Enantiomer separation->s_enantiomer r_enantiomer (R)-Enantiomer separation->r_enantiomer invitro In Vitro Evaluation s_enantiomer->invitro r_enantiomer->invitro binding Receptor Binding Assay (Affinity - Ki) invitro->binding functional Functional Cell-Based Assays (Potency - IC50) invitro->functional invivo In Vivo Evaluation pk_pd Pharmacokinetic (ADME) & Pharmacodynamic Studies invivo->pk_pd binding->invivo functional->invivo data Comparative Data Analysis pk_pd->data conclusion Identify Eutomer & Determine Therapeutic Potential data->conclusion

Figure 2: Overall experimental workflow for comparing enantiomer activity.

In Vitro Evaluation: Quantifying Differential Activity

The initial phase of comparison involves in vitro assays to determine the affinity and functional potency of each enantiomer.

Receptor Binding Assays

These assays measure the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Kᵢ).[11] A competitive binding assay using a radiolabeled ligand is a standard method.[12][13]

Hypothetical Target: A kinase implicated in cancer cell proliferation (e.g., VEGFR-2), a known target for some morpholine derivatives.[14]

Experimental Protocol: Radioligand Competitive Binding Assay

  • Receptor Preparation: Prepare cell membrane fractions from a cell line overexpressing the target kinase (e.g., HT-29 cells).[14] Quantify total protein concentration using a Bradford assay.

  • Assay Setup: In a 96-well filter plate, combine the cell membrane preparation, a constant concentration of a known radiolabeled ligand (e.g., ³H-Vandetanib) at or below its Kₔ value, and serial dilutions of the unlabeled test compounds ((S)-enantiomer, (R)-enantiomer, and racemic mixture).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Separation: Separate bound from free radioligand by vacuum filtration. The filter plate retains the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Add scintillation cocktail to each well and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the radioligand). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radiolabeled ligand and Kₔ is its dissociation constant.[15]

Table 1: Hypothetical Receptor Binding Affinity Data

CompoundTarget ReceptorKᵢ (nM) ± SEM
(S)-enantiomerVEGFR-215.2 ± 1.8
(R)-enantiomerVEGFR-2875.4 ± 45.6
Racemic MixtureVEGFR-230.1 ± 3.5
Functional Cell-Based Assays

Functional assays measure the biological response elicited by the compound, providing a measure of its potency (e.g., IC₅₀ or EC₅₀).[16][17]

The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][18]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human colon cancer cells (e.g., HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the (S)-enantiomer, (R)-enantiomer, and racemic mixture for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[19][20][21]

Experimental Protocol: Griess Assay for NO Production

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the enantiomers and racemic mixture for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent system, which forms a colored azo dye.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value.

Table 2: Hypothetical Functional Potency Data

AssayCompoundIC₅₀ (µM) ± SEM
Anticancer (HT-29) (S)-enantiomer0.8 ± 0.1
(R)-enantiomer45.3 ± 5.2
Racemic Mixture1.5 ± 0.2
Anti-inflammatory (NO) (S)-enantiomer> 100
(R)-enantiomer5.6 ± 0.7
Racemic Mixture10.8 ± 1.1

In Vivo Evaluation: Efficacy and Pharmacokinetics

Following promising in vitro results, the lead enantiomer(s) should be evaluated in animal models to assess efficacy and pharmacokinetic properties.[22] Differences in absorption, distribution, metabolism, and excretion (ADME) between enantiomers are common and can significantly impact the overall therapeutic profile.[23][24][25][26]

Experimental Protocol: In Vivo Pharmacokinetic (PK) Study in Rats

  • Animal Dosing: Administer the (S)-enantiomer and (R)-enantiomer separately to two groups of rats (n=3-5 per group) via a single intravenous (IV) and oral (PO) dose.[27][28]

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Sample Processing: Process the blood to obtain plasma.

  • Chiral Bioanalysis: Develop and validate a stereoselective analytical method (e.g., LC-MS/MS with a chiral column) to quantify the concentration of each enantiomer in the plasma samples.[29][30] This is crucial to check for potential in vivo chiral inversion.[31]

  • PK Parameter Calculation: Use software like Phoenix WinNonlin to calculate key pharmacokinetic parameters for each enantiomer, including:

    • Clearance (CL): The rate at which the drug is removed from the body.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes.

    • Half-life (t½): The time required for the drug concentration to decrease by half.

    • Area Under the Curve (AUC): A measure of total drug exposure over time.

    • Oral Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.

Table 3: Hypothetical Pharmacokinetic Parameters in Rats

ParameterRoute(S)-Enantiomer(R)-Enantiomer
CL (mL/min/kg) IV1545
t½ (h) IV4.21.5
AUC (ng·h/mL) PO3500850
%F PO65%25%

Interpretation and Conclusion

Based on the hypothetical data presented:

  • Pharmacodynamics: The (S)-enantiomer is the eutomer for anticancer activity, demonstrating significantly higher binding affinity (lower Kᵢ) and greater cytotoxic potency (lower IC₅₀) than the (R)-enantiomer. Interestingly, the (R)-enantiomer appears to be the eutomer for the anti-inflammatory activity. This highlights that enantiomers can have entirely different pharmacological profiles.

  • Pharmacokinetics: The (S)-enantiomer exhibits a more favorable pharmacokinetic profile with lower clearance, a longer half-life, and substantially higher oral bioavailability. This means it stays in the body longer and more of it is available to act on its target when administered orally.

References

  • AccessPharmacy. Stereochemistry | The Organic Chemistry of Medicinal Agents. [Link]

  • Bishnoi, T., Kumar, A., Bawa, S., & Sharma, A. (2023). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Bioorganic & Medicinal Chemistry, 88, 117336.
  • Uslu, C., et al. (2024). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Pharmaceuticals, 17(2), 249. [Link]

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(8), 983-994. [Link]

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(8), 983-994. [Link]

  • Serrano, A., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 13(15), 2249-2268. [Link]

  • Benci, K., et al. (2019). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

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  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

  • de Cássia Garcia, S., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceutics, 13(11), 1779. [Link]

  • Patsnap Synapse. What is the application of stereochemistry in drug design?. [Link]

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  • Slideshare. .Case study and enantioselectivity in drug ADME.pptx. [Link]

  • Singh, S., et al. (2018). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 9(12), 1238-1242. [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70-73. [Link]

  • Limbird, L. E. (1991). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 261(4 Pt 1), C545-C554. [Link]

  • University of Arizona Health Sciences. Lecture 3: Stereochemistry and drugs. [Link]

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A Senior Scientist's Guide to the Structural and Biophysical Analysis of Novel Ligands: A Case Study with (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their demonstrated ability to bind to multiple, diverse protein targets with high affinity.[1] The morpholine ring is a quintessential example of such a scaffold.[1][2][3] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and critically, participate directly in target binding. The morpholine oxygen can act as a hydrogen bond acceptor, while the ring's chair conformation allows for favorable hydrophobic interactions within a binding pocket.[3][4]

This guide uses the novel compound (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate as a case study to delineate a comprehensive, multi-technique workflow for the rigorous structural and biophysical characterization of a new chemical entity's interaction with its protein targets. While there is no public data on the specific biological targets for this compound, the principles and experimental workflows detailed herein represent the gold standard in drug discovery for moving from a promising hit to a well-understood lead.

We will explore a logical, integrated approach that begins with computational predictions, moves to quantitative biophysical measurements of binding affinity and thermodynamics, and culminates in high-resolution structural elucidation of the protein-ligand complex. This guide is designed for researchers, scientists, and drug development professionals seeking to understand not just the "how" but the "why" behind each experimental choice.

Part 1: The Foundational Step - In Silico Binding Prediction

Before committing significant resources to wet-lab experiments, computational docking serves as an invaluable preliminary step. It allows us to generate hypotheses about how this compound might bind to a putative target protein. By predicting the binding pose and estimating binding energy, we can prioritize experimental efforts and guide the design of subsequent studies.[5][6]

The causality here is one of efficiency and hypothesis generation. Docking algorithms explore a vast conformational space to identify low-energy binding modes, which represent the most probable interactions. This predictive power helps in interpreting subsequent biophysical data and can highlight key residues that could be mutated to validate the binding mode.

cluster_0 Computational Docking Workflow prep_protein Prepare Target Protein Structure (e.g., from PDB, remove water, add hydrogens) define_pocket Define Binding Site (Based on known binders or pocket prediction algorithms) prep_protein->define_pocket prep_ligand Prepare Ligand Structure (Generate 3D conformers, assign charges) docking Perform Molecular Docking (e.g., MOE, AutoDock, Glide) prep_ligand->docking define_pocket->docking analysis Analyze Results (Cluster poses, score binding energies, visualize interactions) docking->analysis hypothesis Generate Binding Hypothesis (Identify key interacting residues) analysis->hypothesis cluster_ITC Thermodynamic Outputs cluster_SPR Kinetic Outputs ITC Isothermal Titration Calorimetry (ITC) Measures heat change (ΔQ) KD_ITC Affinity (KD) ITC->KD_ITC Provides dH Enthalpy (ΔH) ITC->dH Provides dS Entropy (ΔS) ITC->dS Provides N Stoichiometry (n) ITC->N Provides SPR Surface Plasmon Resonance (SPR) Measures mass change (RU) KD_SPR Affinity (KD) SPR->KD_SPR Provides ka Association Rate (ka) SPR->ka Provides kd Dissociation Rate (kd) SPR->kd Provides

Caption: Comparison of ITC and SPR experimental outputs.

Surface Plasmon Resonance (SPR): The Kinetic Profile

SPR is an optical technique that measures molecular interactions in real-time without the need for labels. [7][8]In a typical experiment, the target protein (ligand) is immobilized on a sensor chip, and a solution containing the small molecule (analyte) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a response in Resonance Units (RU). [8] The power of SPR lies in its ability to reveal the dynamics of the interaction. It tells us how fast the compound binds to its target and how long it stays bound before dissociating. This is critical for drug development, as a long "residence time" (slow dissociation rate) can often correlate with better in vivo efficacy.

Key Parameters Obtained from SPR:

  • Association Rate Constant (ka): The rate at which the complex forms.

  • Dissociation Rate Constant (kd): The rate at which the complex breaks apart.

  • Binding Affinity (KD): Calculated as kd/ka. [9]

Comparative Data Summary

To illustrate the power of this comparative approach, the table below presents hypothetical data for our case-study compound alongside known morpholine-containing drugs.

CompoundTargetKD (ITC)ΔH (kcal/mol)-TΔS (kcal/mol)KD (SPR)ka (M-1s-1)kd (s-1)
This compound Target X150 nM-8.5-0.9145 nM2.1 x 1053.0 x 10-2
Gefitinib [2]EGFR2 nM-11.2-0.82.5 nM5.0 x 1061.2 x 10-2
Linezolid [2]50S Ribosome3.5 µM-4.1-3.44.0 µM1.2 x 1044.8 x 10-2

This table contains hypothetical data for the title compound for illustrative purposes.

Part 3: Visualizing the Interaction - High-Resolution Structural Biology

While biophysical techniques quantify the strength and dynamics of binding, they do not show how the ligand binds at an atomic level. For this, we turn to high-resolution structural biology techniques, primarily X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM).

X-ray Crystallography: The Atomic-Level Gold Standard

For decades, X-ray crystallography has been the cornerstone of structure-based drug design. [10][11]It provides an atomic-resolution three-dimensional picture of a molecule, allowing direct visualization of the interactions between a ligand and its protein target. [12][13]The process requires obtaining a high-quality crystal of the protein-ligand complex, which can be a significant bottleneck. [14]However, the resulting electron density map, when interpreted correctly, provides unambiguous evidence of the binding mode, revealing specific hydrogen bonds, hydrophobic interactions, and the precise orientation of the ligand. [10]

Cryo-Electron Microscopy (Cryo-EM): The Solution for Difficult Targets

Cryo-EM has emerged as a revolutionary technique, particularly for large protein complexes or membrane proteins that are recalcitrant to crystallization. [15][16]The method involves flash-freezing the protein-ligand complex in a thin layer of vitreous ice and imaging millions of individual particles with an electron microscope. [16]Computational 3D reconstruction then yields a near-atomic resolution structure. A key advantage of cryo-EM is its ability to capture multiple conformational states of a protein in a single sample, providing invaluable information about the dynamic changes that occur upon ligand binding. [15][17]

Methodology Comparison
FeatureX-ray CrystallographyCryo-Electron Microscopy (Cryo-EM)
Principle X-ray diffraction from a crystal lattice3D reconstruction from 2D images of vitrified particles
Resolution Typically 1.0 - 3.5 Å; can achieve sub-atomic resolutionTypically 1.8 - 4.0 Å for single particle analysis [16]
Key Advantage Unparalleled atomic detail, "gold standard" for small molecules [10]No crystallization needed, captures conformational heterogeneity [15]
Major Limitation Requires well-diffracting crystals, which can be difficult to grow [14]Less effective for very small proteins (<50 kDa),[16] resolution can be lower
Sample State Crystalline solid, often at cryogenic temperaturesVitrified in solution, closer to native state [15]

Part 4: An Integrated Experimental Workflow

A robust structural analysis does not rely on a single technique but integrates multiple methods to build a self-validating picture of the binding event. The workflow below illustrates how these techniques logically flow from one another, with the output of one informing the next.

cluster_workflow Integrated Structural Analysis Workflow start Novel Compound: (S)-Methyl 6,6-dimethyl- morpholine-3-carboxylate docking 1. Computational Docking (Predict Binding Pose) start->docking biophysics 2. Biophysical Characterization docking->biophysics itc ITC (Thermodynamics: ΔH, ΔS, KD) biophysics->itc Parallel Analysis spr SPR (Kinetics: ka, kd, KD) biophysics->spr Parallel Analysis structure 3. High-Resolution Structure itc->structure spr->structure xray X-ray Crystallography (Atomic-level detail) structure->xray Choose Method cryoem Cryo-EM (For large/difficult targets) structure->cryoem Choose Method sbd 4. Structure-Based Drug Design (SBDD) (Optimize ligand based on structural insights) xray->sbd cryoem->sbd

Caption: A comprehensive workflow for ligand binding analysis.

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Dialyze the purified target protein and dissolve the this compound compound into the exact same buffer to minimize heats of dilution. [18]Degas both solutions thoroughly.

  • Instrument Setup: Set up the ITC instrument (e.g., MicroCal ITC200) to the desired experimental temperature (e.g., 25°C).

  • Loading: Load the protein solution (typically 5-50 µM) into the sample cell and the ligand solution (typically 10-20 times the protein concentration) into the injection syringe. [18]4. Titration: Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of 18-20 injections (e.g., 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract KD, n, ΔH, and ΔS.

Protocol 2: Surface Plasmon Resonance (SPR)
  • Chip Preparation: Select a suitable sensor chip (e.g., Cytiva CM5) and immobilize the target protein to the surface of the sample flow cell using a standard coupling chemistry (e.g., amine coupling). The reference flow cell is left blank or immobilized with an irrelevant protein to subtract non-specific binding. [8]2. Analyte Preparation: Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+), typically ranging from 0.1 to 10 times the expected KD. Include a buffer-only (blank) injection.

  • Binding Analysis: Inject the prepared analyte concentrations over both the reference and sample flow cells at a constant flow rate. Monitor the association phase, followed by a buffer-only flow to monitor the dissociation phase. [2]4. Data Analysis: After subtracting the reference channel signal, globally fit the resulting sensorgrams (response vs. time) to a kinetic model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and calculate the KD.

Protocol 3: X-ray Crystallography (Co-crystallization)
  • Protein Expression and Purification: Express the target protein in a suitable system (e.g., E. coli, insect, or mammalian cells) and purify to >95% homogeneity.

  • Complex Formation: Incubate the purified protein with a 3-5 fold molar excess of this compound.

  • Crystallization Screening: Set up high-throughput crystallization screens (e.g., sitting or hanging drop vapor diffusion) covering a wide range of precipitants, buffers, and salts.

  • Crystal Optimization: Optimize initial crystal hits by refining precipitant concentrations, temperature, and other variables to obtain single, well-diffracting crystals.

  • Data Collection: Cryo-protect a suitable crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data, solve the structure using molecular replacement (if a homologous structure exists), and build and refine the model of the protein-ligand complex against the electron density map. [14]

Conclusion

The structural and biophysical characterization of a novel small molecule like this compound is a complex, multi-faceted endeavor that is foundational to modern drug discovery. A purely structural or purely biophysical approach provides an incomplete picture. By integrating computational predictions with quantitative biophysical techniques like ITC and SPR, and validating these findings with high-resolution structural data from X-ray crystallography or cryo-EM, we can build a comprehensive and trustworthy understanding of a ligand's mechanism of action. This integrated workflow not only validates a compound's binding to its intended target but also provides the critical atomic-level insights necessary to optimize its potency, selectivity, and drug-like properties through structure-based design.

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A Comparative Spectroscopic Guide to (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate with its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to elucidate the structural features of these morpholine derivatives. By understanding the characteristic spectral signatures, researchers can gain valuable insights for compound identification, purity assessment, and structural verification.

Introduction to Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive moiety in drug design. This compound is a chiral building block that incorporates key structural modifications—a methyl ester at the 3-position and gem-dimethyl substitution at the 6-position—which can significantly influence its conformational behavior and spectroscopic properties. This guide will compare its spectral data with that of the parent morpholine, the simpler methyl morpholine-3-carboxylate, and cis-2,6-dimethylmorpholine to highlight the impact of these substitutions.

Comparative Spectroscopic Analysis

A thorough analysis of the spectroscopic data reveals distinct features for each molecule, arising from their unique structural arrangements. The following sections provide a side-by-side comparison of their ¹H NMR, ¹³C NMR, IR, and Mass Spectra.

Molecular Structures

To visually represent the molecules discussed in this guide, their structures are presented below.

Molecular_Structures cluster_main This compound cluster_analog1 Morpholine cluster_analog2 Methyl morpholine-3-carboxylate cluster_analog3 cis-2,6-Dimethylmorpholine node_main node_analog1 node_analog2 node_analog3

Caption: Molecular structures of the compounds under comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra provide detailed information about the proton environment in each molecule. The chemical shifts, splitting patterns, and coupling constants are indicative of the electronic environment and spatial arrangement of the protons.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

ProtonThis compound¹Morpholine²Methyl morpholine-3-carboxylate³cis-2,6-Dimethylmorpholine⁴
-OCH₃ 3.61 (s, 3H)-~3.70 (s, 3H)-
-CH(COOCH₃)- 3.71-3.74 (m, 1H)-~4.0-4.2 (m, 1H)-
-CH₂-O- 3.61-3.65 (m, 1H), 3.36 (m, 1H)~3.72 (t, 4H)~3.8-4.0 (m, 2H)~3.5-3.6 (m, 2H)
-CH₂-N- 2.65 (d, 1H), 2.46 (d, 1H)~2.86 (t, 4H)~3.0-3.2 (m, 2H)~2.7-2.8 (m, 2H)
-NH- -~1.95 (s, 1H)-~1.84 (s, 1H)
-C(CH₃)₂- 1.11 (s, 3H), 1.09 (s, 3H)---
-CH(CH₃)- ---~1.01 (d, 6H)

¹Data from a patent document, may represent a specific diastereomer or mixture.[1] ²Typical values from various sources. ³Estimated values for the free base, based on data for the hydrochloride salt. ⁴Data for the cis isomer.

The ¹H NMR spectrum of this compound shows distinct signals for the gem-dimethyl groups as two singlets, and the protons of the morpholine ring appear as complex multiplets due to the chiral center and the rigid chair conformation.[1] In contrast, the parent morpholine exhibits two simple triplets due to its symmetrical structure. The introduction of a methyl carboxylate group at the 3-position in methyl morpholine-3-carboxylate deshields the proton at C3, shifting it downfield. In cis-2,6-dimethylmorpholine, the methyl groups appear as a doublet, and the ring protons show more complex splitting than in morpholine due to the substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra provide information on the carbon framework of the molecules.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CarbonThis compoundMorpholine⁵Methyl morpholine-3-carboxylatecis-2,6-Dimethylmorpholine⁶
C=O ~170-175-~170-175-
-OCH₃ ~52-~52-
-CH(COOCH₃)- ~55-60-~55-60-
-CH₂-O- ~70-75~67.5~68-72~72
-CH₂-N- ~45-50~46.5~45-50~51
-C(CH₃)₂- ~75-80---
-C(CH₃)₂- ~20-25 (x2)---
-CH(CH₃)- ---~19

⁵Typical values from various sources. ⁶Data for the cis isomer.[2] (Note: Specific experimental data for this compound and methyl morpholine-3-carboxylate were not available in peer-reviewed literature at the time of this guide's compilation. The values presented are estimates based on known substituent effects on the morpholine ring.)

In the ¹³C NMR spectrum of morpholine, two signals are observed for the two sets of equivalent methylene carbons.[3][4] For the substituted analogs, the number of signals increases due to the loss of symmetry. The carbonyl carbon of the ester group in this compound and its analog is expected to appear in the range of 170-175 ppm. The carbons bearing the methyl groups in cis-2,6-dimethylmorpholine appear upfield, around 19 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying functional groups present in a molecule.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compoundMorpholine⁷Methyl morpholine-3-carboxylatecis-2,6-Dimethylmorpholine
N-H stretch -~3330-~3300
C-H stretch ~2850-2960~2850-2950~2850-2960~2850-2970
C=O stretch ~1740-~1740-
C-O-C stretch ~1100-1130~1115~1100-1130~1100
C-N stretch ~1100-1200~1130~1100-1200~1100-1200

⁷Data from various sources.[3][5][6]

The most notable difference in the IR spectra is the presence of a strong C=O stretching band around 1740 cm⁻¹ for this compound and methyl morpholine-3-carboxylate, which is absent in morpholine and cis-2,6-dimethylmorpholine. The N-H stretching vibration, present in morpholine and cis-2,6-dimethylmorpholine, is absent in the N-unsubstituted ester analogs. The characteristic C-O-C and C-N stretching vibrations of the morpholine ring are present in all compounds, typically in the 1100-1200 cm⁻¹ region.[3][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Key Mass Spectrometry Data (m/z)

IonThis compoundMorpholine⁸Methyl morpholine-3-carboxylatecis-2,6-Dimethylmorpholine⁹
[M]⁺• 173 (Expected)87145 (Expected)115
[M-CH₃]⁺ 158 (Expected)-130 (Expected)100
[M-COOCH₃]⁺ 114 (Expected)-86 (Expected)-
Base Peak -56-56

⁸Data from NIST Chemistry WebBook. ⁹Data from NIST Chemistry WebBook.

The molecular ion peak ([M]⁺•) in the mass spectrum corresponds to the molecular weight of the compound. For this compound, the expected molecular ion is at m/z 173. A common fragmentation pathway for esters is the loss of the alkoxy group (-OCH₃), which would result in a fragment at m/z 142, and the loss of the entire ester group (-COOCH₃) leading to a fragment at m/z 114. The mass spectrum of morpholine shows a characteristic base peak at m/z 56, corresponding to the loss of a CH₂O fragment.[7] A similar fragmentation pattern is expected for the substituted analogs, with the base peak often arising from the stable fragment formed after the initial ring opening.

Experimental Protocols

To ensure the reproducibility of the spectroscopic data, the following general protocols are recommended.

NMR Spectroscopy

NMR_Workflow A Sample Preparation (~5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆) B Transfer to 5mm NMR Tube A->B C Acquire ¹H Spectrum (e.g., 400 MHz) B->C D Acquire ¹³C Spectrum (e.g., 100 MHz, proton-decoupled) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis E->F

Caption: General workflow for NMR spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of about 0.6 mL.[8][9][10][11]

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

Infrared (IR) Spectroscopy

IR_Workflow A Sample Preparation (Neat liquid film between NaCl plates) C Acquire Sample Spectrum A->C B Acquire Background Spectrum B->C D Data Processing (Baseline Correction, Peak Picking) C->D E Spectral Analysis D->E

Caption: General workflow for IR spectroscopic analysis of liquids.

IR Spectroscopy Protocol (for liquid samples):

  • Sample Preparation: Place a drop of the neat liquid sample between two clean, dry salt plates (NaCl or KBr).[12][13]

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrument-related absorptions.[13]

  • Sample Spectrum: Place the sample holder in the spectrometer and acquire the sample spectrum.

  • Processing and Analysis: Process the spectrum by performing a baseline correction and identify the characteristic absorption bands.

Mass Spectrometry

MS_Workflow A Sample Preparation (Dilute solution in a suitable solvent) B Sample Introduction (e.g., Direct infusion or LC-MS) A->B C Ionization (e.g., ESI or EI) B->C D Mass Analysis C->D E Detection D->E F Data Analysis E->F

Caption: General workflow for mass spectrometric analysis.

Mass Spectrometry Protocol (e.g., using ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for ESI+).

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) for polar molecules or Electron Ionization (EI) for more volatile compounds.[14][15]

  • Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern.

Conclusion

This guide provides a foundational spectroscopic comparison of this compound and its analogs. The analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data reveals the distinct impact of substituents on the morpholine scaffold. While complete experimental data for the primary compound of interest remains to be fully published in peer-reviewed literature, this compilation of available data and reasoned estimations provides a valuable resource for researchers in the field. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, facilitating the confident characterization of novel morpholine derivatives.

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  • Multiplet shape in proton NMR of morpholines - Chemistry Stack Exchange. (2016, July 29). Retrieved January 3, 2026, from [Link]

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  • 1H and13C NMR spectra ofN-substituted morpholines | Request PDF - ResearchGate. (2025, August 9). Retrieved January 3, 2026, from [Link]

  • High resolution mass spectrometry in molecular studies. Part XVII. Evidence for ring contractions in molecular ions: The fragmentation of N‐acetylmorpholine | Scilit. (n.d.). Retrieved January 3, 2026, from [Link]

  • (a) Mass spectra of morpholine cation and fragment ions which are... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents. (n.d.).
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  • (S)-Methyl morpholine-3-carboxylate | C6H11NO3 | CID 6558896 - PubChem. (n.d.). Retrieved January 3, 2026, from [Link]

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  • Mass fragmentation pattern of N- and O-substituted 2-morpholinols (1984) | Luca Simonotti. (n.d.). Retrieved January 3, 2026, from [Link]

  • Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

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Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid morpholine scaffold, coupled with the presence of a chiral center and a functional handle (the methyl ester), makes it a valuable building block for the synthesis of complex biologically active molecules. The stereochemistry at the C3 position is often crucial for target engagement and pharmacological activity. Consequently, the development of efficient and stereoselective synthetic routes to this key intermediate is of paramount importance for researchers in the pharmaceutical industry.

This guide provides a comparative analysis of different synthetic strategies for obtaining this compound. We will delve into a documented multi-step synthesis and propose alternative, potentially more efficient routes based on modern synthetic methodologies. The comparison will focus on key metrics of synthetic efficiency, including overall yield, step count, atom economy, reagent toxicity, and operational simplicity, to provide researchers with the insights needed to select the most appropriate route for their specific needs.

Route 1: Diastereoselective Synthesis followed by Reductive Dehalogenation and Deprotection

This route, as documented in patent literature, employs a diastereoselective approach to establish the desired stereocenter, followed by a series of transformations to arrive at the final product.[1]

Experimental Protocol

Step 1: Synthesis of a Diastereomeric Mixture of (S)-Methyl 4-benzyl-5-bromo-6,6-dimethylmorpholine-3-carboxylate

  • This initial step, for which specific details are proprietary, is described as producing a mixture of diastereomers. The synthesis likely involves the reaction of an appropriate N-benzylated amino alcohol precursor with a bromine source to induce cyclization.

Step 2: Reductive Dehalogenation

  • To a refluxing solution of the diastereomeric mixture from Step 1 in toluene (400 mL), a solution of tributyltin hydride (73 mL, 272 mmol) and AIBN (1 g, 6 mmol) in toluene (40 mL) is added dropwise.

  • The reaction mixture is refluxed for 2 hours.

  • After cooling to room temperature, a saturated aqueous KF solution (800 mL) is added, and the heterogeneous mixture is filtered through Celite.

  • The organic layer is separated, washed with saturated KF solution and brine, dried over MgSO4, filtered, and concentrated.

  • Purification by flash chromatography (95/5 hexanes/EtOAc followed by EtOAc) affords (S)-methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate as a clear oil.[1]

Step 3: Debenzylation

  • The product from Step 2 is dissolved in a mixture of MeOH (200 mL) and acetic acid (20 mL).

  • Palladium hydroxide on carbon (5 g, 20 wt. %) is added, and the mixture is hydrogenated on a Parr apparatus at 50 psi for 10 hours.

  • An additional 5 g of palladium hydroxide is added, and hydrogenation is continued for another 25 hours.

  • The reaction mixture is filtered through Celite and concentrated in vacuo to yield the final product, this compound.[1]

Workflow Diagram

Route_1_Workflow start Diastereomeric Bromo-morpholine Precursor step2 Reductive Dehalogenation (Tributyltin hydride, AIBN) start->step2 step3 Debenzylation (H2, Pd(OH)2/C) step2->step3 product (S)-Methyl 6,6-dimethyl- morpholine-3-carboxylate step3->product

Caption: Workflow for Route 1: Diastereoselective Synthesis and Deprotection.

Analysis and Causality
  • Stereocontrol: This route relies on a diastereoselective cyclization in the initial step to set the desired stereochemistry. The subsequent removal of the chiral auxiliary and other functional groups is designed to be stereoretentive.

  • Reagent Choice: The use of tributyltin hydride in Step 2 is a classic method for radical dehalogenation. AIBN serves as the radical initiator. The choice of palladium hydroxide on carbon for debenzylation is a standard and effective method for removing N-benzyl protecting groups under hydrogenation conditions.

  • Drawbacks: The use of highly toxic tributyltin hydride is a significant drawback, posing safety and environmental concerns. The multi-step nature of the synthesis and the need for chromatographic purification at intermediate stages can lead to lower overall yields and increased operational complexity.

Route 2 (Proposed): Asymmetric Transfer Hydrogenation of an Enamine Precursor

This proposed route leverages a modern asymmetric catalysis approach to introduce the chiral center in a more direct and potentially more efficient manner.

Hypothetical Protocol

Step 1: Synthesis of Methyl 2-(2-methyl-2-nitropropoxy)acetate

  • Reaction of 2-methyl-2-nitro-1-propanol with methyl bromoacetate in the presence of a base like sodium hydride in an aprotic solvent (e.g., THF).

Step 2: Reduction of the Nitro Group

  • Reduction of the nitro group to an amine using a standard method such as catalytic hydrogenation (H2, Pd/C) or reduction with a metal like iron in acetic acid. This would lead to methyl 2-(2-amino-2-methylpropoxy)acetate.

Step 3: Intramolecular Cyclization and Dehydration

  • The resulting amino ester would be subjected to conditions that promote intramolecular cyclization and dehydration to form the corresponding enamine, methyl 6,6-dimethyl-1,4,5,6-tetrahydromorpholine-3-carboxylate. This could potentially be achieved by heating in the presence of a mild acid catalyst.

Step 4: Asymmetric Transfer Hydrogenation

  • The enamine intermediate is then subjected to an asymmetric transfer hydrogenation using a chiral catalyst, such as a Ru-TsDPEN complex, and a hydrogen source like formic acid or isopropanol.[2] This step would enantioselectively reduce the double bond to afford the desired (S)-enantiomer.

Workflow Diagram

Route_2_Workflow start 2-Methyl-2-nitro-1-propanol + Methyl bromoacetate step1 Nitro Ester Formation start->step1 step2 Nitro Group Reduction step1->step2 step3 Cyclization/Dehydration to Enamine step2->step3 step4 Asymmetric Transfer Hydrogenation step3->step4 product (S)-Methyl 6,6-dimethyl- morpholine-3-carboxylate step4->product

Caption: Proposed Workflow for Route 2: Asymmetric Transfer Hydrogenation.

Analysis and Rationale
  • Efficiency: This route has the potential to be more step-economical than Route 1. The key advantage lies in the direct and catalytic introduction of the stereocenter, which can lead to high enantiomeric excess.

  • Safety and Environment: This route avoids the use of highly toxic tin reagents. The reagents used are generally more benign.

  • Challenges: The formation and stability of the enamine intermediate would need to be optimized. The efficiency and enantioselectivity of the asymmetric transfer hydrogenation step would be highly dependent on the choice of catalyst and reaction conditions.

Route 3 (Proposed): Copper-Catalyzed Three-Component Synthesis

This hypothetical route is based on a recently developed copper-catalyzed three-component reaction for the synthesis of highly substituted morpholines.[3]

Hypothetical Protocol

Step 1: Synthesis of a Chiral Amino Alcohol Precursor

  • The synthesis would start from a readily available chiral starting material, for example, (S)-serine methyl ester. The amino group would be protected, and the hydroxyl group would be modified to introduce the gem-dimethyl moiety. This could involve a multi-step sequence.

Step 2: Copper-Catalyzed Three-Component Reaction

  • The chiral amino alcohol would be reacted with an aldehyde (e.g., formaldehyde or a protected equivalent) and a diazomalonate in the presence of a copper catalyst.[3] This reaction would form the morpholine ring in a single step.

Step 3: Deprotection

  • Removal of any protecting groups used in the synthesis to yield the final product.

Workflow Diagram

Route_3_Workflow start Chiral Amino Alcohol + Aldehyde + Diazomalonate step1 Copper-Catalyzed Three-Component Reaction start->step1 step2 Deprotection step1->step2 product (S)-Methyl 6,6-dimethyl- morpholine-3-carboxylate step2->product

Caption: Proposed Workflow for Route 3: Copper-Catalyzed Three-Component Synthesis.

Analysis and Rationale
  • Atom Economy and Convergence: This route is highly convergent, assembling the core structure from three components in a single step, which is excellent for atom economy.

  • Stereocontrol: The stereochemistry would be derived from the chiral amino alcohol starting material. The diastereoselectivity of the three-component reaction would need to be considered and potentially optimized.

  • Challenges: The synthesis of the specific chiral amino alcohol precursor could be challenging. The diastereoselectivity of the copper-catalyzed reaction for this particular substrate would need to be investigated. The use of diazomalonates requires careful handling due to their potential instability.

Comparative Analysis

MetricRoute 1: Diastereoselective SynthesisRoute 2 (Proposed): Asymmetric HydrogenationRoute 3 (Proposed): Three-Component Reaction
Overall Yield Likely moderate due to multiple steps and purifications.Potentially high, depending on the efficiency of the catalytic step.Potentially high, but dependent on the yield of the key three-component reaction.
Step Count High (at least 3 steps from the diastereomeric intermediate).Moderate (estimated 4 steps).Potentially the lowest (estimated 3 steps from a chiral precursor).
Atom Economy Poor, due to the use of stoichiometric tributyltin hydride and protecting groups.Moderate to good, with the key step being catalytic.Excellent, as it is a convergent synthesis.
Stereocontrol Relies on diastereoselective synthesis and separation.Catalytic asymmetric synthesis, potentially high ee.Substrate-controlled, reliant on the chirality of the starting material.
Reagent Safety Poor, due to the use of highly toxic tributyltin hydride.Good, avoids highly toxic reagents.Moderate, requires handling of diazomalonates.
Scalability Challenging due to the use of tin reagents and chromatography.Potentially good, as catalytic processes are often scalable.Potentially scalable, but would require optimization of the three-component reaction.

Conclusion

The choice of synthetic route to this compound will ultimately depend on the specific requirements of the research, including the desired scale, purity, and available resources.

  • Route 1 provides a documented, albeit challenging, pathway to the target molecule. Its primary drawbacks are the use of hazardous reagents and a likely lower overall efficiency.

  • Route 2 represents a more modern and potentially greener alternative. The success of this route would hinge on the optimization of the asymmetric transfer hydrogenation step, but it offers the promise of high enantioselectivity and improved safety.

  • Route 3 is an attractive option from an atom economy and convergency perspective. However, it would require significant initial investigation to develop the synthesis of the necessary chiral precursor and to optimize the key three-component reaction.

For researchers and drug development professionals, exploring the proposed catalytic routes (2 and 3) could lead to a more efficient, safer, and scalable synthesis of this valuable chiral building block, ultimately accelerating the drug discovery process.

References

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives.
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC. (n.d.).
  • This compound synthesis - chemicalbook. (n.d.).
  • Morpholine synthesis - Organic Chemistry Portal. (n.d.).

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Efficacy of Novel (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate Derivatives in Oncology: A Comparative Analysis Against Existing PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates.[1][2] Its presence in numerous approved drugs is a testament to its utility in drug design.[3] This guide delves into the therapeutic potential of a novel class of compounds, (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate derivatives, as potent and selective inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical axis in cancer progression.[4][5] Through a comprehensive analysis of the mechanism of action, comparative efficacy data, and detailed experimental protocols, we aim to provide a robust framework for researchers and drug development professionals to evaluate the promise of these emerging drug candidates against established and investigational PI3K/mTOR inhibitors.

The PI3K/mTOR Pathway: A Pivotal Target in Oncology

The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a frequent event in a wide array of human cancers, making it one of the most attractive targets for therapeutic intervention.[5] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, modulates a plethora of cellular processes that drive tumorigenesis, including the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival.[5]

The morpholine moiety has been identified as a key pharmacophore in a multitude of potent PI3K and mTOR inhibitors.[6] Its ability to form critical hydrogen bonds within the ATP-binding pocket of these kinases contributes significantly to the potency and selectivity of these compounds.[6] This has spurred the development of numerous morpholine-containing inhibitors, some of which have advanced into clinical trials.[7][8]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival AKT->Proliferation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Growth Cell Growth & Metabolism S6K->Growth _4EBP1->Growth Morpholine_Derivative (S)-Methyl 6,6-dimethyl-morpholine -3-carboxylate Derivative Morpholine_Derivative->PI3K Inhibition Morpholine_Derivative->mTORC1 Inhibition Existing_Drugs Existing PI3K/mTOR Inhibitors Existing_Drugs->PI3K Inhibition Existing_Drugs->mTORC1 Inhibition

Figure 1: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Comparative Efficacy of Morpholine-Based PI3K/mTOR Inhibitors

While specific efficacy data for derivatives of this compound are not yet publicly available, we can extrapolate their potential performance based on structurally related morpholine-containing PI3K inhibitors that have been extensively studied. The following table provides a comparative summary of the in vitro potency of representative morpholine-based inhibitors against various cancer cell lines, alongside existing and investigational drugs.

Compound/Drug NameMorpholine ScaffoldTarget(s)Cancer Cell LineIC50 (nM)Reference
Hypothetical Derivative This compoundPI3K/mTORVariousProjected: <100-
Pictilisib (GDC-0941) YesPan-Class I PI3KU87MG (Glioblastoma)3[7]
Buparlisib (BKM120) YesPan-Class I PI3KVarious Solid Tumors-[8][9]
ZSTK474 YesPan-Class I PI3KA549 (Lung)16 (p110α)[10][11]
Compound 14o DimorpholinePI3K/mTORSKOV-3 (Ovarian)-[12]
Compound 17p DimorpholinePI3Kα/δA2780 (Ovarian)31.8 (PI3Kα)[13]
Alpelisib (Piqray®) No (thiazole derivative)PI3Kα--[13][14]
Idelalisib (Zydelig®) No (purine derivative)PI3Kδ--[12][15]

Note: IC50 values can vary depending on the assay conditions and cell line used.

The data presented for existing morpholine-based inhibitors, such as Pictilisib and ZSTK474, demonstrate potent low nanomolar inhibition of PI3K and significant anti-proliferative activity in various cancer cell lines.[7][10][11] Dual PI3K/mTOR inhibitors, often featuring dimorpholine substitutions, have also shown remarkable efficacy, with some compounds demonstrating superior performance to first-generation PI3K inhibitors in preclinical models.[12] Based on these structure-activity relationships, it is hypothesized that optimized derivatives of this compound could achieve similar or even superior potency and selectivity, positioning them as promising next-generation anticancer agents.

Experimental Protocols

To facilitate the evaluation and development of novel this compound derivatives, we provide the following detailed experimental protocols.

Synthesis of a Representative N-Aryl (S)-Methyl 6,6-dimethyl-morpholine-3-carboxamide Derivative

This protocol outlines a general synthetic route for the derivatization of the core scaffold, which is a crucial step in exploring the structure-activity relationship.

Synthesis_Workflow Start (S)-Methyl 6,6-dimethyl- morpholine-3-carboxylate Step1 Amine Coupling (e.g., substituted aniline, HATU, DIPEA, DMF) Start->Step1 Product N-Aryl (S)-Methyl 6,6-dimethyl- morpholine-3-carboxamide Derivative Step1->Product

Figure 2: Synthetic workflow for N-Aryl derivatization.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate, Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-aryl (S)-Methyl 6,6-dimethyl-morpholine-3-carboxamide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro PI3K Enzyme Inhibition Assay

This protocol describes a common method to determine the inhibitory potency of the synthesized compounds against PI3K isoforms.

Materials:

  • Synthesized this compound derivatives

  • Recombinant human PI3K isoforms (α, β, δ, γ)

  • PIP2 substrate

  • ATP, [γ-³²P]ATP

  • Kinase buffer

  • Stop solution (e.g., 6M HCl)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a reaction plate, add the kinase buffer, recombinant PI3K enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of PIP2, ATP, and [γ-³²P]ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Extract the radiolabeled PIP3 product.

  • Quantify the amount of [³²P]-labeled PIP3 using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Cancer cell lines (e.g., MCF-7, U87MG, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (and a vehicle control, DMSO) for 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The compelling preclinical data for a multitude of morpholine-containing PI3K/mTOR inhibitors strongly supports the therapeutic potential of this chemical class in oncology. While direct experimental evidence for the efficacy of this compound derivatives is still emerging, the foundational principles of structure-activity relationships within this inhibitor family suggest a high probability of success. The synthetic and screening protocols provided herein offer a clear roadmap for the systematic evaluation of these novel compounds. Future research should focus on optimizing the substitutions on the morpholine core to enhance potency, selectivity, and drug-like properties. Head-to-head in vivo studies comparing optimized derivatives against clinically relevant PI3K inhibitors will be crucial in establishing their therapeutic window and potential for clinical translation. The continued exploration of this promising chemical space holds the key to developing next-generation targeted therapies for cancer patients.

References

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(29), e202301474.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156.
  • Hennessy, B. T., et al. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
  • FDA. (2022). FDA aims to crack down on PI3K blood cancer nods. FiercePharma.
  • Bedard, P. L., et al. (2015). A Phase I Trial of BKM120 (Buparlisib) in Combination with Fulvestrant in Postmenopausal Women with Estrogen Receptor–Positive Metastatic Breast Cancer. Clinical Cancer Research, 21(9), 1972-1979.
  • Sarkis, L., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology, 32(15_suppl), 2500-2500.
  • Liu, Q., et al. (2017). Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 60(9), 4023-4035.
  • Yaguchi, S., et al. (2006). Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor. Journal of the National Cancer Institute, 98(8), 545-556.
  • Zhang, M., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Scientific Reports, 6(1), 1-10.
  • Wang, X., et al. (2022). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 13, 969466.
  • Doi, T., et al. (2015). Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors. Cancer Science, 106(5), 569-575.
  • Kong, D., & Yamori, T. (2009). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Acta Pharmacologica Sinica, 30(11), 1469-1476.
  • FDA. (2019).
  • Novartis. (2019). New FDA Approval: A PI3K Inhibitor.

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A Senior Application Scientist’s Guide to the Comprehensive Purity Validation of Synthesized (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The Strategic Imperative: Why Purity Is Paramount

In pharmaceutical development, the chemical and stereochemical purity of an intermediate is not merely a quality metric; it is a foundational pillar of safety and efficacy. (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate is a versatile scaffold, but its utility is directly tied to its purity. Impurities, whether they are residual solvents, synthetic by-products, or the incorrect enantiomer, can lead to downstream reaction failures, introduce toxicological risks, or alter the pharmacological profile of the final active pharmaceutical ingredient (API).[1] The morpholine moiety, in particular, is a privileged structure in medicinal chemistry, making the validation of its derivatives a critical step.[2][3] This guide, therefore, emphasizes an orthogonal analytical approach—employing multiple, independent techniques to interrogate the sample's purity from different chemical and physical perspectives.

The Orthogonal Validation Workflow: A Multi-Technique Approach

Purity_Validation_Workflow cluster_0 Sample Receipt & Initial Assessment cluster_1 Primary Structural & Purity Analysis cluster_2 Stereochemical & Trace Impurity Analysis cluster_3 Fundamental Composition & Final Confirmation Sample Synthesized (S)-Isomer NMR 1H & 13C NMR Spectroscopy Sample->NMR Structural Confirmation & Chemical Purity MS High-Resolution Mass Spectrometry (HRMS) Sample->MS Molecular Weight Verification HPLC Chiral HPLC NMR->HPLC Proceed if structure is confirmed MS->HPLC EA Elemental Analysis (CHN) HPLC->EA Assess Enantiomeric Excess (ee) Final Final Purity Statement (Chemical & Enantiomeric) EA->Final Confirm Elemental Composition

Caption: Orthogonal workflow for purity validation.

Technique Deep Dive I: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the cornerstone of structural elucidation for organic molecules.[4][5] For our target compound, ¹H and ¹³C NMR serve two primary functions: first, to unequivocally confirm the synthesized molecule's covalent structure, and second, to provide a quantitative measure of chemical purity by detecting proton- or carbon-bearing impurities, such as residual solvents or synthetic precursors.[6][7] The integration of proton signals allows for a direct, quantitative comparison of the target molecule to impurities without the need for an external standard for each impurity.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small, known amount of an internal standard with a simple, non-overlapping spectrum (e.g., 1,3,5-trimethoxybenzene) if quantitative NMR (qNMR) is desired.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for adequate resolution.

    • Pulse Sequence: Standard single pulse (zg30).

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any proton of interest (typically 10-30 seconds for quantitative accuracy).

    • Number of Scans: 16-64, depending on sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

  • Data Analysis:

    • Structure Confirmation: Compare the observed chemical shifts, coupling constants, and multiplicities to expected values for this compound. The characteristic morpholine ring protons typically appear as complex multiplets, while the gem-dimethyl and methyl ester groups should appear as sharp singlets.[7][8]

    • Purity Assessment: Integrate all signals. Signals not corresponding to the target molecule should be identified. Common impurities from the synthetic route described in the literature include residual solvents like methanol (singlet ~3.3 ppm in DMSO-d₆) or acetic acid (singlet ~1.9 ppm).[9] The purity can be calculated by comparing the integral of the product peaks to the sum of all integrals.

Technique Deep Dive II: Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: While NMR confirms the chemical structure, it cannot distinguish between enantiomers. Chiral HPLC is the gold standard for determining the stereochemical purity, or enantiomeric excess (ee), of a chiral compound.[10][11][12] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated.[13] This separation is critical, as the undesired (R)-enantiomer is considered a process-related impurity.

Chiral_HPLC_Separation Principle of Chiral HPLC Separation cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (Column) cluster_2 Elution & Detection start CSP Chiral Selector (S)-Isomer (R)-Isomer start->CSP Introduction to Column S_peak (S)-Isomer Elutes First CSP:f1->S_peak Weaker Interaction (Faster Elution) R_peak (R)-Isomer Elutes Second CSP:f2->R_peak Stronger Interaction (Slower Elution) detector Detector S_peak->detector R_peak->detector

Caption: Enantiomeric separation via chiral HPLC.

Experimental Protocol: Chiral HPLC
  • Column Selection & Mobile Phase Screening:

    • Rationale: The key to a successful separation is the choice of the CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for a broad range of compounds.[13]

    • Screening: Begin with a column like Chiralcel® OD-H or Chiralpak® AD-H. Screen mobile phases consisting of hexane/isopropanol or hexane/ethanol mixtures with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape for the basic morpholine nitrogen.

  • Optimized Method Parameters (Hypothetical Example):

    • Column: Chiralpak® AD-H (4.6 x 250 mm, 5 µm).

    • Mobile Phase: 90:10 Hexane:Isopropanol (+0.1% Diethylamine).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 25 °C.

  • Sample Preparation: Dissolve ~1 mg of the synthesized product in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter.

  • Data Analysis:

    • Inject a small amount of a racemic standard (if available) to determine the retention times of both the (S) and (R) enantiomers.

    • Inject the synthesized sample.

    • Calculate the enantiomeric excess (ee) using the peak areas (A) of the (S) and (R) enantiomers: ee (%) = [(A_S - A_R) / (A_S + A_R)] * 100

Technique Deep Dive III: Mass Spectrometry & Elemental Analysis

Expertise & Rationale: These two techniques provide fundamental, confirmatory data. High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula by providing a highly accurate mass measurement, often to within 5 ppm, which helps rule out alternative structures with the same nominal mass.[14] Elemental Analysis for Carbon, Hydrogen, and Nitrogen (CHN) provides the empirical formula of the compound.[15][16] For a new compound to be considered pure, many peer-reviewed journals require the experimental CHN values to be within ±0.4% of the calculated theoretical values.[4][5]

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺. For C₈H₁₅NO₃ (MW: 173.1052), the expected m/z for [M+H]⁺ would be 174.1125. Compare the measured accurate mass to the theoretical mass.

Experimental Protocol: Elemental Analysis (CHN)
  • Sample Preparation: Provide a pure, dry, and homogeneous sample (~2-3 mg) in a tin capsule. The sample must be free of residual solvents, which contain carbon and hydrogen and will skew the results.

  • Analysis: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.[16]

  • Data Analysis: Compare the experimentally determined weight percentages of C, H, and N to the calculated values for the molecular formula C₈H₁₅NO₃.

Data Synthesis and Comparative Analysis

To validate the purity of a newly synthesized batch, the data from all orthogonal techniques must be consolidated and compared against theoretical values and, if available, a certified reference standard.

Table 1: Consolidated Purity Analysis for Synthesized this compound

Analytical Technique Parameter Measured Theoretical Value (C₈H₁₅NO₃) Experimental Result (Batch #123) Interpretation/Purity Implication
¹H NMR Chemical Structure & PurityConforms to structureConforms to structureStructure confirmed. Purity >99% (no significant impurity signals).
HRMS (ESI-TOF) Accurate Mass [M+H]⁺174.1125174.1128 (+1.7 ppm)Molecular formula confirmed. High confidence in identity.
Chiral HPLC Enantiomeric Excess (ee)100% (for pure S-isomer)99.6%High enantiomeric purity. Contains 0.2% of the (R)-enantiomer.
Elemental Analysis %C, %H, %NC: 55.47%, H: 8.73%, N: 8.09%C: 55.31%, H: 8.65%, N: 8.01%Excellent agreement (<0.4% deviation). Confirms elemental composition and high purity.[4][5]

Comparative Insight: Relying solely on NMR would have missed the 0.2% enantiomeric impurity. Relying only on chiral HPLC would not have confirmed the fundamental chemical structure or elemental composition. The convergence of data from all four orthogonal techniques provides a high degree of confidence, establishing a robust and defensible purity profile for the synthesized material. This multi-faceted approach is the hallmark of rigorous scientific validation in drug development.

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate. This document provides mission-critical safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Hazard Assessment: Understanding the Risks

This compound is a molecule that combines the chemical properties of a morpholine derivative and a carboxylate ester. This informs our understanding of its potential hazards.

  • Morpholine Moiety : Morpholine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Some morpholine compounds are also suspected of causing cancer or reproductive harm.[1][3] Morpholine itself is a flammable liquid and vapor.[4][5][6]

  • Carboxylate Ester Moiety : Carboxylic acids and their esters can be irritating and may have strong odors.[7][8] While many simple esters have pleasant smells, the reagents used to create them can be hazardous.[8]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended.[3] Given the corrosive nature of the morpholine component, prolonged or direct contact should be avoided. Consider double-gloving for added protection.
Eyes/Face Safety goggles and face shieldTightly fitting safety goggles and a face shield are essential to protect against splashes.[5][6] The morpholine moiety poses a risk of serious eye damage.[1][2]
Body Chemical-resistant lab coat or suitA lab coat is the minimum requirement. For larger quantities or in case of a spill, a chemical-protection suit may be necessary.[5]
Respiratory Use in a well-ventilated area or with a respiratorAll handling should be done in a chemical fume hood .[9] If a fume hood is not available or if there is a risk of vapor inhalation, a respirator with an appropriate cartridge for organic vapors should be used.[5][6][10]

Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Gloves Don1->Don2 Don3 Goggles Don2->Don3 Don4 Face Shield Don3->Don4 Doff1 Face Shield Doff2 Goggles Doff1->Doff2 Doff3 Gloves (Outer) Doff2->Doff3 Doff4 Lab Coat Doff3->Doff4 Doff5 Gloves (Inner) Doff4->Doff5

Caption: Proper sequence for donning and doffing PPE.

Safe Handling Procedures

Adherence to strict handling protocols is crucial to minimize exposure and ensure a safe laboratory environment.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9] An eyewash station and safety shower must be readily accessible.[6]

  • Personal Hygiene : Avoid eating, drinking, or smoking in the laboratory.[5] Wash hands thoroughly after handling the chemical, even if gloves were worn.[6] Contaminated clothing should be removed immediately and washed before reuse.[5][6]

  • Grounding and Bonding : As morpholine is a flammable liquid, take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[4][5][6] Use non-sparking tools.[4][5][6]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove contaminated clothing. Seek immediate medical attention.[1][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[6][10]
Inhalation Move the person to fresh air.[6] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[6] Seek immediate medical attention.[6][10]
Spill Evacuate the area. Remove all ignition sources.[6] Absorb the spill with an inert material such as vermiculite, sand, or earth and place it in a suitable container for disposal.[6] Ventilate the area and wash the spill site after the material has been picked up.

Emergency Response Flowchart:

Emergency_Response Start Exposure or Spill Occurs Assess Assess the Situation Start->Assess PersonalSafety Ensure Personal Safety (Don appropriate PPE) Assess->PersonalSafety SeekMedical Seek Medical Attention Assess->SeekMedical If exposed Evacuate Evacuate Area (if necessary) PersonalSafety->Evacuate Isolate Isolate Spill Evacuate->Isolate Contain Contain Spill Isolate->Contain CleanUp Clean Up Spill Contain->CleanUp Decontaminate Decontaminate Area CleanUp->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: A flowchart for responding to a chemical emergency.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Characterization : Treat waste containing this compound as hazardous.[9]

  • Containerization : Use designated, properly labeled, and sealed containers for chemical waste.[9]

  • Disposal Method : The compound should be disposed of by burning in a furnace equipped with an afterburner and scrubber.[11] Always follow your institution's and local regulations for hazardous waste disposal.[9]

Conclusion: A Culture of Safety

The safe handling of this compound is paramount. By understanding the potential hazards, diligently using the correct PPE, adhering to safe handling procedures, and being prepared for emergencies, you contribute to a robust culture of safety in your laboratory. Always prioritize your well-being and that of your colleagues.

References

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate. PubChem. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Morpholine, 99+%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • MsdsDigital.com. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Morpholine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 19). 1.31: Experiment_731_Esters _1_0. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • SmartLabs. (n.d.). Esterification. Retrieved from [Link]

  • Bellevue College. (n.d.). Synthesis of Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. RSC Education. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.